Technical Documentation Center

5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate

The Core Scaffold for Non-Biocidal Biofilm Inhibition Executive Summary 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate (also known as 2-amino-5-(4-bromophenyl)imidazole ) is a critical heterocyclic scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Scaffold for Non-Biocidal Biofilm Inhibition

Executive Summary

5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate (also known as 2-amino-5-(4-bromophenyl)imidazole ) is a critical heterocyclic scaffold in medicinal chemistry. Unlike traditional antibiotics that exert selective pressure by killing bacteria, this compound and its derivatives function primarily as biofilm inhibitors and dispersal agents . Structurally related to the marine alkaloid oroidin , it acts by disrupting bacterial signaling pathways (quorum sensing and two-component systems) without inhibiting planktonic growth. This "non-biocidal" mechanism makes it a high-value target for reversing antibiotic resistance in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.

Physicochemical Profile

The compound exists as a tautomeric system. In solution, the hydrogen on the imidazole nitrogen oscillates between N1 and N3, making the 4- and 5-positions equivalent in the unsubstituted ring. The hydrate form indicates the incorporation of water molecules into the crystal lattice, which often stabilizes the polar amino-imidazole moiety.

PropertyData
IUPAC Name 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate
Common Synonyms 2-Amino-4-(4-bromophenyl)imidazole; 4-Bromo-AI
Molecular Formula C₉H₈BrN₃[1] · xH₂O
Molecular Weight 238.09 g/mol (anhydrous basis)
Appearance Beige to light yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (unless protonated)
Melting Point >200°C (Decomposes)
pKa (Predicted) ~7.5 (Imidazole ring), ~4.0 (Amino group)
Key Moiety 2-Aminoimidazole (2-AI) headgroup (critical for antibiofilm activity)
Synthetic Methodology

The synthesis of 2-amino-4-arylimidazoles is classically achieved via the Marckwald-type condensation or the reaction of


-haloketones with guanidine. The protocol below describes the direct condensation route, which is favored for its atom economy.
Experimental Protocol: Cyclization of

-Bromoketone

Reagents:

  • 4-Bromoacetophenone (Starting Material)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB)
    
  • Acetylguanidine (Protected guanidine source) or Guanidine Carbonate

  • Solvents: Acetonitrile (MeCN), DMF, Ethanol

Step 1:


-Bromination 
  • Dissolve 4-bromoacetophenone (1.0 eq) in glacial acetic acid or MeCN.

  • Add Bromine (1.0 eq) dropwise at 0°C to prevent over-bromination.

  • Stir at room temperature (RT) for 2 hours.

  • Quench with ice water; filter the precipitate to obtain 2-bromo-1-(4-bromophenyl)ethanone .

Step 2: Cyclization to 2-Aminoimidazole Rationale: Direct reaction with free guanidine can lead to polymerization. Using acetylguanidine provides a cleaner cyclization, followed by deprotection.

  • Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and acetylguanidine (1.2 eq) in DMF.

  • Heat the mixture to 80°C for 4-6 hours.

  • Evaporate solvent under reduced pressure.[2]

  • Hydrolysis: Resuspend the residue in dilute HCl/Ethanol (1:1) and reflux for 2 hours to remove the acetyl group.

  • Workup: Neutralize with NaOH to pH 9. The free base 5-(4-bromophenyl)-1H-imidazol-2-amine will precipitate.

  • Purification: Recrystallize from Ethanol/Water to obtain the hydrate.

Synthesis Workflow Diagram

SynthesisPath Start 4-Bromoacetophenone Inter1 2-Bromo-1-(4-bromophenyl)ethanone (alpha-Bromoketone) Start->Inter1 Bromination (Br2/AcOH) Inter2 N-Acetyl-2-aminoimidazole Intermediate Inter1->Inter2 + Reagent Cyclization Reagent Acetylguanidine (DMF, 80°C) Reagent->Inter2 Final 5-(4-Bromophenyl)-1H-imidazol-2-amine (Hydrate) Inter2->Final Acid Hydrolysis (HCl/EtOH)

Caption: Step-wise synthesis of the 2-aminoimidazole scaffold via alpha-bromoketone condensation.

Biological Mechanism: The "Biofilm Buster"

The 2-aminoimidazole (2-AI) moiety is a Dispersin B mimetic . It does not kill bacteria directly (bacteriostatic/bactericidal) but rather targets the regulatory networks that maintain the biofilm matrix.

Mechanism of Action (MOA)
  • Two-Component System (TCS) Interference: The compound acts as a response regulator antagonist. In Salmonella and E. coli, it downregulates the CsgD regulon, which controls the expression of curli fimbriae and cellulose—key components of the extracellular polymeric substance (EPS).

  • Quorum Sensing (QS) Inhibition: In P. aeruginosa, 2-AI derivatives have been shown to inhibit the LasR and RhlR QS systems, preventing the coordinated behavior required for biofilm maturation.

  • Resensitization: By dispersing the protective biofilm matrix, the compound resensitizes multidrug-resistant (MDR) bacteria to conventional antibiotics (e.g.,

    
    -lactams, aminoglycosides).
    
Biofilm Inhibition Pathway [3][4]

BiofilmMOA Compound 5-(4-Bromophenyl)-1H-imidazol-2-amine Biofilm Mature Biofilm Matrix (Protective Barrier) Compound->Biofilm Penetrates Matrix TCS Two-Component Systems (e.g., CsgD, Agr, LasR) Compound->TCS Inhibits Signaling Dispersal Biofilm Dispersal (Planktonic State) Biofilm->Dispersal Matrix Degradation Curli Curli/Fimbriae Production (Downregulated) TCS->Curli Suppresses Expression Curli->Dispersal Loss of Adhesion Death Bacterial Cell Death (Resensitization) Dispersal->Death Susceptible to Antibiotic Conventional Antibiotic (e.g., Penicillin) Antibiotic->Death Effective Killing

Caption: Mechanism of biofilm dispersal and antibiotic resensitization via TCS inhibition.

Handling and Stability
  • Storage: Hygroscopic. Store in a desiccator at -20°C.

  • Stability: The 2-aminoimidazole ring is stable under acidic and neutral conditions but can degrade under strong alkaline conditions or oxidative stress.

  • Safety: Irritant to eyes and skin. As a bioactive modulator of bacterial signaling, treat as a potential biological hazard.

References
  • Melander, C., et al. (2018). Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. Bioorganic & Medicinal Chemistry.[5][6]

  • Rabin, N., et al. (2015).[7] Agents that inhibit bacterial biofilm formation.[3][7][8][9][10] Future Medicinal Chemistry.[7]

  • Frei, R., et al. (2012). 2-Aminobenzimidazole derivatives strongly inhibit and disperse Pseudomonas aeruginosa biofilms.[3][11] Angewandte Chemie.

  • Organic Syntheses. (2003). General synthesis of imidazoles via amidine condensation.[2]

  • Sigma-Aldrich. (2024). Product Data: 1H-Imidazol-2-amine, 5-(4-bromophenyl)- sulfate.

Sources

Exploratory

A Comprehensive Guide to the Structural Elucidation of 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate

This technical guide provides a detailed, multi-faceted approach to the complete structural elucidation of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate. The workflow is designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed, multi-faceted approach to the complete structural elucidation of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate. The workflow is designed for researchers, scientists, and professionals in drug development, emphasizing the integration of various analytical techniques to build a cohesive and irrefutable structural assignment. The narrative moves from initial purity assessment and elemental composition determination to detailed connectivity mapping and, finally, the definitive three-dimensional structure, including the role of the hydrate.

Introduction and Strategic Overview

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The title compound, 5-(4-Bromophenyl)-1H-imidazol-2-amine, is a substituted 2-aminoimidazole, a "privileged scaffold" known for a wide array of biological activities.[3] Accurate and unambiguous structure determination is a non-negotiable prerequisite for understanding its structure-activity relationship (SAR), mechanism of action, and for ensuring regulatory compliance.

The presence of a bromine atom, a flexible imidazole ring, and a potential hydrate form necessitates a synergistic analytical strategy. This guide will demonstrate how data from mass spectrometry, NMR spectroscopy, thermal analysis, and single-crystal X-ray diffraction are interwoven to provide a complete and validated structural picture.

The Elucidation Workflow: A Step-by-Step Protocol

Our investigation follows a logical progression from foundational analysis to definitive confirmation. Each step provides a piece of the structural puzzle, with later stages validating the hypotheses drawn from earlier data.

Elucidation_Workflow cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Characterization cluster_solid_state Solid-State & Final Confirmation cluster_final Final Structure Purity Purity Assessment (HPLC) MS Mass Spectrometry (HRMS) Purity->MS Provides pure sample for MS NMR NMR Spectroscopy (1H, 13C, 2D) MS->NMR Confirms elemental formula Structure Confirmed Structure: 5-(4-Bromophenyl)-1H- imidazol-2-amine Hydrate MS->Structure IR FT-IR Spectroscopy NMR->IR Establishes connectivity NMR->Structure Thermal Thermal Analysis (TGA/DSC) IR->Thermal Identifies functional groups IR->Structure Xray Single Crystal X-Ray Diffraction Thermal->Xray Confirms hydrate presence Thermal->Structure Xray->Structure Definitive 3D structure

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Mass and Purity

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: Before committing to extensive structural analysis, it is crucial to ensure the sample's purity. HPLC with UV detection is a standard method for analyzing imidazole-containing compounds.[4]

Experimental Protocol (HPLC-UV):

  • System: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Detection: UV detection at a wavelength determined by a preliminary UV scan of the compound (typically around 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like methanol.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities.

Expected Outcome: A single major peak with >98% purity, confirming the sample is suitable for subsequent analyses.

Elemental Composition: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. The presence of bromine offers a distinctive isotopic signature that serves as a key validation point.

Experimental Protocol (ESI-HRMS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for amino-imidazoles.

  • Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass. Analyze the isotopic pattern.

Data Interpretation & Expected Results: The molecular formula for the anhydrous amine is C₉H₈BrN₃. The expected HRMS data is summarized below.

ParameterExpected ValueRationale
Theoretical [M+H]⁺ Mass 237.9978 (for ⁷⁹Br), 239.9957 (for ⁸¹Br)Calculated based on the most abundant isotopes (C=12.0000, H=1.0078, Br=78.9183, N=14.0031).
Observed [M+H]⁺ Mass Within 5 ppm of the theoretical value.Confirms the elemental formula C₉H₈BrN₃.
Isotopic Pattern Two peaks at m/z ~238 and ~240.Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6][7] This results in two molecular ion peaks (M and M+2) of nearly equal intensity, separated by 2 m/z units.

This characteristic 1:1 isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.[5][6]

Spectroscopic Characterization: Mapping the Connectivity

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.[1][8]

Experimental Protocol (NMR):

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve polar compounds and reveal exchangeable protons (NH, OH).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for connecting molecular fragments.

Predicted NMR Data and Interpretation:

Atom PositionPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Key HMBC Correlations (Proton → Carbon)
Imidazole NH~11.5, broad singlet-H-4 → C-2, C-5
Amine NH₂~6.5, broad singlet--
Imidazole H-4~7.2, singlet~115H-4 → C-2, C-5
Phenyl H-2', H-6'~7.6, doublet (J ≈ 8.5 Hz)~132H-2'/6' → C-4', C-5
Phenyl H-3', H-5'~7.5, doublet (J ≈ 8.5 Hz)~129H-3'/5' → C-1', C-4'
Imidazole C-2-~150-
Imidazole C-5-~125-
Phenyl C-1'-~130-
Phenyl C-4'-~120-
  • ¹H NMR: The aromatic region will show two distinct doublets characteristic of a 1,4-disubstituted (para) benzene ring. The imidazole proton (H-4) is expected to be a singlet. The NH and NH₂ protons will appear as broad singlets and can be confirmed by D₂O exchange.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals. The C-Br carbon (C-4') will be shifted upfield compared to the other aromatic carbons. The imidazole C-2, bonded to two nitrogen atoms, will be the most downfield signal.[9]

  • HMBC: This is the key experiment to link the fragments. A crucial correlation will be observed between the phenyl protons (H-2'/H-6') and the imidazole C-5, definitively proving the connection point between the two rings.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Rationale: FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol (FT-IR):

  • Method: Attenuated Total Reflectance (ATR) is a simple and common method for solid samples.

  • Analysis: The spectrum is recorded, and the absorption bands are assigned to specific functional groups.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H stretchingAmine (NH₂) and Imidazole (NH)
3100 - 3000Aromatic C-H stretchingPhenyl Ring
~1650C=N stretchingImidazole Ring
~1600, ~1480C=C stretchingAromatic Ring
~830C-H out-of-plane bend1,4-disubstituted Phenyl

The presence of broad bands in the high-frequency region (3400-3100 cm⁻¹) would be consistent with the N-H groups and potentially overlapping O-H stretching from the water of hydration.

Confirming the Hydrate: Thermal Analysis

Rationale: Thermal analysis techniques are essential for identifying and quantifying the presence of solvent molecules, such as water, in a crystal lattice.[10]

Experimental Protocol (TGA/DSC):

  • System: A simultaneous TG-DSC analyzer.[11]

  • Atmosphere: Inert nitrogen gas flow.

  • Heating Rate: A controlled heating rate, typically 10 °C/min.

  • Analysis: Monitor weight loss (TGA) and heat flow (DSC) as a function of temperature.

Expected Results for a Monohydrate:

  • TGA: A distinct, single-step weight loss will be observed. For a monohydrate (C₉H₈BrN₃ · H₂O, MW = 256.11 g/mol ), the theoretical weight loss of one water molecule (18.02 g/mol ) is approximately 7.0%. The TGA curve should show a plateau followed by a drop of ~7.0% before further decomposition at higher temperatures.

  • DSC: Corresponding to the weight loss in the TGA, the DSC curve will show a sharp endothermic peak, representing the energy required to drive the water molecule out of the crystal lattice.[12] This dehydration event typically occurs below 150 °C for hydrates.[11][13]

The Gold Standard: Single-Crystal X-ray Diffraction

Rationale: While the combination of the above techniques provides a robust hypothesis for the structure, only single-crystal X-ray diffraction can provide unambiguous proof. It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the intermolecular interactions, including the role of the water molecule in the crystal packing.[14][15][16]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of suitable quality, often by slow evaporation from a solvent system like ethanol/water or DMF/water.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data using X-ray radiation (e.g., Mo Kα).[16]

  • Structure Solution and Refinement: Solve the phase problem and refine the atomic positions to generate the final crystal structure.

Expected Structural Features:

  • Connectivity: Confirms the bonding arrangement of the 5-(4-bromophenyl)-1H-imidazol-2-amine molecule as deduced from NMR.

  • Planarity: The imidazole ring is expected to be planar.[14]

  • Water Molecule: The analysis will locate the oxygen and hydrogen atoms of the water molecule within the crystal lattice.

  • Hydrogen Bonding: It will reveal the hydrogen bonding network. It is highly probable that the water molecule acts as a bridge, forming hydrogen bonds with the amine (NH₂) and imidazole (NH) groups of neighboring molecules, thus stabilizing the crystal structure.[15]

Hydrogen_Bonding cluster_mol1 Molecule A cluster_water Water Molecule cluster_mol2 Molecule B N1_A N-H (imidazole) H2O H-O-H N1_A->H2O H-bond donor N2_A H₂N- (amine) N2_A->H2O H-bond donor N1_B N-H (imidazole) H2O->N1_B H-bond donor N2_B H₂N- (amine) H2O->N2_B H-bond donor

Caption: Plausible hydrogen bonding network involving the water molecule.

Conclusion

The structural elucidation of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate is a process of systematic, orthogonal analysis. Each technique provides unique and complementary information. HRMS confirms the elemental formula and the presence of bromine. A full suite of NMR experiments maps the molecular skeleton. FT-IR identifies key functional groups, while thermal analysis proves the presence and stoichiometry of water. Finally, single-crystal X-ray diffraction provides the definitive, high-resolution three-dimensional structure, confirming all prior findings and detailing the critical role of the water molecule in the crystal lattice. This rigorous, integrated workflow ensures the highest level of scientific confidence in the final structural assignment.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • SciSpace. (2003, January 1). Crystal Structures of two Imidazole Derivatives.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • PMC. (2018, December 9). X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives.
  • Scientific & Academic Publishing. (n.d.). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives.
  • ResearchGate. (2025, December 20). synthesis, x-ray crystallography, hirshfeld surface and 3d energy framework analysis of two imidazole derivatives.
  • IUCr. (2023, July 15). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • JOCPR. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • ResearchGate. (2025, August 6). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations | Request PDF.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Mass Spectrometry | Organic Chemistry I Lab. (n.d.).
  • Indian Academy of Sciences. (n.d.). Thermodynamic study of anhydrous and hydrated quercetin.
  • ResearchGate. (2025, August 7). Thermal Dehydration Characteristics of Hydrated Salts: A Critical Review.
  • MDPI. (2022, June 14). Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage.
  • PMC. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances.
  • ResearchGate. (2025, August 7). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.

Sources

Foundational

Technical Whitepaper: Spectroscopic Profiling of 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate

Executive Summary The compound 5-(4-Bromophenyl)-1H-imidazol-2-amine (often isolated as a stable hydrate) represents a critical pharmacophore in the development of biofilm inhibitors, kinase modulators, and marine alkalo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-(4-Bromophenyl)-1H-imidazol-2-amine (often isolated as a stable hydrate) represents a critical pharmacophore in the development of biofilm inhibitors, kinase modulators, and marine alkaloid analogs (e.g., oroidin derivatives). Its 2-aminoimidazole (2-AI) core functions as a bioisostere for guanidine, offering unique hydrogen-bonding capabilities that facilitate interaction with aspartate/glutamate residues in protein active sites.

This technical guide provides a comprehensive spectroscopic profile of the compound. Unlike standard datasheets, this document focuses on the causality of spectral features—explaining why specific signals appear and how to use them for rigorous structural validation during drug development workflows.

Chemical Identity & Tautomerism

Before interpreting spectra, one must understand the dynamic nature of the 2-AI core.

  • IUPAC Name: 5-(4-Bromophenyl)-1H-imidazol-2-amine

  • Common Scaffolds: 2-Aminoimidazole, 4-Aryl-2-aminoimidazole

  • Molecular Formula:

    
     (typically mono- or hemi-hydrate)
    
  • Molecular Weight (Free Base): ~238.09 g/mol (based on

    
    )
    
The Tautomeric Challenge

The 2-aminoimidazole ring exists in a rapid tautomeric equilibrium between the amino-imidazole and imino-dihydroimidazole forms. Furthermore, the proton on the ring nitrogen can migrate between N1 and N3, rendering the 4- and 5-positions equivalent in solution unless the nitrogen is substituted.

  • Implication for NMR: You will not see distinct signals for H-4 and H-5. Instead, you will observe a single averaged signal or a broad peak depending on the solvent's ability to slow this exchange (e.g., DMSO-

    
     vs. 
    
    
    
    ).

Synthesis & Isolation Context

To understand the impurity profile and hydration state, we must look at the synthesis. The most robust route involves the condensation of


-bromoketones with cyanamide or guanidine.
Experimental Workflow (Graphviz)

SynthesisWorkflow Start Start: 4-Bromoacetophenone Bromination Step 1: Bromination (Br2/HBr or NBS) Start->Bromination Intermediate Intermediate: 2-Bromo-1-(4-bromophenyl)ethanone Bromination->Intermediate Cyclization Step 2: Cyclization (Acetylguanidine or Cyanamide) Intermediate->Cyclization + Guanidine source Deprotection Step 3: Deprotection/Hydrolysis (Acidic or Basic) Cyclization->Deprotection Isolation Isolation: Precipitation at pH 9-10 Deprotection->Isolation Water/Ammonia Workup Product Target: 5-(4-Bromophenyl)-1H-imidazol-2-amine (Hydrate Form) Isolation->Product Drying

Figure 1: Synthetic pathway highlighting the aqueous isolation step responsible for hydrate formation.

Note on Hydrate Formation: The 2-amino group is highly polar. Upon precipitation from aqueous ammonia (Step 3), the lattice traps water molecules. Rigorous drying (


C, vacuum) often yields the anhydrous form, but the hydrate is thermodynamically favored in ambient conditions.

Spectroscopic Characterization

Mass Spectrometry (HRMS-ESI)

The presence of Bromine provides a definitive "fingerprint" in the mass spectrum due to the natural abundance of


 (50.7%) and 

(49.3%).
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
  • Diagnostic Feature: A 1:1 doublet separated by 2 mass units.

Ion Speciesm/z (Theoretical)Description

238.09Base peak (approx equal intensity)

240.09M+2 peak (approx equal intensity)

Validation Check: If you observe a single peak at 239 or a distorted ratio, your bromination was unsuccessful (likely debromination or contamination with the chloro-analog if HCl was used excessively).

Nuclear Magnetic Resonance ( H NMR)

Solvent selection is critical. DMSO-


  is recommended to observe exchangeable protons (

,

). In

or

, these protons will disappear.

Predicted Data (DMSO-


, 400 MHz): 
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
10.50 - 11.20Broad Singlet1HImidazole

Highly exchangeable; shift varies with concentration/water content.
7.65Doublet (

Hz)
2HAr-H (Ortho to Br)Deshielded by the inductive effect of Bromine.
7.50Doublet (

Hz)
2HAr-H (Meta to Br)Shielded relative to ortho protons; typical AA'BB' system.
7.05 - 7.15Singlet1HImidazole

The characteristic alkene-like proton of the imidazole ring.
5.50 - 6.50Broad Singlet2H

Exocyclic amine. Broadening indicates rotation/exchange.
3.30 - 3.50Broad HumpVaries

(Hydrate)
Confirms the hydrate state. Distinct from bulk water signal if stoichiometric.

Key Diagnostic: The "AA'BB'" pattern in the aromatic region (two doublets) confirms the para-substitution. If you see a complex multiplet, you may have the ortho or meta isomer.

Infrared Spectroscopy (FT-IR)

IR is the quickest method to confirm the "hydrate" status and the integrity of the amine.

  • 3400 - 3100 cm

    
    :  Broad, intense absorption. This is a composite of the primary amine (
    
    
    
    ) asymmetric/symmetric stretches, the imidazole
    
    
    , and the
    
    
    stretch from the hydrate water.
  • 1660 - 1640 cm

    
    :  Strong 
    
    
    
    stretching (endocyclic double bond).
  • 1580 cm

    
    : 
    
    
    
    bending (scissoring).
  • 1070 cm

    
    : 
    
    
    
    stretch (often weak but diagnostic).

Structural Validation Logic

When validating a batch of this intermediate, use the following decision tree to ensure the compound meets the stringent requirements for drug development.

ValidationLogic Sample Unknown Sample MS_Check 1. Mass Spec (ESI+) Is there a 1:1 doublet at 238/240? Sample->MS_Check Formula_Valid Br Pattern Confirmed MS_Check->Formula_Valid Yes Formula_Invalid Reject: Check Halogen Source MS_Check->Formula_Invalid No NMR_Check 2. 1H NMR (DMSO-d6) Are there 2 doublets (Ar) + 1 singlet (Im)? Formula_Valid->NMR_Check Skeleton_Valid Skeleton Confirmed NMR_Check->Skeleton_Valid Yes Regio_Error Reject: Regioisomer Present NMR_Check->Regio_Error No Water_Check 3. Water Content (KF/TGA) Is water > 0.5%? Skeleton_Valid->Water_Check Hydrate_Confirmed Pass: Hydrate Form Water_Check->Hydrate_Confirmed Yes Anhydrous Pass: Anhydrous Form Water_Check->Anhydrous No

Figure 2: Step-by-step structural validation logic.

References

  • Synthesis of 2-Aminoimidazoles: Little, T. L., & Webber, S. E. (1994). A simple synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299-7305.

  • Tautomerism in Imidazoles: Alkorta, I., & Elguero, J. (2020). Tautomerism of Indazoles. Molecules, 25(18), 4165. (Provides mechanistic insight into the N-H migration relevant to 2-aminoimidazoles).

  • Spectroscopic Data of Analogues (Chloro-derivative): De Luca, L., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.[2][3] MDPI Molbank, 2023(2), M1648. (Used as a primary reference for NMR shift prediction).

  • Biological Relevance (Biofilm Inhibition): Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294. (Contextualizes the use of 2-aminoimidazole hydrates).

  • General Properties of 4-Aryl-2-aminoimidazoles: PubChem Compound Summary for CID 98460177.

Sources

Exploratory

Technical Guide: 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate

This guide details the technical specifications, synthesis, and biological applications of 5-(4-Bromophenyl)-1H-imidazol-2-amine , a critical scaffold in the development of anti-biofilm agents and antibiotic adjuvants. C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and biological applications of 5-(4-Bromophenyl)-1H-imidazol-2-amine , a critical scaffold in the development of anti-biofilm agents and antibiotic adjuvants.

Chemical Identity & CAS Registry

This compound is a 2-aminoimidazole (2-AI) derivative, widely recognized for its ability to disperse bacterial biofilms without inducing biocidal pressure (thereby reducing resistance development). It is often supplied as a hydrate or a salt to improve stability and solubility.

Core Identifiers
FormCAS NumberMolecular FormulaMolecular Weight
Free Base (Anhydrous) 60472-19-7

238.09 g/mol
Hydrochloride 65146-58-9

274.55 g/mol
Sulfate 1177346-50-7

336.16 g/mol
Hydrate See Note Below

Varies

Technical Note on Hydrates: While specific CAS numbers for the hydrate form of the free base are rarely assigned distinct registry numbers in public databases, commercial suppliers often list the hydrate under the parent free base CAS (60472-19-7 ) or the hydrochloride CAS (65146-58-9 ), specifying the water content in the Certificate of Analysis (CoA).

Structural Properties[1]
  • IUPAC Name: 5-(4-bromophenyl)-1H-imidazol-2-amine

  • Tautomerism: The 1H-imidazole ring allows for tautomeric equilibrium; the 4-(4-bromophenyl) and 5-(4-bromophenyl) designations refer to the same chemical entity in solution.

  • Solubility: Moderate in DMSO and Ethanol; low in water (improved by salt formation or low pH).

Mechanism of Action: Biofilm Dispersion

Unlike traditional antibiotics that kill bacteria (bactericidal) or stop their growth (bacteriostatic), 5-(4-bromophenyl)-1H-imidazol-2-amine functions as an anti-virulence agent .

The 2-AI Signaling Blockade

The 2-aminoimidazole moiety mimics the structure of oroidin , a marine sponge alkaloid. Its primary mechanism involves the interception of bacterial Two-Component Systems (TCS).

  • Signal Interception: The compound binds to the Response Regulator (RR) proteins within the bacterial cytoplasm.

  • Inhibition of Gene Expression: By binding to RRs, it prevents the transcription of genes required for the synthesis of the Extracellular Polymeric Substance (EPS) matrix (e.g., polysaccharides, pili).

  • Dispersion: Without the EPS matrix, the biofilm architecture collapses, reverting sessile bacteria to their planktonic (free-floating) state, where they become susceptible to conventional antibiotics and the host immune system.

BiofilmInhibition Signal Environmental Signal (Quorum Sensing) HK Histidine Kinase (HK) Sensor Activation Signal->HK Activates RR Response Regulator (RR) Phosphorylation HK->RR Phosphorylates GeneExp Biofilm Gene Expression (EPS) RR->GeneExp Promotes Dispersion Planktonic Dispersion (Antibiotic Susceptible) RR->Dispersion Blocked Pathway AI 5-(4-Bromophenyl)- 1H-imidazol-2-amine AI->RR Inhibits/Binds Biofilm Biofilm Formation GeneExp->Biofilm Synthesizes Matrix

Figure 1: Mechanism of Action. The 2-AI compound intercepts the signal transduction pathway, preventing the response regulator from activating biofilm-associated genes.

Synthesis Protocol

The synthesis of 5-(4-bromophenyl)-1H-imidazol-2-amine is typically achieved via the condensation of an


-bromoketone with a guanidine derivative.
Reaction Scheme

Reagents: 2-Bromo-1-(4-bromophenyl)ethanone, Acetylguanidine (or Boc-guanidine), DMF/Acetonitrile.

  • Condensation: The

    
    -bromoketone reacts with the protected guanidine.
    
  • Cyclization: Intramolecular nucleophilic attack forms the imidazole ring.

  • Deprotection: Removal of the acetyl/Boc group yields the free amine.

Synthesis Step1 Start: 2-Bromo-1-(4-bromophenyl)ethanone + Acetylguanidine Step2 Solvent: DMF, 60°C, 4-12h (Nucleophilic Substitution) Step1->Step2 Step3 Intermediate: N-Acetyl-2-aminoimidazole Step2->Step3 Step4 Hydrolysis: HCl/EtOH, Reflux (Deacetylation) Step3->Step4 Step5 Product: 5-(4-Bromophenyl)-1H-imidazol-2-amine HCl Step4->Step5 Step6 Neutralization (Optional): NaOH -> Free Base Hydrate Step5->Step6 If free base needed

Figure 2: Synthetic pathway from alpha-bromoketone precursor to the final 2-aminoimidazole product.

Detailed Methodology
  • Preparation: Dissolve 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq) in DMF (

    
    ).
    
  • Addition: Add Acetylguanidine (1.2 eq) to the solution.

  • Reaction: Stir at 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1) for disappearance of the ketone.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in Ethanol/Conc. HCl (10:1 v/v).

  • Deprotection: Reflux for 2 hours to remove the acetyl group.

  • Isolation: Cool to 0°C. The hydrochloride salt precipitates. Filter and wash with cold diethyl ether.

  • Purification: Recrystallize from Ethanol/Water to obtain the pure hydrate/salt form.

Experimental Applications & Protocols

A. Biofilm Inhibition Assay (Crystal Violet)

This standard assay quantifies the ability of the compound to prevent biofilm formation on abiotic surfaces.

Materials:

  • Staphylococcus aureus (or target strain) overnight culture.

  • 96-well polystyrene microtiter plate.

  • Crystal Violet (0.1% w/v).

  • Compound stock solution (10 mM in DMSO).

Protocol:

  • Dilution: Dilute overnight bacterial culture 1:100 in fresh media (e.g., TSB + 1% Glucose).

  • Treatment: Add

    
     of diluted culture to wells containing the test compound (concentration range 
    
    
    
    ). Include DMSO controls.
  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently discard media and wash wells

    
     with PBS to remove planktonic cells.
    
  • Staining: Add

    
     Crystal Violet; incubate 15 min at room temperature.
    
  • Elution: Wash wells

    
     with water. Solubilize stain with 
    
    
    
    30% Acetic Acid.
  • Quantification: Measure absorbance at

    
     (OD590).
    
  • Analysis: Calculate % Inhibition:

    
    
    
B. Antibiotic Resensitization

2-AIs can lower the Minimum Inhibitory Concentration (MIC) of conventional antibiotics against resistant strains (e.g., MRSA).

  • Checkerboard Assay: Perform a 2D serial dilution in a 96-well plate.

    • Axis X: Antibiotic (e.g., Oxacillin)

      
      .
      
    • Axis Y: 5-(4-Bromophenyl)-1H-imidazol-2-amine

      
      .
      
  • Result: Look for the "FICI" (Fractional Inhibitory Concentration Index). A value

    
     indicates synergy.
    

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at -20°C. Hygroscopic; keep tightly sealed.

  • Solubility: Stock solutions in DMSO are stable for up to 1 month at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem. Link

  • Rogers, S. A., & Melander, C. (2008). Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of dispersing established biofilms. Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. 5-(4-Bromophenyl)-1H-imidazol-2-amine. National Center for Biotechnology Information. Link

  • Ballard, T. E., et al. (2008). Synthesis and antibiofilm activity of a second-generation 2-aminoimidazole library. Chemistry – A European Journal. Link

Foundational

Technical Guide: The Discovery, Synthesis, and Therapeutic Potential of Brominated Imidazoles

Executive Summary This guide provides a technical analysis of brominated imidazole alkaloids, a class of marine natural products primarily isolated from sponges of the Agelas and Axinella genera.[1] Historically signific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of brominated imidazole alkaloids, a class of marine natural products primarily isolated from sponges of the Agelas and Axinella genera.[1] Historically significant for their complex structural elucidation in the 1970s, these compounds have recently emerged as critical scaffolds in drug discovery, specifically for their ability to disperse bacterial biofilms without inducing resistance—a phenomenon termed "non-microbicidal modulation." This document details their historical genesis, synthetic challenges (specifically regioselective bromination), and their mechanistic role in modern pharmacology.

Part 1: Historical Genesis & Marine Natural Products

The discovery of brominated imidazoles is inextricably linked to the study of marine secondary metabolites in the mid-20th century. Unlike terrestrial alkaloids, which are often nitrogen-dense but halogen-poor, marine alkaloids frequently incorporate bromine due to the high concentration of bromide ions in seawater (~65 mg/L).

The Oroidin Prototype

The pivotal moment in this field occurred in 1971 , when Forenza et al. isolated Oroidin from the sponge Agelas oroides. Oroidin serves as the biosynthetic precursor and structural prototype for a vast family of "pyrrole-imidazole alkaloids" (PIAs).

  • Source: Agelas oroides (Mediterranean sponge).[1][2]

  • Structure: Contains a 4,5-dibromopyrrole-2-carboxamide moiety linked to a 2-aminoimidazole ring.

  • Significance: It was the first compound to demonstrate that the imidazole ring could serve as a bioactive pharmacophore when coupled with brominated subunits.

Following Oroidin, researchers isolated complex derivatives including Ageliferin (an antiviral dimer) and Sceptrin . These discoveries established the "C11N5" skeleton as a privileged structure in marine chemical ecology.

Visualizing the Discovery Timeline

The following diagram illustrates the progression from biological source to specific alkaloid isolation.

BrominatedImidazoleHistory Sponge Marine Sponges (Agelas, Axinella) Precursor Biosynthetic Precursors (Proline + Histidine) Sponge->Precursor Metabolic Processing Oroidin Oroidin (1971) (The Prototype) Precursor->Oroidin Bromination & Coupling Derivatives Complex Alkaloids (Ageliferin, Sceptrin) Oroidin->Derivatives Dimerization (Cyclization) Modern Synthetic 2-AI (Biofilm Inhibitors) Oroidin->Modern Pharmacophore Extraction

Figure 1: Evolutionary timeline of brominated imidazole discovery, moving from marine isolation to modern synthetic pharmacophores.[1][3][4][5]

Part 2: Structural Diversity & Biosynthesis

The core pharmacophore of interest is the 2-aminoimidazole (2-AI) ring.[6] In nature, the bromination pattern is highly specific.

Biosynthetic Logic
  • Origin: The imidazole ring is derived from histidine or purine metabolism, while the pyrrole moiety often stems from proline.

  • Bromination: Occurs via bromoperoxidase enzymes. These enzymes oxidize bromide (

    
    ) to an electrophilic species (
    
    
    
    equivalent), which then attacks the electron-rich imidazole or pyrrole rings.
  • Regiochemistry: Natural bromination on the imidazole ring often favors the 4 and 5 positions due to electronic stabilization.

CompoundSource GenusBromination SitePrimary Bioactivity
Oroidin AgelasPyrrole (4,[7]5)Generic defense, Biofilm inhibition
Isonaamidine LeucettaImidazole (4)Cytotoxicity
Keramadine AgelasImidazole (4)Serotonergic antagonist
4,5-dibromo-2-AI SyntheticImidazole (4,5)Biofilm dispersion (High Potency)

Part 3: Synthetic Methodologies (Technical Protocol)

For drug development, isolating these compounds from sponges is unsustainable. Total synthesis is required. The primary challenge is regioselective bromination of the imidazole ring.

Protocol: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol describes the synthesis of 4,5-dibromoimidazole , a fundamental building block for creating Oroidin analogues.

Rationale: Elemental bromine (


) is often too aggressive, leading to poly-bromination or ring oxidation. NBS provides a controlled source of electrophilic bromine.[8]
Materials
  • Substrate: Imidazole (or 2-aminoimidazole hydrochloride).

  • Reagent: N-Bromosuccinimide (NBS) - Recrystallize from water before use to remove free bromine.

  • Solvent: DMF (Dimethylformamide) or

    
     (Chloroform).
    
  • Quench: Sodium thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 equivalent of the imidazole substrate in DMF (0.5 M concentration).

    • Critical Control: Ensure the reaction vessel is shielded from direct light to prevent radical side reactions (benzylic bromination), although ionic bromination is the goal here.[8]

  • Addition:

    • Cool the solution to 0°C in an ice bath.

    • Add 2.1 equivalents of NBS portion-wise over 30 minutes.

    • Observation: The solution may turn slightly yellow. A deep orange/red color indicates excess free bromine or decomposition.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 4–12 hours.

    • Self-Validating Step (TLC): Monitor reaction progress using Thin Layer Chromatography (Eluent: 5% MeOH in DCM). The dibromo product will be significantly less polar (higher

      
      ) than the starting imidazole. If starting material persists after 12h, add 0.1 eq of NBS.
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Precipitation: The 4,5-dibromoimidazole is often sparingly soluble in water and may precipitate.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organic layers with saturated

      
       (to quench active bromine) and then Brine.
      
  • Purification:

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from Ethanol/Water or purify via flash column chromatography.

Synthetic Note: For 2-aminoimidazoles , the exocyclic amine must often be protected (e.g., Boc or Acetyl) prior to bromination to prevent N-bromination, although some protocols allow direct bromination of the hydrochloride salt.

Part 4: Pharmacological Mechanics (Biofilm Dispersion)[10]

The most "field-proven" application of brominated imidazoles is their ability to disperse bacterial biofilms.

The Problem: Antibiotic Resistance

Bacteria in biofilms are 10–1000x more resistant to antibiotics than planktonic (free-floating) bacteria. Traditional antibiotics kill metabolically active cells but fail to penetrate the biofilm matrix or kill dormant persister cells.

The Solution: Non-Microbicidal Modulation

Brominated 2-aminoimidazoles (2-AIs) act as anti-virulence agents . They do not kill the bacteria (bacteriostatic/bactericidal); instead, they jam the signaling pathways responsible for maintaining the biofilm.

  • Mechanism: They antagonize the Two-Component Systems (TCS) (e.g., QseC/B in E. coli or VicK/R in S. aureus) that regulate biofilm genes.

  • Result: The bacteria revert to a planktonic state.

  • Synergy: Once dispersed, the bacteria become susceptible to conventional antibiotics again.

Signaling Pathway Diagram

The following diagram details the interference of 2-AI compounds in bacterial signaling.

BiofilmMechanism Signal Environmental Signal (Quorum Sensing) Receptor Membrane Receptor (Histidine Kinase TCS) Signal->Receptor Activates ResponseReg Response Regulator (Phosphorylation) Receptor->ResponseReg Phosphorylates Planktonic Planktonic State (Susceptible) Receptor->Planktonic Default State (If Blocked) Drug Brominated 2-AI (Inhibitor) Drug->Receptor Blocks/Modulates Drug->ResponseReg Inhibits GeneExp Biofilm Genes (EPS Production) ResponseReg->GeneExp Upregulates Biofilm Biofilm Formation GeneExp->Biofilm Promotes

Figure 2: Mechanism of Action. Brominated 2-AIs intercept the Two-Component System (TCS), preventing the gene expression required for biofilm maintenance.

Part 5: Future Outlook

The future of brominated imidazoles lies in adjuvant therapy . By combining these "dispersers" with legacy antibiotics (e.g., beta-lactams), researchers can rejuvenate older drugs against resistant strains like MRSA and Acinetobacter baumannii.

Current research focuses on:

  • Reverse Amide Analogues: Modifying the linker region of Oroidin to improve metabolic stability.

  • Triazole Isosteres: Replacing parts of the scaffold to lower toxicity while maintaining geometry.

  • Marine-Sponge Aquaculture: Sustainable farming of Agelas species to harvest natural precursors.

References

  • Forenza, S., Minale, L., Riccio, R., & Fattorusso, E. (1971). New bromo-pyrrole derivatives from the sponge Agelas oroides.[1][2][7] Journal of the Chemical Society D: Chemical Communications, 1129-1130.[2] Link

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294. Link

  • Garrison, A. T., & Abouelhassan, Y. (2017). 2-Aminoimidazoles as Biofilm Inhibitors: A Comprehensive Review. Chemical Biology & Drug Design. Link

  • Hoffmann, H., & Lindel, T. (2003). Synthesis of the Marine Natural Product Oroidin and its Z-Isomer. Synthesis, 2003(12), 1753-1783. Link

  • Mourabit, A. A., & Potier, P. (2001). Sponge's molecular diversity through the ambivalent reactivity of 2-aminoimidazole: a universal chemical pathway. European Journal of Organic Chemistry, 2001(2), 237-243. Link

Sources

Exploratory

In Silico Modeling of 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads Focus: TAAR1 Agonism, Tautomeric Complexity, and Halogen Bonding Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads Focus: TAAR1 Agonism, Tautomeric Complexity, and Halogen Bonding

Executive Summary: The "Privileged Scaffold" Paradox

5-(4-Bromophenyl)-1H-imidazol-2-amine is not merely a chemical intermediate; it is a privileged scaffold in modern neuropsychiatry and antimicrobial research. While it serves as a core fragment for biofilm inhibitors (marine alkaloid analogs), its most significant potential lies in Trace Amine-Associated Receptor 1 (TAAR1) agonism—a non-dopaminergic pathway for treating schizophrenia (similar to the mechanism of Ulotaront/SEP-363856).

For the computational scientist, this molecule presents three distinct modeling challenges that standard high-throughput workflows often fail to capture:

  • Tautomeric Ambiguity: The rapid equilibrium between the 2-amino-imidazole and 2-imino-imidazoline forms.

  • Halogen Bonding: The anisotropic electron distribution on the bromine atom (sigma-hole) requires specific force field parameters.

  • Hydration Dynamics: The "hydrate" designation implies a stabilized water network that may be critical for the bioactive conformation.

This guide details a self-validating in silico workflow to accurately model this entity, moving from Quantum Mechanical (QM) characterization to Molecular Dynamics (MD) in a biological context.

Chemical Architecture & Quantum Mechanical Profiling

The Tautomerism Challenge

The biological activity of 2-aminoimidazoles is dictated by their tautomeric state.[1] While the amino-tautomer is often the major species in solution, the imino-tautomer can be the bioactive species, particularly when engaging in specific hydrogen bond networks within a GPCR binding pocket.

Critical Protocol: Standard ligand preparation tools (e.g., LigPrep, Wash) often arbitrarily fix the tautomer. You must generate and optimize both forms using Density Functional Theory (DFT).

  • Method: DFT Geometry Optimization

  • Functional/Basis Set: B3LYP-D3/6-311++G(d,p) (The D3 correction is vital for capturing the dispersion forces of the bromophenyl ring).

  • Solvation Model: PCM or SMD (Water) to mimic the hydrate environment.

The "Sigma-Hole" Effect (Bromine)

Standard molecular mechanics force fields (like MMFF94 or standard AMBER) often treat halogens as uniformly negative spheres. In reality, the bromine in 5-(4-Bromophenyl)-... exhibits a sigma-hole —a region of positive electrostatic potential on the extension of the C-Br bond. This allows it to act as a hydrogen bond donor or interact with carbonyl oxygens in the receptor backbone.

Validation Step: Calculate the Electrostatic Potential (ESP) map. If the tip of the Bromine atom does not show a positive region (blue/green in standard visualization), your level of theory is insufficient.

QM_Workflow Input Input Structure (SMILES) TautomerGen Tautomer Enumeration (Amino vs Imino) Input->TautomerGen DFT_Opt DFT Optimization (B3LYP-D3/6-311++G**) TautomerGen->DFT_Opt Parallel Jobs ESP_Calc ESP Map Calculation (Sigma-Hole Check) DFT_Opt->ESP_Calc ESP_Calc->DFT_Opt If no Sigma-Hole Resp_Charge RESP Charge Fitting (For MD Topology) ESP_Calc->Resp_Charge Validated

Figure 1: Quantum Mechanical workflow ensuring correct tautomer and halogen electronic state prior to docking.

Target-Based Modeling: Docking to TAAR1

The primary therapeutic target for this scaffold is TAAR1. Since human TAAR1 crystal structures are rare compared to D2/5-HT receptors, homology modeling or AlphaFold-multimer structures are often required.

The Binding Pocket Hypothesis

The 2-aminoimidazole headgroup mimics the endogenous trace amines (like tyramine or phenethylamine).

  • Aspartate Interaction: The protonated amine/imidazole system forms a salt bridge with the conserved Aspartate (Asp3.32) in TM3.

  • Bromine Pocket: The 4-bromophenyl group extends into the hydrophobic crevice (often TM5/TM6), potentially engaging in halogen bonding with backbone carbonyls or Serine/Threonine residues.

Docking Protocol (Induced Fit)

Rigid receptor docking will fail because the "hydrate" water molecules and the bulky bromine require the receptor side chains to adjust.

  • Receptor Grid Generation: Center on the orthosteric site (Asp3.32).

  • Constraint Setup: Define a positional constraint for the salt bridge (Asp3.32) and a hydrophobic constraint for the phenyl ring.

  • Water Handling: Include explicit water molecules if using a high-resolution template. The "hydrate" nature of the ligand suggests it carries a water molecule that may bridge the ligand to the receptor (e.g., to Tyr6.51 or TM7).

Data Output Table: Expected Interaction Energy Contributions

Interaction TypeResidue/AtomEst.[2] Energy (kcal/mol)Mechanism
Salt Bridge Asp3.32 (TM3)-8.0 to -12.0Electrostatic (Charge-Charge)
Pi-Pi Stacking Phe/Trp (TM6)-3.5 to -5.0Aromatic stacking with phenyl ring
Halogen Bond Backbone C=O-1.5 to -3.0Br(σ+) ··· O(δ-) interaction
H-Bond Tyr/Ser-2.0 to -4.0Mediated by 2-amino group

Molecular Dynamics & Hydration Stability

The "hydrate" in the chemical name refers to the solid-state crystal lattice (often monohydrate). However, in a biological environment, this translates to the desolvation penalty .

Simulation Setup
  • Software: GROMACS / NAMD / Desmond.

  • Force Field: CHARMM36m (best for lipids/GPCRs) or AMBER ff14SB.

  • Ligand Parameters: Must use CGenFF or GAFF2 with QM-derived partial charges (from Section 2) to capture the bromine polarization.

  • System: Ligand-Receptor complex embedded in a POPC membrane bilayer, solvated with TIP3P water + 0.15M NaCl.

Analysis Metric: Water Bridge Stability

Track the residence time of water molecules bridging the imidazole nitrogen and the receptor. A stable water bridge (>50% simulation time) indicates that the "hydrate" water is structural and necessary for binding efficacy.

MD_Protocol cluster_0 Critical Check Complex Ligand-Receptor Complex Membrane Membrane Embedding (POPC Bilayer) Complex->Membrane Equil Equilibration (NVT -> NPT, 10ns) Membrane->Equil Prod Production Run (100ns - 1µs) Equil->Prod Analysis Analysis: RMSD, H-Bonds, Water Bridges Prod->Analysis

Figure 2: MD simulation pipeline focusing on membrane stability and water-mediated interactions.

ADMET & Physicochemical Predictions

The 4-bromophenyl substitution significantly alters the physicochemical profile compared to the parent imidazole.

  • Lipophilicity (LogP): The Bromine atom increases LogP by approx 0.7–0.9 units compared to a Hydrogen, and ~0.2 compared to Chlorine. This enhances Blood-Brain Barrier (BBB) permeability, crucial for CNS indications like schizophrenia.

  • pKa Shift: The electron-withdrawing nature of the bromophenyl group (via induction) lowers the pKa of the imidazole slightly, potentially optimizing the ratio of neutral (permeable) vs. cationic (active) species at physiological pH.

Calculated Properties (Representative):

  • MW: ~238.09 Da (Anhydrous)

  • cLogP: 2.4 – 2.8 (Optimal for CNS penetration)

  • TPSA: ~40 Ų (High permeability)

  • BBB Score: High probability of crossing.

References

  • Peitl, V., & Vlahović, D. (2022).[3] Trace amine-associated receptor 1 (TAAR1) agonists: Back to the Future of Psychopharmacology. Archives of Psychiatry Research.[3] Link

  • Krasavin, M. (2022).[4] Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... Molecules (NIH/PMC). Link

  • Remko, M., et al. (2001). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline. Chemical Physics Letters. Link

  • Comisso, I., et al. (2021).[5] An antibiofilm coating of 5‐aryl‐2‐aminoimidazole...[5] Biofouling.[5] Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview of Electronic Effects. Journal of Medicinal Chemistry. Link

Sources

Foundational

Physicochemical characteristics of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate Abstract This technical guide provides a comprehensive examination of the essential physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate

Abstract

This technical guide provides a comprehensive examination of the essential physicochemical properties of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Imidazole derivatives are known to possess a wide array of biological activities, making them privileged structures in drug discovery.[1][2][3] A thorough understanding of a compound's physicochemical characteristics is paramount for its successful development, influencing everything from reaction optimization and purification to formulation, bioavailability, and stability. This document details the necessary analytical methodologies for complete structural elucidation, solid-state characterization, and the determination of solution-state properties, including solubility, pKa, and lipophilicity. The protocols described herein are grounded in established analytical principles, providing researchers, scientists, and drug development professionals with a robust framework for the characterization of this and analogous compounds.

Structural Elucidation and Confirmation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. A multi-technique analytical approach is indispensable for this purpose, where each method provides complementary information to build a complete structural picture. For 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate, the primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis Overview

While various synthetic routes to substituted imidazoles exist, a common and effective method involves the condensation of an α-haloketone with a guanidine derivative.[4][5] In this case, 2-bromo-1-(4-bromophenyl)ethan-1-one can be reacted with guanidine in the presence of a base. The subsequent workup and crystallization from an aqueous solvent system would yield the target hydrate.

G cluster_start Starting Materials A 2-bromo-1-(4-bromophenyl)ethan-1-one C Condensation Reaction (Base, Solvent) A->C B Guanidine B->C D Crude Product 5-(4-Bromophenyl)-1H-imidazol-2-amine C->D E Crystallization (Aqueous Solvent) D->E F Final Product 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate E->F

Caption: General synthesis workflow for the target compound.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive confirmation of the covalent structure of the molecule.[6]

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR): ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies the unique carbon environments. For this molecule, one would expect distinct signals for the aromatic protons on the bromophenyl ring (showing characteristic ortho and meta coupling), a singlet for the imidazole proton, and broad, exchangeable signals for the amine (-NH₂) and hydrate (H₂O) protons.[2][7]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups by their vibrational frequencies.[3] Expected peaks would include N-H stretching for the amine and imidazole groups, C=N and C=C stretching within the rings, and a broad O-H stretch from the water of hydration.

TechniqueExpected ObservationsCausality/Interpretation
¹H NMR Aromatic protons (doublets, ~7.5-7.7 ppm), Imidazole C4-H (singlet, ~7.1 ppm), NH₂ (broad singlet), H₂O (broad singlet)Chemical shifts are influenced by the electronic environment. Aromatic protons split each other. Labile protons on N and O often appear as broad signals that can exchange with D₂O.
¹³C NMR Signals for 5 unique aromatic carbons, 3 unique imidazole carbons (~145, 125, 115 ppm)Confirms the carbon skeleton of the molecule. The number of signals reflects the molecular symmetry.[2]
MS (ESI+) [M+H]⁺ at m/z ~254/256 (1:1 ratio)The two major peaks of equal intensity are the hallmark of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
IR (KBr) ~3400-3100 cm⁻¹ (broad, O-H, N-H), ~1650 cm⁻¹ (C=N), ~1600 cm⁻¹ (C=C), ~820 cm⁻¹ (para-subst. bend)These frequencies correspond to the stretching and bending vibrations of specific bonds, confirming the presence of hydrate, amine, imidazole, and substituted phenyl functional groups.[3]

Solid-State Characterization

The properties of a compound in the solid state, particularly for a hydrate, are critical for manufacturing, storage, and stability. Thermal analysis and X-ray diffraction are the principal methods for this investigation.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often performed simultaneously (STA) to provide a comprehensive thermal profile.[8][9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[8] For a hydrate, this technique is essential to quantify the water content. The sample is heated at a controlled rate, and the mass loss corresponding to the volatilization of water is measured. This allows for the determination of the stoichiometry of hydration (e.g., monohydrate, dihydrate).[10]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It reveals thermal events such as melting, crystallization, and solid-solid phase transitions. For a hydrate, a characteristic endothermic peak will be observed corresponding to the energy required to drive off the water, followed by the melting endotherm of the anhydrous compound.[11]

cluster_workflow Simultaneous Thermal Analysis (STA) Workflow start Sample Preparation (5-10 mg in pan) sta STA Instrument (Heat at 10 °C/min) start->sta data Simultaneous Data Acquisition sta->data tga TGA Curve (Mass % vs. Temp) data->tga dsc DSC Curve (Heat Flow vs. Temp) data->dsc interp Data Interpretation tga->interp dsc->interp

Caption: Workflow for combined TGA/DSC analysis.

ParameterTechniqueExpected ResultScientific Rationale
Water Content TGAMass loss of ~6.6% below 120 °CFor a monohydrate of C₈H₇BrN₃·H₂O (MW ~272.1 g/mol ), the water (MW 18.02 g/mol ) constitutes (18.02 / 272.1) * 100 ≈ 6.6% of the total mass.[8]
Dehydration Event DSCEndotherm at ~80-120 °CThis peak represents the energy absorbed by the sample to break the crystal lattice bonds holding the water molecule.[12]
Melting Point DSCEndotherm at >150 °CFollowing dehydration, the anhydrous material will melt at a characteristic temperature.
Thermal Stability TGAOnset of decomposition at >200 °CThe temperature at which the compound begins to degrade into volatile products after the loss of water.[8]
Crystal Structure

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. For a hydrate, this analysis reveals the precise location of the water molecule and its role in the crystal lattice. It is expected that the water molecule, along with the amine group and imidazole N-H, will participate in an extensive network of hydrogen bonds, which stabilizes the crystal structure.[13][14] This hydrogen bonding network is a critical determinant of the compound's physical properties, including its melting point and dissolution rate.

Solution-State Physicochemical Properties

The behavior of a compound in solution dictates its utility in biological systems and liquid formulations. Key parameters include solubility, pKa, and lipophilicity.

Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. It is a critical parameter for drug development, as a compound must dissolve to be absorbed.

Experimental Protocol: Shake-Flask Solubility Determination [15]

  • Preparation: Prepare saturated solutions by adding an excess amount of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate to vials containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, octan-1-ol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

  • Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration using a validated HPLC-UV method against a standard curve.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[16] This compound has two key ionizable centers: the imidazole ring, which is amphoteric, and the exocyclic amine group, which is basic.[17] The ionization state profoundly affects solubility, lipophilicity, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Dissolution: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water) to ensure complete solubility.

  • Titration: While monitoring the pH with a calibrated electrode, perform a titration by adding standardized 0.1 M HCl to protonate all basic sites, followed by a back-titration with standardized 0.1 M NaOH.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will likely correspond to the protonation of the more basic sp² nitrogen of the imidazole ring, while a second, lower pKa would be associated with the exocyclic amine.[18][19]

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a key predictor of a drug's ability to cross cell membranes.

  • LogP: The partition coefficient for the neutral, unionized form of the molecule.[20]

  • LogD: The distribution coefficient at a specific pH, which accounts for all ionic and neutral species. For an ionizable compound, LogD is the more physiologically relevant parameter.[20][21]

G cluster_relation Interrelation of Physicochemical Properties pKa pKa (Ionization Constant) Ionization Ionization State (Neutral vs. Charged) pKa->Ionization pH pH of Solution pH->Ionization Solubility Aqueous Solubility Ionization->Solubility Charged form is more soluble LogD LogD (Lipophilicity) Ionization->LogD Charged form is less lipophilic

Caption: Relationship between pH, pKa, and resulting properties.

Experimental Protocol: Shake-Flask HPLC-UV Method for LogD₇.₄ [22]

  • Phase Preparation: Use octan-1-ol pre-saturated with phosphate-buffered saline (PBS) at pH 7.4, and PBS (pH 7.4) pre-saturated with octan-1-ol. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a vial containing equal volumes of the prepared octan-1-ol and PBS phases.

  • Equilibration: Agitate the vial vigorously for 1 hour and then allow the phases to separate completely (centrifugation may be required).

  • Quantification: Determine the concentration of the compound in both the aqueous and octan-1-ol phases using HPLC-UV.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

PropertyMethodExpected ValueSignificance in Drug Development
Aqueous Solubility Shake-FlaskLow to moderateDetermines dissolution rate and potential for oral absorption. Poor solubility is a major hurdle.
pKa₁ (Imidazole) Potentiometric Titration~5-6Influences ionization in the stomach and upper intestine. The imidazole ring can act as a hydrogen bond donor or acceptor.[17]
pKa₂ (Amine) Potentiometric Titration~3-4This group will be largely unionized at physiological pH, contributing to its lipophilicity.
LogD at pH 7.4 Shake-Flask/HPLC2.0 - 2.5A value in this range often represents a good balance between solubility and membrane permeability for passive diffusion.[23]

Conclusion

The comprehensive physicochemical characterization of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate is a critical, data-driven process that informs its potential applications. Through a combination of spectroscopic, thermal, and solution-based analyses, a detailed profile of the molecule's structure, stability, and behavior can be established. The methodologies and representative data presented in this guide offer a validated framework for researchers to assess this compound and to apply these principles to the broader class of imidazole-based molecules, thereby accelerating the journey from chemical entity to functional product.

References

  • BenchChem. A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • ResearchGate. Crystal and Molecular Structure Analysis of 2-Methylimidazole.
  • SciSpace.
  • IUCr Journals. Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis.
  • Der Pharma Chemica.
  • Arabian Journal of Chemistry. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • ScienceOpen.
  • Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.
  • Synthesis and theoretical study of new imidazole derivatives dyes and their applic
  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Improved Pharma. Thermogravimetric Analysis.
  • PMC. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights.
  • Asian Publication Corporation.
  • Gas Liquids Engineering.
  • Ami Instruments.
  • PMC. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][13][14]triazole and Imidazo[2,1-b][1][14]thiadiazole Derivatives.

  • PubChem. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine.
  • EXPERIMENT 2 DETERMIN
  • ResearchGate. Thermogravimetric analysis (TGA)
  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • IEA SHC.
  • ResearchGate.
  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC).
  • Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • Organic Chemistry Portal. Imidazole synthesis.
  • PubMed.
  • Rowan. pKa Prediction.
  • Asian Journal of Chemistry. Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models.
  • ResearchGate. Correlation between the pKa and pharmacological properties of some imidazolin-5(4H)-ones, their precursons and Schiff's bases.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • EPA. 4-[1-(cyclopropylmethyl)-4-(4-fluorophenyl)-1h-imidazol-5-yl]pyrimidin-2-amine.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate

Application Note: High-Yield Synthesis of 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate Part 1: Abstract & Strategic Significance Abstract This application note details the robust synthesis of 5-(4-bromophenyl)-1H-imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate

Part 1: Abstract & Strategic Significance

Abstract This application note details the robust synthesis of 5-(4-bromophenyl)-1H-imidazol-2-amine hydrate , a critical pharmacophore in the development of biofilm inhibitors and antibiotic adjuvants. Unlike direct condensation methods that often suffer from poly-alkylation and low yields, this protocol utilizes an N-acetylguanidine protection strategy . This approach ensures regioselectivity and high purity, delivering the target 2-aminoimidazole (2-AI) scaffold suitable for biological screening.

Strategic Significance in Drug Discovery The 2-aminoimidazole moiety is a bioisostere of the guanidine group found in marine alkaloids like oroidin and bromoageliferin. These compounds are renowned for their ability to:

  • Disperse Bacterial Biofilms: They inhibit the formation of biofilms in pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii without inducing resistance (Melander et al.).

  • Resensitize Resistant Strains: When used as adjuvants, they lower the MIC of conventional antibiotics against MRSA and MDR strains.

  • Serve as Versatile Intermediates: The 2-amino group acts as a nucleophile for further derivatization (e.g., amide coupling) to tune lipophilicity and potency.

Part 2: Reaction Mechanics & Logic

Synthetic Pathway Design The direct reaction of


-haloketones with free guanidine is operationally simple but chemically "messy," leading to mixtures of mono- and bis-alkylated products. To guarantee the integrity of the primary amine, we employ N-acetylguanidine . The acetyl group serves two functions: it attenuates the nucleophilicity of the guanidine to prevent over-reaction and provides a crystalline intermediate that is easily purified before the final deprotection.

Mechanism of Action

  • Nucleophilic Attack: The amidine nitrogen of N-acetylguanidine attacks the

    
    -carbon of the bromoketone.
    
  • Cyclization: Intramolecular condensation occurs between the ketone carbonyl and the second amino group.

  • Dehydration: Loss of water drives aromatization to form the imidazole ring.

  • Deprotection: Acidic hydrolysis removes the acetyl group, revealing the free amine.

ReactionPathway Figure 1: Step-wise synthesis of 2-aminoimidazole scaffold via acetyl protection. SM1 2-Bromo-1-(4-bromophenyl)ethanone (Lachrymator) Inter Intermediate: N-(4-(4-bromophenyl)-1H-imidazol-2-yl)acetamide SM1->Inter MeCN, Reflux Cyclization SM2 N-Acetylguanidine SM2->Inter Deprotect Acid Hydrolysis (HCl/EtOH) Inter->Deprotect Product Product: 5-(4-Bromophenyl)-1H-imidazol-2-amine (Hydrate) Deprotect->Product 1. Reflux 2. NaOH Neutralization

Part 3: Detailed Experimental Protocol

Safety Warning:


-Bromoketones are potent lachrymators (tear gas agents). All operations involving 2-bromo-1-(4-bromophenyl)ethanone  must be performed in a properly functioning fume hood. Wear chemical splash goggles and nitrile gloves.
Materials Required
ReagentMW ( g/mol )Equiv.QuantityNotes
2-Bromo-1-(4-bromophenyl)ethanone277.941.05.00 gLachrymator
N-Acetylguanidine101.111.22.18 gDry powder
Acetonitrile (MeCN)-Solvent60 mLAnhydrous preferred
Ethanol (EtOH)-Solvent40 mLFor hydrolysis
Conc. HCl-Excess10 mLFor deprotection
NaOH (2M aq)--~50 mLFor neutralization
Step 1: Cyclization to Acetyl-Intermediate
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Add 2-bromo-1-(4-bromophenyl)ethanone (5.00 g, 18.0 mmol) and N-acetylguanidine (2.18 g, 21.6 mmol) to the flask.

  • Solvation: Add Acetonitrile (60 mL). The solids may not dissolve completely at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) with stirring.

    • Observation: The solution usually becomes homogeneous upon heating, then a white precipitate (HBr salt of the intermediate) may begin to form after 1-2 hours.

  • Duration: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS to ensure consumption of the bromoketone.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Remove the solvent under reduced pressure (rotary evaporator) to yield a solid residue.

    • Optional Purification: Triturate the residue with cold water (50 mL) to remove inorganic salts, then filter. This crude acetamide intermediate is usually pure enough for the next step.

Step 2: Deprotection to Free Amine
  • Resuspension: Transfer the crude intermediate back into the RBF.

  • Acidification: Add Ethanol (40 mL) and Conc. HCl (10 mL).

    • Note: Alternatively, 48% HBr can be used, but HCl is easier to remove.

  • Hydrolysis: Heat the mixture to reflux for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7] This cleaves the acetyl group, releasing acetic acid and the 2-aminoimidazole hydrochloride.

  • Neutralization (Critical for Hydrate Formation):

    • Cool the solution to room temperature.

    • Concentrate the solution to ~1/3 volume to remove excess EtOH/HCl.

    • Dilute with water (30 mL).

    • Slowly add 2M NaOH dropwise while stirring until the pH reaches ~9–10.

    • Observation: The free base is less soluble in water than the salt. A precipitate should form.[1] This precipitate typically traps water, forming the hydrate .

  • Isolation:

    • Cool the slurry in an ice bath for 30 minutes to maximize yield.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with ice-cold water (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove lipophilic impurities.

    • Dry the solid under vacuum at 40°C. Do not over-dry at high heat if the specific hydrate form is required for crystal studies, though for synthesis, the dry free base is usually preferred.

Part 4: Characterization & Validation

Expected Analytical Data The following data validates the identity of 5-(4-bromophenyl)-1H-imidazol-2-amine .

TechniqueExpected ResultInterpretation
Appearance Off-white to pale yellow powderTypical for oxidized imidazoles.
Melting Point > 180°C (Dec)High MP due to H-bonding network.
1H NMR (DMSO-d6)

11.0 (s, 1H, NH ring)
Broad singlet, exchangeable.

7.60 (d, 2H, Ar-H)
Ortho to Br (Deshielded).

7.45 (d, 2H, Ar-H)
Meta to Br.

7.10 (s, 1H, Imidazole-H)
Characteristic C4/C5 proton.

5.50 (s, 2H, NH2)
Broad, exchangeable (position varies).
MS (ESI+) [M+H]+ = 238.0 / 240.0Characteristic 1:1 Br isotope pattern.

Process Validation Checklist

Part 5: References

  • Melander, C., et al. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents.[8] ChemBioChem.

  • Richards, J. J., & Melander, C. (2008). Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Organic & Biomolecular Chemistry.[8][9]

  • Organic Syntheses. (1925). p-Bromoacetophenone (Procedure for starting material synthesis). Organic Syntheses, Coll.[10] Vol. 1, p.109.

  • Thermo Fisher Scientific. 4-(4-Bromophenyl)imidazole Product Specifications. (Reference for structural analogs).

Sources

Application

Technical Guide: Protocol for Using 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate in Cell Culture

Product Profile & Mechanistic Context 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate belongs to the class of 2-aminoimidazoles (2-AIs) . In modern drug development, this scaffold is primarily recognized for its ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Product Profile & Mechanistic Context

5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate belongs to the class of 2-aminoimidazoles (2-AIs) . In modern drug development, this scaffold is primarily recognized for its ability to inhibit and disperse bacterial biofilms without exerting direct biocidal activity (bacteriostatic/bactericidal effects). This "non-biocidal" mechanism is critical as it reduces the evolutionary pressure for resistance development.

In a cell culture context, this compound is typically utilized in two scenarios:

  • Cytotoxicity Profiling: Establishing the safety window on mammalian cells (e.g., fibroblasts, epithelial cells) to ensure the compound is non-toxic at biofilm-active concentrations.

  • Co-Culture Infection Models: Evaluating the compound's ability to protect mammalian cells from bacterial biofilm virulence factors (e.g., P. aeruginosa or S. aureus infection models).

Chemical Specifications
PropertyDetail
Chemical Name 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate
Core Scaffold 2-Aminoimidazole (2-AI)
Molecular Weight ~238.08 g/mol (anhydrous basis) + Hydrate contribution
Solubility Soluble in DMSO (up to 100 mM); Limited solubility in water/PBS at neutral pH.[1]
Storage Powder: -20°C (Desiccated). Stock Solution: -80°C (Avoid freeze-thaw).
Primary Target Bacterial Response Regulators (Two-Component Systems); Mammalian targets are generally off-target screens.

Preparation & Handling (Critical Step)[2]

The imidazole ring is amphoteric.[2] Its solubility and protonation state are pH-dependent. The following protocol ensures a stable, precipitate-free stock solution.

Reagent Preparation Workflow

Step 1: Stock Solution (100 mM)

  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade.

  • Calculation: Dissolve 2.38 mg of compound in 100

    
    L  of DMSO to yield a 100 mM stock.
    
  • Mixing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath for 5 minutes at room temperature.

  • Sterilization: Do not filter the DMSO stock (filters may dissolve). Sterility is maintained by using sterile DMSO and aseptic technique.

Step 2: Intermediate Dilution (100x Working Stock)

  • Never add 100% DMSO stock directly to cell culture wells. This causes local protein precipitation and cytotoxicity.

  • Prepare a 1 mM intermediate in sterile PBS or serum-free media.

    • Mix 10

      
      L of 100 mM Stock + 990 
      
      
      
      L of PBS.
    • Note: If precipitation occurs here, use a "Step-Down" vehicle: 10

      
      L Stock + 990 
      
      
      
      L of (10% DMSO in PBS).

Step 3: Final Dosing

  • Dilute the intermediate 1:100 into the final well volume to achieve 10

    
    M  (0.1% final DMSO concentration).
    
Graphviz: Solubilization Logic

solubilization_protocol Powder Powder (-20°C) DMSO_Stock 100 mM Stock (100% DMSO) Powder->DMSO_Stock Dissolve & Sonicate Inter_Stock 1 mM Intermediate (PBS or Media) DMSO_Stock->Inter_Stock 1:100 Dilution (Critical Step) Precipitation Precipitate? DMSO_Stock->Precipitation Well Final Well Conc. (1-50 µM) Inter_Stock->Well 1:10 to 1:100 Dilution Precipitation->DMSO_Stock Yes: Warm/Sonicate Precipitation->Inter_Stock No

Figure 1: Step-wise dilution strategy to prevent compound precipitation and minimize DMSO shock to cells.

Protocol A: Mammalian Cytotoxicity Screening

Objective: Determine the


 (Cytotoxic Concentration 50%) to define the therapeutic window before co-culture.
Materials
  • Cells: HeLa, A549, or NIH/3T3 fibroblasts.

  • Assay: MTT, WST-1, or CellTiter-Glo (ATP).

  • Controls:

    • Negative: 0.1% DMSO Vehicle.

    • Positive: 10

      
      M Doxorubicin or 10% DMSO (cell death).
      
Step-by-Step Procedure
  • Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5%

    
     to allow attachment.
    
  • Treatment Preparation: Prepare a 2x concentration series in complete media (e.g., 200, 100, 50, 20, 10, 2

    
    M).
    
  • Dosing: Remove old media. Add 100

    
    L of fresh media + 100 
    
    
    
    L of 2x compound solution.
    • Final Concentrations: 100, 50, 25, 10, 5, 1

      
      M.
      
    • Final DMSO: Constant at 0.1% or 0.5% across all wells.

  • Incubation: Incubate for 24 to 48 hours . 2-AIs are generally stable, but longer incubations may require a media refresh.

  • Readout: Add detection reagent (e.g., MTT) and read absorbance/luminescence.

  • Analysis: Normalize to Vehicle Control (100% Viability). Plot log(concentration) vs. % Viability to calculate

    
    .
    

Protocol B: Biofilm Inhibition Co-Culture Model

Objective: Test if 5-(4-Bromophenyl)-1H-imidazol-2-amine prevents bacterial biofilm formation on mammalian cells without killing the mammalian host.

Experimental Logic

This is a complex assay requiring precise timing. You must add the compound simultaneously with the bacteria or immediately after to prevent biofilm initialization.

Workflow Diagram

coculture_workflow cluster_conditions Treatment Groups Seed T=0h: Seed Mammalian Cells (e.g., A549 lung epithelial) Attach T=24h: Cells Confluent Seed->Attach Infect T=24h: Infect with Bacteria (MOI 10:1) + Compound Attach->Infect Incubate T=25-30h: Co-Incubation (4-6 Hours Max) Infect->Incubate Wash Wash Non-Adherent Bacteria Incubate->Wash Analyze Analysis: 1. Crystal Violet (Biofilm) 2. LDH Release (Host Death) Wash->Analyze G1 Vehicle (DMSO) G2 Compound (10-50 µM) G3 Antibiotic Control

Figure 2: Co-culture infection workflow. Note the short incubation time (4-6h) to prevent bacterial overgrowth from acidifying the media and killing mammalian cells independently of virulence.

Detailed Methodology
  • Mammalian Seeding: Seed epithelial cells (e.g., A549) in 24-well plates. Grow to 90% confluence.

  • Bacterial Prep: Grow P. aeruginosa or S. aureus to mid-log phase (

    
     ~0.5). Wash PBS to remove secreted toxins.
    
  • Infection Mix: Resuspend bacteria in mammalian cell media (without antibiotics like Pen/Strep). Target an MOI (Multiplicity of Infection) of 10:1 (Bacteria:Cells).

  • Treatment: Add the test compound (5-50

    
    M) directly to the infection mix.
    
  • Co-Incubation: Incubate for 4–6 hours.

    • Critical: Monitor pH (color change).[3] If media turns yellow, bacteria are metabolically overactive; terminate assay.

  • Readout 1 (Biofilm): Wash cells 3x with PBS.[4] Fix with methanol. Stain with 0.1% Crystal Violet. Elute with acetic acid and measure

    
    .
    
  • Readout 2 (Host Viability): Collect supernatant before washing. Measure LDH (Lactate Dehydrogenase) release to quantify mammalian cell lysis.

Data Interpretation & Troubleshooting

Expected Results
AssayOutcomeInterpretation
Cytotoxicity

Compound is non-toxic to mammalian cells (Good).
Cytotoxicity

Compound is toxic; unsuitable for therapeutic use.
Co-Culture High Biofilm / High LDHCompound failed (Bacteria formed biofilm & killed cells).
Co-Culture Low Biofilm / Low LDHSuccess (Biofilm inhibited, host cells protected).
Troubleshooting Guide
  • Issue: Precipitation in Media.

    • Cause: High concentration (>100

      
      M) or pH shock.
      
    • Solution: Pre-warm media to 37°C before adding compound. Ensure DMSO < 0.5%.

  • Issue: Mammalian Cell Death in Controls.

    • Cause: Bacterial overgrowth (MOI too high) or Pen/Strep left in media.

    • Solution: Reduce MOI to 5:1. Ensure wash steps remove all antibiotics before infection.

References

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294. Link

  • Rogers, S. A., & Melander, C. (2008). Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of dispersing established biofilms. Angewandte Chemie International Edition, 47(28), 5229-5231. Link

  • Thompson, R. J., et al. (2012). Universal therapeutic strategy for the treatment of bacterial biofilms. Organic & Biomolecular Chemistry, 10, 66-71. Link

  • Worthington, R. J., et al. (2012). Small molecule control of bacterial biofilms. Organic & Biomolecular Chemistry, 10, 7457-7474. Link

  • Sigma-Aldrich. Product Specification: 1H-Imidazol-2-amine, 5-(4-bromophenyl)-. Link

Sources

Method

Application Note: Profiling 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate in Kinase Assays

Executive Summary 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate is a privileged chemical scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) .[1] While the 2-aminoimidazole (2-AI) core is historically recogn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate is a privileged chemical scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) .[1] While the 2-aminoimidazole (2-AI) core is historically recognized for its biofilm-dispersing properties (modulating bacterial signaling), its structural homology to the adenine ring of ATP makes it a critical ATP-competitive pharmacophore in eukaryotic kinase research.[1]

This guide details the application of this compound as a hinge-binding fragment for profiling serine/threonine and tyrosine kinases.[1] It addresses the specific challenges of handling the hydrate form, optimizing solubility for high-throughput screening (HTS), and executing robust biochemical assays (TR-FRET and Thermal Shift).[1]

Mechanism of Action: The Hinge Binder

The 2-aminoimidazole moiety functions as a Type I kinase inhibitor fragment .[1] It targets the ATP-binding pocket of the kinase domain, specifically interacting with the "hinge region" that connects the N- and C-terminal lobes.[1]

  • Adenine Mimicry: The imidazole nitrogen (acceptor) and the exocyclic amine (donor) form a characteristic bidentate hydrogen-bonding motif with the backbone carbonyl and amide groups of the kinase hinge residues.[1]

  • Hydrophobic Targeting: The 4-bromophenyl group extends into the hydrophobic pocket (often towards the Gatekeeper residue), providing a vector for growing the fragment into a high-affinity lead.[1]

Interaction Pathway Diagram

KinaseInteraction Compound 5-(4-Bromophenyl)- 1H-imidazol-2-amine ATP_Pocket ATP Binding Pocket (Kinase Domain) Compound->ATP_Pocket Enters Site Hinge Hinge Region (Backbone H-Bonds) ATP_Pocket->Hinge 2-Amino & N3 Interaction Hydrophobic Hydrophobic Back Pocket (Gatekeeper Interaction) ATP_Pocket->Hydrophobic 4-Bromophenyl Interaction Inhibition Inhibition of Phosphorylation Hinge->Inhibition Blocks ATP Binding Hydrophobic->Inhibition Stabilizes Binding

Figure 1: Mechanism of Action.[1] The 2-aminoimidazole core mimics ATP's adenine ring, anchoring to the hinge region, while the bromophenyl group explores the hydrophobic pocket.[1]

Material Preparation & Handling

The hydrate form introduces specific stoichiometry and solubility considerations that differ from the anhydrous free base.[1]

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Hydrate form
Molecular Weight ~256.10 g/mol Use this exact value for Molarity calculations
Solubility DMSO (>50 mM)Poorly soluble in water/PBS at neutral pH
Storage -20°C (Desiccated)Hygroscopic; keep tightly sealed
Stock Solution Protocol (10 mM)

Critical: Do not dissolve directly in aqueous buffer. The hydrate water molecules do not aid aqueous solubility; the compound requires an organic cosolvent.[1]

  • Weighing: Weigh 2.56 mg of the hydrate powder into a glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[1]

  • Verification: Ensure the solution is perfectly clear.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Experimental Protocols

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™)

This assay measures the displacement of a labeled tracer from the kinase active site.[1] It is ideal for fragments like 2-aminoimidazoles which may have lower affinity (


 in 

range).[1]

Reagents:

  • Kinase of interest (e.g., Aurora A, CDK2) tagged (GST/His/Biotin).[1]

  • Europium-labeled antibody (anti-tag).[1]

  • Kinase Tracer (Alexa Fluor™ 647 conjugate).[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.[1]
    

Workflow:

  • Preparation: Dilute the 10 mM DMSO stock of 5-(4-Bromophenyl)-1H-imidazol-2-amine to 100x the final desired top concentration (e.g., 1 mM for a 10

    
     top).
    
  • Serial Dilution: Perform a 3-fold serial dilution in DMSO.

  • Transfer: Acoustic dispense or pipette 100 nL of compound into a 384-well low-volume white plate.

  • Enzyme Mix: Add 5

    
     of Kinase + Antibody mixture. Incubate 15 min.
    
  • Tracer: Add 5

    
     of Tracer solution (
    
    
    
    concentration).[1]
  • Incubation: Incubate 60 min at Room Temperature (protected from light).

  • Detection: Read TR-FRET on a multimode reader (Ex: 337 nm, Em: 620 nm & 665 nm).

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Used to validate direct physical binding of the fragment to the protein, independent of enzymatic activity.[1]

Workflow:

  • Mix: In a qPCR plate, combine:

    • Kinase protein (final conc. 2-5

      
      ).[1]
      
    • SYPRO Orange dye (5x final).[1]

    • Compound (final conc. 50-100

      
      ).[1]
      
  • Control: Include a DMSO-only control and a known inhibitor control (e.g., Staurosporine).[1]

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min on a qPCR machine.

  • Analysis: Calculate the melting temperature (

    
    ) using the derivative of the fluorescence curve.
    
    • Positive Result: A

      
       compared to DMSO control indicates significant binding.[1]
      
Assay Workflow Diagram

AssayWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution (TR-FRET) cluster_data Data Analysis Stock Weigh Hydrate (MW ~256.1) Solub Dissolve in DMSO (10 mM Stock) Stock->Solub Dilution Serial Dilution (3-fold steps) Solub->Dilution Plate Transfer to 384-well Plate Dilution->Plate Incubate1 Add Kinase/Ab Incubate 15 min Plate->Incubate1 Tracer Add Tracer Incubate 60 min Incubate1->Tracer Read Read TR-FRET (665/620 Ratio) Tracer->Read Curve Fit Sigmoidal Curve Calculate IC50 Read->Curve

Figure 2: Step-by-step workflow for profiling the compound in a TR-FRET binding assay.[1]

Data Analysis & Interpretation

Calculating IC50

Data should be normalized to Percent Inhibition :


[1]

Fit the data to the 4-Parameter Logistic (4PL) Equation :


[1]
Expected Results
  • Potency: As a fragment, 5-(4-Bromophenyl)-1H-imidazol-2-amine typically exhibits modest potency (

    
     range: 1 
    
    
    
    to 50
    
    
    ) depending on the kinase.[1]
  • Hill Slope: Should be near 1.0. A steep slope (>2.[1]0) may indicate aggregation or non-specific inhibition (a common artifact with imidazoles at high concentrations).[1]

  • Thermal Shift: Expect a

    
     of +1 to +4°C if the compound binds the hinge region effectively.[1]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Well Compound aggregation at high conc.[1]Limit top concentration to 50

; ensure <1% DMSO final.
Low Signal/Window Tracer degradation or incompatible tag.Use fresh tracer; verify Kinase-Tag integrity via Western Blot.[1]
Steep Hill Slope "Pan-assay interference" (PAINS).[1]Add 0.01% Triton X-100 to buffer to disrupt aggregates.[1]
No Inhibition Compound degradation (oxidation).[1]Use fresh DMSO stock; check LC-MS for purity (hydrate stability).

References

  • Fragment-Based Discovery: O'Reilly, M. et al. "Fragment-based discovery of novel kinase inhibitors." Drug Discovery Today, 2019.[1] Link

  • 2-Aminoimidazole Scaffold: Richards, J.J. et al. "Amide-based 2-aminoimidazoles as biofilm inhibitors and kinase scaffolds."[1] Bioorganic & Medicinal Chemistry Letters, 2010.[1][2] Link

  • Thermal Shift Assay Protocols: Niesen, F.H. et al.[1] "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[1] Nature Protocols, 2007.[1] Link[1]

  • Kinase Assay Optimization: "Guide to Kinase Assay Development." Thermo Fisher Scientific Application Notes. Link

Sources

Application

High-throughput screening with 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate

Focusing on 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate (2-AI) Executive Summary & Scientific Rationale The rise of antimicrobial resistance (AMR) necessitates novel therapeutic strategies that disarm pathogens without...

Author: BenchChem Technical Support Team. Date: February 2026

Focusing on 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate (2-AI)

Executive Summary & Scientific Rationale

The rise of antimicrobial resistance (AMR) necessitates novel therapeutic strategies that disarm pathogens without imposing selective pressure for resistance. 5-(4-Bromophenyl)-1H-imidazol-2-amine , a derivative of the marine natural product oroidin, represents a class of 2-aminoimidazoles (2-AIs) that inhibit and disperse bacterial biofilms without bactericidal activity.

Unlike conventional antibiotics that target essential cell functions (causing cell death), this compound targets Response Regulators (RRs) in two-component systems (TCS), effectively "blinding" bacteria to the environmental cues that trigger biofilm formation.

This guide details the High-Throughput Screening (HTS) workflow to identify and characterize such modulators. It specifically addresses the physicochemical handling of the hydrate form and the dual-assay strategy required to distinguish true biofilm inhibitors from standard antibiotics.

Compound Management & Physicochemical Properties[1][2]

Compound Identity:

  • Name: 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate

  • Core Scaffold: 2-Aminoimidazole (2-AI)[1][2][3]

  • Primary Application: Biofilm Inhibition/Dispersion Reference Standard

2.1 Handling the Hydrate Form

The "hydrate" designation implies water molecules are trapped in the crystal lattice. This critically affects the Molecular Weight (MW) used for molarity calculations.

  • Critical Step: Always verify the specific hydration state (mono-, di-, hemi-) on the Certificate of Analysis (CoA) of your specific batch.

  • Calculation:

    
    
    
    • Note: Using the anhydrous MW for a hydrate solid will result in a dilute stock solution, skewing IC50 data.

2.2 Solubility & Stock Preparation

2-AIs are generally hydrophobic but the amine group provides some polarity.

  • Solvent: DMSO (Dimethyl Sulfoxide), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent light degradation of the bromide moiety) and store at -20°C.

  • Freeze/Thaw: Limit to <3 cycles. The hydrate water can promote hydrolysis or precipitation upon repeated freezing in DMSO.

HTS Assay Design: The "Dual-Readout" Strategy

To validate 5-(4-Bromophenyl)-1H-imidazol-2-amine as a biofilm inhibitor and not an antibiotic, two parallel readouts are mandatory:

  • Biofilm Biomass Assay (Crystal Violet): Measures the total attached biofilm.

  • Planktonic Growth Assay (OD600 or Resazurin): Measures bacterial viability in the supernatant.

Success Criteria: A "Hit" significantly reduces Biofilm Biomass (Readout 1) while leaving Planktonic Growth (Readout 2) unaffected.

3.1 Mechanism of Action Visualization

BiofilmMechanism EnvCue Environmental Stress (Nutrient/Surface) Sensor Histidine Kinase (Sensor) EnvCue->Sensor Activates RR Response Regulator (RR) Sensor->RR Phosphorylation BiofilmGenes Biofilm Gene Expression RR->BiofilmGenes Transcription Biofilm Biofilm Formation (Sessile State) BiofilmGenes->Biofilm Production Compound 5-(4-Bromophenyl)- 1H-imidazol-2-amine Compound->RR Inhibits/Intercepts

Figure 1: Mechanism of Action. The 2-AI compound intercepts the signaling pathway (Response Regulator), preventing the switch to the biofilm state without killing the bacteria.

Detailed Experimental Protocol (384-Well Format)

Target Organism: Staphylococcus aureus (Gram-positive) or Pseudomonas aeruginosa (Gram-negative). Culture Media: Tryptic Soy Broth (TSB) + 1% Glucose (Glucose promotes biofilm formation).

4.1 Plate Preparation (Acoustic Dispensing)
  • Source Plate: Load 10 mM stock of 5-(4-Bromophenyl)-1H-imidazol-2-amine into a Labcyte Echo compatible source plate.

  • Assay Plate: Dispense 50 nL of compound into a 384-well clear, flat-bottom, tissue-culture treated plate (e.g., Corning 3712).

    • Final Concentration: 10 µM (assuming 50 µL assay volume).

    • Controls:

      • Negative Control (Min): 50 nL DMSO (0% Inhibition).

      • Positive Control (Max): 50 nL Standard Antibiotic (e.g., Vancomycin) OR high-dose Reference 2-AI.

4.2 Bacterial Inoculation
  • Grow overnight culture of bacteria in TSB.

  • Dilute overnight culture 1:100 into fresh TSB + 1% Glucose.

  • Dispense 50 µL of diluted bacterial suspension into the assay plate using a bulk dispenser (e.g., MultiFlo FX or Multidrop Combi).

    • Tip: Agitate the reservoir constantly to ensure uniform cell density.

4.3 Incubation
  • Time: 24 Hours.[3]

  • Condition: 37°C, Static (No shaking). Shaking inhibits biofilm ring formation in this assay format.

  • Humidity: >90% (Use a humidified incubator or seal plates with breathable membranes to prevent evaporation).

4.4 Detection Step 1: Planktonic Viability (The Counter-Screen)
  • Before washing, measure Absorbance at 600 nm (OD600) using a plate reader.

  • Interpretation: High OD600 indicates the bacteria are alive and growing in the media (Planktonic). Low OD600 indicates the compound killed the bacteria (Antibiotic effect).

    • Note: For 5-(4-Bromophenyl)-1H-imidazol-2-amine, you expect High OD600 (similar to DMSO control).

4.5 Detection Step 2: Biofilm Biomass (The Primary Screen)
  • Aspiration: Carefully aspirate the planktonic media. Do not touch the bottom of the well.

  • Wash: Add 70 µL PBS, then aspirate. Repeat 2x. This removes non-adherent cells.

  • Stain: Add 50 µL of 0.1% Crystal Violet (CV) solution. Incubate for 15 mins at Room Temp.

  • Rinse: Aspirate CV. Wash 3x with water to remove excess dye.

  • Solubilize: Add 60 µL of 30% Acetic Acid or 95% Ethanol to dissolve the CV bound to the biofilm.

  • Read: Measure Absorbance at 590 nm .

HTS Workflow Visualization

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_read Phase 3: Dual Detection Stock Stock Prep (10mM in DMSO) Plate Acoustic Dispensing (384-well) Stock->Plate Inoc Bacterial Inoculation (TSB + Glucose) Plate->Inoc Incub Incubation (24h, 37°C, Static) Inoc->Incub Read1 Read 1: OD600 (Planktonic Viability) Incub->Read1 Wash Wash & Stain (Crystal Violet) Read1->Wash Read2 Read 2: OD590 (Biofilm Biomass) Wash->Read2 Decision Data Analysis Select Hits Read2->Decision

Figure 2: HTS Workflow. The sequential process from compound dispensing to dual-readout analysis.

Data Analysis & Interpretation
6.1 Quality Control (Z-Factor)

Calculate the Z' factor for the Biofilm (OD590) readout to ensure assay robustness.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Target: Z' > 0.5 is excellent.

6.2 Hit Classification Matrix

Summarize quantitative data to classify compounds.

Compound ClassBiofilm (OD590)Planktonic (OD600)Interpretation
DMSO Control High (100%)High (100%)Baseline Biofilm
Antibiotic Low (<10%)Low (<10%)Bactericidal (Not desired)
2-AI Hit Low (<20%) High (>80%) Biofilm Inhibitor/Disperser
Inactive HighHighNo Effect

Note: 5-(4-Bromophenyl)-1H-imidazol-2-amine should fall into the 2-AI Hit category.

Troubleshooting
  • Issue: High variability in Crystal Violet signal.

    • Cause: Aggressive washing peeling off the biofilm.

    • Solution: Use an automated washer with low-velocity dispense/aspirate settings, or switch to a "no-wash" assay using a fluorescent biofilm stain if available.

  • Issue: Compound precipitation.

    • Cause: 10 mM stock dispensed into aqueous media may crash out.

    • Solution: Ensure final DMSO concentration is <1% (usually 0.1-0.5%). If precipitation occurs, lower the screening concentration to 10 µM.

  • Issue: "Edge Effects" in 384-well plates.

    • Cause: Evaporation in outer wells.

    • Solution: Do not use the outer perimeter wells for data; fill them with sterile water.

References
  • Melander, C., & Melander, R. J. (2017). The Design and Application of 2-Aminoimidazole Biofilm Inhibitors/Dispersers.[1][3][4] Molecules.[3][4][5][6][7][8][9][10][11][12][13] Link

  • Richards, J. J., et al. (2008). Synthesis and screening of an oroidin library for anti-biofilm activity. Chemical Communications. Link

  • Worthington, R. J., et al. (2012). Small molecule control of bacterial biofilms.[1][3][4][13] Organic & Biomolecular Chemistry.[10][11] Link

  • Sieracki, N. A., et al. (2013). Rasayan Journal of Chemistry: Synthesis and Antimicrobial Activities. (Contextual reference for 5-(4-substituted-phenyl) analogs). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 98460177, 5-(4-bromophenyl)-4H-imidazole.[5]Link[5]

Sources

Method

How to dissolve 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate for experiments

Application Note: Optimized Dissolution and Handling of 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate Introduction & Biological Context 5-(4-Bromophenyl)-1H-imidazol-2-amine (often abbreviated as 2-AI derivatives in lite...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Dissolution and Handling of 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate

Introduction & Biological Context

5-(4-Bromophenyl)-1H-imidazol-2-amine (often abbreviated as 2-AI derivatives in literature) is a critical scaffold in medicinal chemistry, particularly renowned for its anti-biofilm activity .[1][2] Derived from marine sponge alkaloids (e.g., oroidin), this class of compounds acts by disrupting bacterial two-component regulatory systems, dispersing biofilms of pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Mycobacterium abscessus without inducing bactericidal pressure that leads to resistance. Additionally, this scaffold is utilized in kinase inhibition studies (e.g., VEGFR-2, CDK2A).

Proper dissolution is paramount; the compound possesses a basic 2-aminoimidazole core coupled with a lipophilic bromophenyl tail, creating a "solubility cliff" where improper handling leads to silent precipitation and failed assays.

Chemical Profile & Solubility Matrix

Compound Identity:

  • IUPAC Name: 5-(4-bromophenyl)-1H-imidazol-2-amine hydrate

  • Core Structure: 2-aminoimidazole (2-AI)[1][2][3][4]

  • pKa: ~8.0–9.0 (The 2-amino group increases basicity compared to imidazole).

  • LogP: ~2.3 (Moderately lipophilic).

  • Form: Hydrate (Check Certificate of Analysis for exact water content/molecular weight).

Solubility Profile: The "hydrate" form is typically the neutral free base associated with water. It is sparingly soluble in neutral water but dissolves readily in organic solvents or acidic aqueous solutions.

SolventSolubility RatingMax Conc. (Est.)Usage Recommendation
DMSO Excellent > 50 mMPrimary Solvent for Stock Solutions.
Ethanol Good~ 10–20 mMAlternative for DMSO-sensitive assays.
Water (pH 7.4) Poor< 0.1 mMHigh Risk of precipitation. Avoid for stock.
0.1 M HCl Good> 10 mMConverts base to soluble hydrochloride salt.
PBS (pH 7.4) Poor< 0.1 mMOnly for final working dilution (<1% DMSO).

Protocol: Preparation of Stock Solution

Objective: Create a stable 10 mM or 50 mM Stock Solution in DMSO.

Reagents:

  • 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate (Solid).

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture/HPLC).

  • Vortex mixer and Ultrasonic water bath.

Step-by-Step Methodology:

  • Verify Molecular Weight (MW):

    • Critical: The "hydrate" designation means the MW is higher than the anhydrous form (238.08 g/mol ).

    • Check your specific batch CoA. If unspecified, assume Monohydrate (MW ≈ 256.10 g/mol ).

    • Calculation: Mass (mg) = [Conc (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Weighing:

    • Weigh the powder into a sterile, amber glass vial or polypropylene microtube.

    • Note: Avoid polystyrene tubes as DMSO can leach plasticizers.

  • Solvent Addition:

    • Add the calculated volume of Anhydrous DMSO to the center of the tube.

    • Do not add water or buffer at this stage.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • If visible particles remain, sonicate in a water bath at room temperature (20–25°C) for 5 minutes.

    • Visual Check: Solution must be completely clear and colorless to pale yellow.

  • Storage:

    • Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for >6 months) or -80°C (long term).

    • Protect from light (bromophenyl moiety can be photosensitive).

Protocol: Preparation of Working Solutions (Aqueous)

Objective: Dilute stock into assay medium (e.g., LB broth, DMEM, PBS) without precipitation.

The "Solubility Shock" Problem: Rapidly adding a high-concentration DMSO stock to water often causes the hydrophobic compound to crash out as a fine, invisible precipitate, leading to false negatives in biofilm or kinase assays.

Correct Dilution Technique (Serial Dilution):

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 50 mM DMSO stock 1:10 into pure DMSO first to create a 5 mM substock.

    • This improves pipetting accuracy for small volumes.

  • Stepwise Aqueous Addition:

    • Place the required volume of cell culture media/buffer in a tube.

    • While vortexing the media gently , slowly pipette the DMSO stock into the liquid.

    • Rule of Thumb: Keep final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity to bacteria or cells.

  • pH Adjustment (If Precipitation Occurs):

    • If the compound precipitates at neutral pH (cloudiness observed), the basic 2-aminoimidazole is likely unprotonated.

    • Fix: Acidify the working solution slightly (pH 6.0–6.5) using dilute acetic acid or HCl. This protonates the ring nitrogen, vastly increasing solubility without necessarily harming bacterial cultures (check strain tolerance).

Workflow Visualization

The following diagram illustrates the decision logic for dissolving and diluting the compound to ensure stability.

DissolutionProtocol Start Start: 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate CheckMW Check CoA for MW (Hydrate Correction) Start->CheckMW SolventChoice Select Solvent CheckMW->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO High Solubility Water Water/PBS SolventChoice->Water Low Solubility (Avoid) StockPrep Prepare Stock (10-50 mM) Vortex & Sonicate DMSO->StockPrep Storage Aliquot & Store at -20°C (Protect from Light) StockPrep->Storage Dilution Dilute into Assay Media (Keep DMSO < 1%) Storage->Dilution CheckPrecip Check for Precipitation Dilution->CheckPrecip Success Proceed to Assay (Biofilm/Kinase) CheckPrecip->Success Clear Solution FixPrecip Troubleshoot: 1. Warm to 37°C 2. Acidify Media (pH ~6) 3. Lower Concentration CheckPrecip->FixPrecip Cloudy/Particles FixPrecip->Dilution Retry

Caption: Decision tree for optimal dissolution, storage, and dilution of 2-aminoimidazole derivatives.

Troubleshooting & Critical Notes

IssueCauseSolution
Cloudiness on Dilution "Solubility Shock" or pH > pKa.1. Dilute stock 1:10 in DMSO before adding to water.2. Acidify media slightly (pH 6.0) to protonate the amine.
Crystals in Frozen Stock DMSO freezing or saturation.Thaw completely at 37°C and sonicate for 5 mins before use. Do not use if solids remain.
Loss of Biological Activity Oxidation or Photodegradation.The 2-amino group is sensitive to oxidation. Ensure stocks are sealed tight, stored in amber vials, and kept frozen.
Cytotoxicity in Controls High DMSO concentration.Ensure the "Vehicle Control" (0% drug) contains the exact same % of DMSO as your treatment groups (e.g., 0.5%).

References

  • Melander, C., et al. (2022). "2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner."[5] International Journal of Molecular Sciences. Available at: [Link]

  • Agile Sciences. (2014). "Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds."[5][6] Texas Digital Library. Available at: [Link]

  • ResearchGate. (2021). "Solubility of drugs in ethanol and DMSO: Expert Discussions." ResearchGate Forum. Available at: [Link]

Sources

Application

Application Note: Efficacy Evaluation of 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate as a Biofilm Dispersing Agent

Abstract & Scientific Rationale This guide details the experimental characterization of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate , a synthetic derivative of the marine natural product oroidin. Unlike conventional an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide details the experimental characterization of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate , a synthetic derivative of the marine natural product oroidin. Unlike conventional antibiotics that target essential bacterial survival mechanisms (cell wall synthesis, protein translation), 2-aminoimidazole (2-AI) derivatives primarily function as anti-virulence agents .

Scientific literature establishes that 2-AIs intercept bacterial Two-Component Systems (TCS), specifically targeting response regulators (e.g., CsgD in Salmonella, BfmR in Acinetobacter) that govern biofilm formation. Consequently, the efficacy of this compound must be evaluated not by its ability to kill planktonic bacteria (MIC), but by its ability to inhibit biofilm formation and disperse pre-existing biofilms .

Key Experimental Distinction:

  • Antibiotic: Low MIC (kills bacteria).

  • 2-AI (This Compound): High MIC (bacteria survive) + Low MBIC (biofilm prevented).

Material Preparation & Handling[1]

Compound: 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate Molecular Weight Considerations:

  • Anhydrous MW: ~238.08 g/mol

  • Hydrate MW: Must be calculated based on specific hydration state (typically monohydrate, MW ~256.10 g/mol ). Check Certificate of Analysis (CoA) for exact water content.

Stock Solution Protocol

The free base 2-aminoimidazole is moderately soluble in polar organic solvents.

  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred vehicle.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into assay media (e.g., cation-adjusted Mueller-Hinton Broth) ensuring final DMSO concentration is <1.0% (v/v) to prevent solvent toxicity.

Experimental Workflow Overview

The following diagram illustrates the logical flow for characterizing the compound. Note the bifurcation between "Growth Inhibition" and "Biofilm Modulation."

G Start Compound Stock (DMSO) MIC_Assay Phase 1: MIC Assay (Planktonic Growth) Start->MIC_Assay Biofilm_Inhibit Phase 2: Biofilm Inhibition (Crystal Violet) Start->Biofilm_Inhibit MIC_Result Result: High MIC (Non-biocidal) MIC_Assay->MIC_Result Biofilm_Disperse Phase 3: Dispersion Assay (Pre-formed Biofilm) Biofilm_Inhibit->Biofilm_Disperse If Active (>50%) Microscopy Phase 4: Confocal Imaging (Live/Dead Stain) Biofilm_Disperse->Microscopy Validation

Figure 1: Experimental workflow for differentiating non-biocidal anti-virulence activity from standard antibiotic activity.

Phase 1: Planktonic Growth Analysis (MIC Determination)

Objective: Confirm the compound is non-biocidal. A successful 2-AI candidate should NOT inhibit planktonic growth at efficacy concentrations.

Protocol:

  • Inoculum: Dilute overnight bacterial culture (S. aureus or P. aeruginosa) to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use a 96-well flat-bottom plate.

  • Dosing: Add compound in serial 2-fold dilutions (e.g., 200 µM down to 1.5 µM).

  • Incubation: 37°C for 18–24 hours (static).

  • Readout: Measure Optical Density at 600 nm (

    
    ).
    
  • Success Criteria:

    
     in treated wells should match the Vehicle Control (DMSO only). If 
    
    
    
    is significantly reduced, the compound is acting as an antibiotic, not a specific biofilm inhibitor.

Phase 2: Inhibition of Biofilm Formation (Crystal Violet Assay)

Objective: Determine the MBIC-50 (Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biomass).

Protocol:

  • Media: Use Tryptic Soy Broth (TSB) supplemented with 1% Glucose (promotes biofilm).

  • Inoculation: Seed 96-well PVC or polystyrene plates with bacteria (

    
     CFU/mL) mixed with the test compound at varying concentrations.
    
  • Incubation: Incubate for 24 hours at 37°C under static conditions. Do not shake.

  • Washing (Critical Step):

    • Gently remove planktonic media.

    • Wash wells 2x with sterile Phosphate Buffered Saline (PBS) or water to remove non-adherent cells.

    • Note: 2-AI treated biofilms are often looser; wash strictly by submerging, not by high-pressure pipetting.

  • Staining: Add 0.1% Crystal Violet (CV) solution for 15 minutes.

  • Solubilization: Wash away excess dye. Solubilize the stained biofilm with 30% Acetic Acid or 95% Ethanol.

  • Quantification: Measure Absorbance at 550–590 nm.

Data Presentation: Calculate % Inhibition using the formula:



Concentration (µM)Planktonic Growth (

)
Biofilm Biomass (

)
Interpretation
0 (DMSO Control)0.85 (100%)1.20 (100%)Robust Biofilm
12.50.84 (99%)1.10 (91%)No Effect
25.00.82 (96%)0.60 (50%)MBIC-50
50.00.80 (94%)0.20 (16%)Strong Inhibition
100.00.78 (91%)0.10 (8%)Near Eradication

Phase 3: Dispersion of Pre-Formed Biofilms

Objective: Test if the compound can break down an established biofilm (therapeutic model).

Protocol:

  • Establish Biofilm: Grow biofilms in 96-well plates for 24 hours without compound.

  • Treatment: Gently aspirate media (removing planktonic cells). Add fresh media containing the 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate.

  • Secondary Incubation: Incubate for an additional 24 hours.

  • Quantification: Perform Crystal Violet staining as described in Phase 2.

  • Analysis: Compare biomass against the "24h Pre-formed Control" (harvested before treatment) and "48h Untreated Control."

Phase 4: Mechanism of Action Visualization (Confocal Microscopy)

Objective: Validate that biomass reduction is due to structural dispersion, not cell death.

Protocol:

  • Substrate: Grow biofilms on glass coverslips or confocal dishes.

  • Staining: Use LIVE/DEAD BacLight™ kit.

    • SYTO 9 (Green): Stains all cells (live/dead).

    • Propidium Iodide (Red): Stains only cells with compromised membranes (dead).

  • Observation:

    • Antibiotic Control: Intact biofilm structure, high Red fluorescence.

    • 2-AI Compound: Sparse biofilm structure (dispersed), high Green fluorescence (cells are alive but detached).

Mechanistic Pathway Diagram

The following diagram details the hypothesized mechanism where the 2-AI compound intercepts the Response Regulator (RR), preventing the upregulation of Curli/Fimbriae genes necessary for adhesion.

Mechanism cluster_0 Bacterial Cell Compound 5-(4-Bromophenyl)-1H-imidazol-2-amine (Extracellular) Entry Periplasmic Entry Compound->Entry RR Response Regulator (e.g., CsgD/BfmR) Entry->RR Interception/Binding TCS Two-Component System (Sensor Kinase) TCS->RR Phosphorylation (Normal) Gene_Expr Biofilm Gene Expression (Curli, Cellulose, EPS) RR->Gene_Expr Activation (Blocked) Phenotype Biofilm Formation Gene_Expr->Phenotype

Figure 2: Hypothesized mechanism of action.[1][2][3][4][5] The 2-AI scaffold inhibits the response regulator, decoupling the environmental signal from the biofilm phenotype.

References

  • Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287-2294.

  • Rogers, S. A., & Melander, C. (2008). Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of inhibiting and dispersing bacterial biofilms across order, class, and phylum. Angewandte Chemie International Edition, 47(28), 5229-5231.

  • Worthington, R. J., et al. (2012). Small molecule control of bacterial biofilms. Organic & Biomolecular Chemistry, 10(37), 7457-7474.

  • Sigma-Aldrich. Product Specification: 1H-Imidazol-2-amine, 5-(4-bromophenyl)-, sulfate.[6]

Sources

Method

Application Notes and Protocols for the In Vivo Evaluation of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate

Prepared by a Senior Application Scientist Introduction: The Therapeutic Potential of the Imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of imidazole have been investigated for their anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] This document provides detailed, hypothetical application notes and protocols for the preclinical evaluation of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate in animal models of disease. While direct in vivo studies on this specific hydrate are not extensively reported in the current literature, the protocols herein are constructed based on established methodologies for functionally similar compounds and are intended to serve as a comprehensive guide for researchers initiating efficacy studies.[4][5]

Hypothesized Mechanism of Action

Based on the known bioactivities of structurally related bromophenyl and imidazole-containing compounds, 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate is hypothesized to exert its effects through one of two primary pathways:

  • Modulation of Inflammatory Pathways: Many imidazole derivatives are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[5] The presence of the bromophenyl group may enhance this activity.

  • Inhibition of Protein Kinases: The imidazole core is a common feature in many kinase inhibitors used in oncology.[3][6] It is plausible that this compound could interfere with signaling pathways crucial for cancer cell proliferation and survival.

These hypothesized mechanisms provide a rationale for exploring the efficacy of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate in animal models of inflammation and cancer.

Application Note 1: Evaluation of Anti-Inflammatory Activity in a Rodent Model

Scientific Rationale

Given that various imidazole derivatives have demonstrated significant anti-inflammatory properties, 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate is a strong candidate for investigation as a novel anti-inflammatory agent.[2][5] The carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay for evaluating the efficacy of potential anti-inflammatory drugs in an acute inflammatory setting.[4]

Experimental Workflow: Carrageenan-Induced Paw Edema Model

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Post-Induction Monitoring acclimatize Animal Acclimatization (7 days) baseline Baseline Paw Volume Measurement acclimatize->baseline grouping Randomization into Treatment Groups baseline->grouping dosing Oral Administration of Test Compound/Vehicle/Standard grouping->dosing induction Subplantar Injection of Carrageenan (0.1 mL, 1%) dosing->induction measurement Paw Volume Measurement at 1, 2, 3, 4 hours induction->measurement analysis Data Analysis: % Inhibition of Edema measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Protocol

1. Animal Selection and Acclimatization:

  • Species: Male Wistar rats (180-220g).

  • Acclimatization: House the animals for at least 7 days prior to the experiment under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

2. Dosing Formulation:

  • Prepare a fresh suspension of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate in a vehicle of 0.5% carboxymethyl cellulose (CMC) in sterile saline.

  • The use of a pharmaceutical-grade vehicle is crucial to avoid unintended side effects.[7]

Table 1: Dosing Regimen for Anti-Inflammatory Study

GroupTreatmentDose (mg/kg)Route
1Vehicle (0.5% CMC)10 mL/kgOral (p.o.)
2Test Compound25Oral (p.o.)
3Test Compound50Oral (p.o.)
4Indomethacin (Standard)10Oral (p.o.)

3. Experimental Procedure:

  • Fast the animals overnight before the experiment, with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, vehicle, or standard drug orally according to the dosing regimen in Table 1.

  • One hour after administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

4. Data Analysis and Interpretation:

  • Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

  • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

  • A statistically significant reduction in paw edema in the groups treated with 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate compared to the vehicle control would indicate potential anti-inflammatory activity.

Application Note 2: Assessment of Anticancer Potential in a Xenograft Mouse Model

Scientific Rationale

The imidazole scaffold is a key component of several approved anticancer drugs that function by inhibiting protein kinases.[3][6] Therefore, it is logical to investigate the potential of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate to suppress tumor growth in vivo. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is the gold standard for preclinical evaluation of novel anticancer agents.[8]

Experimental Workflow: Xenograft Tumor Model

G cluster_pre Pre-Implantation Phase cluster_implant Tumor Implantation & Growth cluster_treat Treatment & Monitoring Phase cluster_end Endpoint Analysis cell_culture Human Cancer Cell Culture (e.g., SNB-75) implantation Subcutaneous Injection of Cancer Cells cell_culture->implantation animal_prep Acclimatization of Immunodeficient Mice animal_prep->implantation tumor_growth Monitoring until Tumors Reach ~100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Dosing with Test Compound/Vehicle randomization->dosing monitoring Tumor & Body Weight Measurement (2-3x/week) dosing->monitoring endpoint Euthanasia at Endpoint (e.g., 21 days or tumor burden limit) monitoring->endpoint analysis Tumor Excision, Weight, & Histological Analysis endpoint->analysis

Caption: Workflow for the evaluation of anticancer activity in a xenograft mouse model.

Detailed Protocol

1. Animal and Cell Line Selection:

  • Species: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

  • Cell Line: SNB-75 (CNS cancer), a cell line that has shown sensitivity to other novel small molecules.[8]

  • Cell Culture: Culture SNB-75 cells in appropriate media until they reach 80-90% confluency. Harvest and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

2. Tumor Implantation:

  • Anesthetize the mice using a recommended anesthetic cocktail (e.g., Ketamine/Xylazine, 80-100 mg/kg and 5-10 mg/kg IP, respectively).[9]

  • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitor the animals for tumor growth.

3. Dosing and Monitoring:

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Prepare the dosing solution as described in Table 3. The pH of the vehicle should be near neutral to avoid injection site reactions.[7]

  • Administer the test compound or vehicle daily via intraperitoneal (IP) injection.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: V = (Length x Width²) / 2.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

Table 2: Dosing and Monitoring Schedule for Anticancer Xenograft Study

ParameterSchedule
DosingDaily for 21 days
Tumor MeasurementDay 1, 4, 7, 10, 14, 17, 21
Body WeightDay 1, 4, 7, 10, 14, 17, 21
EndpointDay 21 or when tumor volume reaches 2000 mm³

Table 3: Preparation of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate Formulation

ComponentConcentrationPurpose
Test Compound25 or 50 mg/kgActive Pharmaceutical Ingredient
DMSO5%Solubilizing Agent
PEG30040%Co-solvent
Tween 805%Surfactant
Sterile Saline50%Vehicle

4. Endpoint and Data Analysis:

  • At the end of the study, euthanize the animals via an approved method.

  • Excise the tumors and record their final weight.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

  • A significant TGI in the treated groups compared to the vehicle control, with acceptable tolerability (e.g., <15% body weight loss), would suggest promising anticancer activity.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A Review on Neurodegenerative Diseases with their Suitable Animal Models. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved February 15, 2026, from [Link]

  • Animal Models of Neurodegenerative Diseases. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Anesthesia and Analgesia in Mice. (n.d.). University of Arizona Research, Innovation & Impact. Retrieved February 15, 2026, from [Link]

  • Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • (PDF) 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (n.d.). International Science Community Association. Retrieved February 15, 2026, from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022). Frontiers in Molecular Neuroscience. Retrieved February 15, 2026, from [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. Retrieved February 15, 2026, from [Link]

  • Guidelines on Anesthesia and Analgesia in Mice. (n.d.). University of Wisconsin-Madison Animal Care & Use Program. Retrieved February 15, 2026, from [Link]

  • Imidazoles as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Seizures exacerbate inhibitory deficits in an Alzheimer's disease mouse model. (2025). American Epilepsy Society. Retrieved February 15, 2026, from [Link]

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives. (2012). PubMed. Retrieved February 15, 2026, from [Link]

  • Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Oral Dosing. (n.d.). Animal Welfare Institute. Retrieved February 15, 2026, from [Link]

  • Medication Database. (n.d.). EGN VETERINARY LABORATORY. Retrieved February 15, 2026, from [Link]

  • 1-(4-Bromophenyl)-4,5-diphenyl-2-(1 H -pyrrol-2-yl)-1 H -imidazole. (2026). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate Synthesis

Status: Operational Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #AI-54B-YIELD Subject: Optimization of Yield and Purity for 2-Aminoimidazole Scaffolds Introduction Welcome to the Technical Support Center. Y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #AI-54B-YIELD Subject: Optimization of Yield and Purity for 2-Aminoimidazole Scaffolds

Introduction

Welcome to the Technical Support Center. You are likely encountering difficulties with the synthesis of 5-(4-Bromophenyl)-1H-imidazol-2-amine , a critical intermediate often utilized in the development of p38 MAP kinase inhibitors and biofilm dispersion agents.

The synthesis of 2-aminoimidazoles is deceptively simple on paper but notoriously temperamental in practice. The reaction frequently suffers from "tarring" (polymerization of the


-haloketone), low regioselectivity, or difficulty isolating the specific hydrate form  due to the high polarity of the guanidine moiety.

This guide moves beyond standard literature procedures to address the mechanistic failure points that cause yield loss.

Module 1: The Precursor Check (Critical)

The Problem: "My reaction mixture turns black/dark brown within 15 minutes." The Cause: Degraded


-bromoketone.

The starting material, 2-bromo-1-(4-bromophenyl)ethanone (also known as 2,4'-dibromoacetophenone), is lachrymatory and highly unstable. It degrades into HBr and varying oligomers upon exposure to light or moisture. If your precursor is not white/off-white crystalline, do not proceed .

Protocol 1: Precursor Purification

Before starting the main reaction, you must validate the purity of the phenacyl bromide.

  • Dissolve: Dissolve the crude 2-bromo-1-(4-bromophenyl)ethanone in boiling ethanol (approx. 5 mL per gram).

  • Filter: If there are black specks (carbonized polymer), hot filter immediately.

  • Crystallize: Allow to cool slowly to RT, then to 0°C.

  • Wash: Wash crystals with cold hexanes to remove trace free bromine.

  • Dry: Vacuum dry in the dark.

Module 2: The Reaction Optimization

The Problem: "I have low conversion, or the product is trapped in a sticky oil." The Solution: Controlled stoichiometry and "Trapping" the HBr.

The standard route involves the condensation of the


-bromoketone with guanidine.
  • Mechanism: Nucleophilic attack of guanidine on the ketone

    
     imine formation 
    
    
    
    intramolecular alkylation
    
    
    aromatization.
The Optimized Protocol
ParameterRecommendationRationale
Solvent DMF (Dimethylformamide) Ethanol requires reflux which degrades the ketone. DMF allows reaction at RT.
Stoichiometry 3.0 - 4.0 eq. Guanidine Excess guanidine acts as a base to neutralize the HBr byproduct and drives kinetics.
Temperature 0°C

RT
Start cold to prevent the exothermic "runaway" polymerization of the ketone.
Concentration 0.2 M High dilution favors cyclization over intermolecular polymerization.
Step-by-Step Synthesis
  • Preparation of Free Guanidine:

    • Suspend Guanidine Carbonate (3.0 eq) in DMF.

    • Note: Some protocols use Guanidine HCl + NaOEt. Carbonate is milder and cleaner for this substrate.

    • Stir for 30 mins to ensure partial solubility.

  • Addition:

    • Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in minimal DMF.

    • Add the ketone solution dropwise to the guanidine suspension at 0°C over 30 minutes.

    • Why? Keeping the ketone concentration low relative to guanidine prevents the ketone from reacting with itself.

  • Reaction:

    • Allow to warm to Room Temperature (25°C).

    • Stir for 12–18 hours. The suspension will clear as the product forms, then potentially precipitate salts.

Module 3: Isolation of the Hydrate

The Problem: "I isolated a solid, but the NMR shows salt peaks, or I got a hygroscopic oil." The Cause: 2-aminoimidazoles are basic (


). The reaction produces HBr. If you just evaporate the solvent, you isolate the Hydrobromide Salt , not the Free Base Hydrate .
Protocol 2: The "pH Swing" Isolation

This specific workup is designed to target the Hydrate form.

  • Quench: Pour the DMF reaction mixture into Ice Water (ratio 1:10 DMF:Water).

    • Observation: A precipitate may form.[1][2] This is likely the salt or impurities. Filter this off if it's tarry.

  • Basification (The Critical Step):

    • The filtrate contains your product as the protonated species (

      
      ).
      
    • Slowly add 2M NaOH or conc.

      
        dropwise with vigorous stirring.
      
    • Target pH: 10–11.

  • Crystallization:

    • As the pH rises, the Free Base will crash out.

    • Cool the suspension to 4°C for 4 hours.

    • Note: The "Hydrate" forms because the aminoimidazole lattice traps water molecules upon precipitation from the aqueous phase.

  • Filtration & Drying:

    • Filter the solid.

    • Wash with Cold Water (to remove inorganic salts) followed by Diethyl Ether (to remove organic impurities).

    • Drying: Dry in a vacuum oven at 40°C max.

    • Warning: Drying at >80°C or over

      
       will strip the water, yielding the anhydrous form, which is often an amorphous powder that is harder to handle.
      

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision points for troubleshooting.

G Start Start: 2,4'-Dibromoacetophenone Intermediate Intermediate: Acyclic Imine Start->Intermediate Nucleophilic Attack Guanidine Reagent: Guanidine (Excess) Guanidine->Intermediate Cyclization Cyclization (Intramolecular) Intermediate->Cyclization Slow Step Tar Failure: Black Tar (Polymerization) Intermediate->Tar High Temp / Old Reagent HBrSalt Product: HBr Salt (In Solution) Cyclization->HBrSalt -H2O Basification Workup: Adjust to pH 10-11 HBrSalt->Basification NaOH/NH4OH Hydrate Target: Free Base Hydrate (Solid) Basification->Hydrate Precipitation Oil Failure: Hygroscopic Oil (Incomplete Basification) Basification->Oil pH < 9

Caption: Mechanistic pathway for 2-aminoimidazole synthesis, highlighting the critical divergence points for polymerization (Tar) and pH-dependent isolation failures.

Troubleshooting FAQ

Q1: The product is not precipitating after adding NaOH. What now?

  • Diagnosis: Your product might be too soluble in the water/DMF mix.

  • Fix: Perform a "Salting Out" extraction. Saturate the aqueous layer with NaCl and extract 3x with Ethyl Acetate . Dry the organic layer, evaporate, and then recrystallize the residue from Water/Ethanol (9:1) to recover the hydrate.

Q2: My yield is consistently around 30%. How do I hit >60%?

  • Diagnosis: Competitive hydrolysis of the imine intermediate.

  • Fix: Switch to Molecular Sieves (3Å) in the reaction vessel. Water generated during imine formation can reverse the reaction. Adding sieves drives the equilibrium toward the imine and subsequent cyclization.

Q3: The solid turns brown upon storage.

  • Diagnosis: Oxidation of the amino group.

  • Fix: Store the hydrate under Argon or Nitrogen. 2-aminoimidazoles are electron-rich and prone to air oxidation over months.

Q4: Can I use Acetylguanidine instead of Guanidine?

  • Analysis: Yes. Using

    
    -acetylguanidine prevents the "double addition" side reactions.
    
  • Trade-off: You will isolate the

    
    -acetyl-2-aminoimidazole. You must then hydrolyze the acetyl group (HCl/MeOH reflux), which adds a step but often yields a cleaner crude product. Use this if the direct route fails due to purity issues.
    

References

  • Little, R. D., & Webber, S. E. (1994). A simple, practical synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry.

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[3] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2024). Technical Guide to the Synthesis and Applications of 2-Aminoimidazoles.

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles.

Sources

Optimization

Technical Support Center: Purification of 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate

Executive Summary & Chemical Profile Welcome to the technical support hub for 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate . This compound presents a unique purification challenge due to the electron-rich nature of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Welcome to the technical support hub for 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate . This compound presents a unique purification challenge due to the electron-rich nature of the 2-aminoimidazole core, which makes it susceptible to oxidative degradation (browning) and pH-dependent solubility.

Successful isolation of the hydrate form requires strict control over solvent water activity and drying conditions. The protocols below are designed to transition from crude synthesis mixtures (often red/brown due to oxidation) to high-purity, off-white crystalline solids.

PropertyDataImplications for Purification
pKa (Conjugate Acid) ~7.5 - 8.5 (Est.)Amphoteric behavior. Soluble in dilute acid; precipitates upon basification.
Solubility High: DMSO, MeOH, Dilute HClLow: Water (neutral), Hexanes, DCMRecrystallization requires polar/aqueous mixtures.
Stability Oxidation-prone (Air sensitive in solution)Requires rapid workup or inert atmosphere.
Form Hydrate (Free Base)Over-drying yields the anhydrate; under-drying leaves solvent residues.

Module 1: Bulk Purification (Recrystallization)

Objective: Removal of colored oligomers and inorganic salts to achieve >98% purity.

The "Charcoal-Ethanol" Protocol

This is the industry-standard method for aminoimidazoles. The use of activated carbon is mandatory to remove the oxidized by-products that give the crude material a rust/red appearance.

Reagents:

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Charcoal (Norit or Darco G-60)

  • Celite (Filter aid)

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in Ethanol (10 mL per gram of solid). Heat to reflux (

    
    ).
    
    • Note: If the solid does not dissolve completely, add Water dropwise until dissolution is achieved (up to 20% v/v).

  • Decolorization: Add Activated Charcoal (5-10 wt% relative to crude mass). Stir at reflux for 15–20 minutes.

    • Critical: Do not boil excessively long, or the amine may degrade further.

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove the charcoal. Wash the pad with hot Ethanol.[1]

  • Crystallization (Hydrate Formation):

    • Reheat the filtrate to near-boiling.

    • Slowly add hot Water until the solution becomes slightly turbid (cloud point).

    • Add a few drops of Ethanol to restore clarity.[1]

    • Allow the solution to cool slowly to room temperature (25°C) over 2 hours.

    • Hydration Step: Chill to 0–4°C for 4 hours. The presence of water in the lattice is thermodynamically favored at lower temperatures in aqueous solvents.

  • Isolation: Filter the off-white needles. Wash with cold Ethanol:Water (1:1).

Visualization: Recrystallization Logic

Recrystallization Start Crude 5-(4-Br)-Imidazole Solvent Dissolve in Refluxing EtOH (Add H2O if needed) Start->Solvent Charcoal Add Activated Charcoal (Reflux 15 min) Solvent->Charcoal Remove Color Filter Hot Filtration (Celite) Charcoal->Filter CloudPoint Add Hot H2O to Cloud Point Filter->CloudPoint Clear Filtrate Cooling Cool to 4°C (Slowly) CloudPoint->Cooling Nucleation Isolate Filter & Dry (Controlled) Cooling->Isolate Hydrate Crystals

Figure 1: Decision tree for the purification of aminoimidazoles via recrystallization, emphasizing the critical decolorization step.

Module 2: High-Purity Isolation (Chromatography)

Objective: Isolation of >99.5% purity material for biological assays (e.g., BACE1 inhibition studies).

Technique: Reverse Phase Flash Chromatography (C18). Why not Normal Phase? Aminoimidazoles interact strongly with silanols on standard silica, leading to severe peak tailing and yield loss.

Method Parameters:

  • Stationary Phase: C18 (ODS) or Phenyl-Hexyl (offers better selectivity for aromatic isomers).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate pH 8 for free base).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 5% B to 100% B over 20 CV (Column Volumes).

Purification Logic:

  • Dissolve crude in DMSO/Methanol (1:1).

  • Load onto a C18 cartridge.

  • The 2-aminoimidazole is polar and will elute early (typically 20-40% MeOH).

  • Non-polar impurities (des-amino analogs, bis-aryls) will elute later.

Troubleshooting Center (FAQs)

Category 1: Appearance & Color

Q: My product is turning brown/red during drying. What is happening? A: This is oxidative instability. The 2-amino group activates the imidazole ring, making it electron-rich and prone to air oxidation, forming "azo-like" colored oligomers.

  • Fix: Ensure the final recrystallization includes activated charcoal.

  • Prevention: Dry the crystals in a vacuum oven flushed with Nitrogen or Argon. Avoid heating above 60°C in the presence of air.

Q: I cannot get the solution clear even after charcoal treatment. A: You may have fine charcoal particles passing through the filter.

  • Fix: Use a tighter filter aid (Celite 545) or pass the solution through a 0.45

    
    m PTFE syringe filter before the crystallization step.
    
Category 2: Solubility & Yield

Q: The product oils out instead of crystallizing. A: This occurs when the water content is too high or cooling is too rapid.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of Ethanol to increase solubility.[1] Allow the solution to cool to room temperature undisturbed (no stirring) before placing it in the fridge. Scratching the glass with a spatula can induce nucleation.

Q: My yield is very low (<40%). Where is my compound? A: Check the pH of your mother liquor.

  • Mechanism: 5-(4-Bromophenyl)-1H-imidazol-2-amine is amphoteric. If your solution is too acidic (pH < 6), the compound remains protonated and soluble in the water layer.

  • Fix: Neutralize the mother liquor to pH ~8-9 using dilute Ammonium Hydroxide (

    
    ) to precipitate the remaining free base.
    
Category 3: Hydrate Stoichiometry

Q: How do I ensure I have the hydrate and not the anhydrate? A: The drying process is the critical variable.

  • Protocol: Dry at 40–45°C under mild vacuum (50–100 mbar) rather than high vacuum (<1 mbar).

  • Validation: Perform TGA (Thermogravimetric Analysis). A weight loss of ~6-7% around 100°C corresponds to a monohydrate (MW ~238 + 18).

Visualization: Impurity Troubleshooting

Troubleshooting Issue Problem Detected Color Red/Brown Color Issue->Color Oiling Oiling Out Issue->Oiling Yield Low Yield Issue->Yield Action1 Oxidation -> Use Charcoal + Inert Gas Color->Action1 Action2 Too much H2O -> Add EtOH + Reheat Oiling->Action2 Action3 pH too low -> Adjust to pH 8-9 Yield->Action3

Figure 2: Rapid diagnostic flow for common isolation issues.

References

  • General Synthesis & Properties

    • Little, T. L., & Webber, S. E. (1994). "A Simple and Practical Synthesis of 2-Amino-1H-imidazoles." The Journal of Organic Chemistry, 59(24), 7299–7305. Link

    • Context: Establishes the condensation of -haloketones with guanidine as the primary route and discusses the stability of the free base.
  • Purification of Amino-Aromatics

    • BenchChem Technical Guides.[1] "Minimizing impurities during the workup and isolation of 2-Aminobenzophenone." Link

    • Context: Provides the foundational logic for using activated carbon (Norit)
  • Chromatographic Strategies

    • Biotage Application Notes. "How can I remove color from my reaction product? Reversed-phase flash chromatography." Link

    • Context: Validates the use of C18/Methanol gradients for purifying colored aromatic amines when normal phase silica fails.
  • pKa and Solubility Data

    • Storey, B. T., et al. (1964).[2] "Basicity of 2-Aminoimidazoles." The Journal of Organic Chemistry. Link

    • Context: Defines the basicity of the 2-aminoimidazole core, supporting the pH adjustment str

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated aromatic amines.

Sources

Troubleshooting

Stability testing of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate in solution

Technical Support Center: 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate Current Status: Operational Ticket ID: STAB-2AI-BR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate

Current Status: Operational Ticket ID: STAB-2AI-BR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate . You are likely working with this compound as a biofilm inhibitor, a BACE1 inhibitor precursor, or a guanidine mimetic fragment.

The Core Challenge: This molecule presents a "stability paradox." The 2-aminoimidazole (2-AI) core is thermodynamically robust due to resonance stabilization, yet it is kinetically vulnerable to photolytic debromination and pH-dependent hydrolysis . Furthermore, as a hydrate, it introduces weighing errors that propagate into potency data if not corrected.

This guide replaces standard operating procedures with causal troubleshooting—explaining not just what to do, but why your solution might be failing.

Module 1: Solubility & Solution Preparation

User Question: "I cannot get the compound to dissolve in neutral PBS at 10 mM. It stays as a suspension. What is wrong?"

Technical Diagnosis: The 2-aminoimidazole motif functions as a base. The pKa of the ring nitrogen (N3) is typically between 7.0 and 8.0 . At neutral pH (7.4), a significant fraction of the molecule exists as the neutral free base, which has poor aqueous solubility due to the lipophilic 4-bromophenyl group.

The Protocol (Solubilization Strategy):

  • The "Hydrate" Correction:

    • Critical Step: Check the Certificate of Analysis (CoA) for water content (Karl Fischer titration).

    • Why: If the molecular weight (MW) on the bottle is for the anhydrous form (~238 g/mol ), but you have the hydrate, you are under-dosing.

    • Formula:

      
      
      
  • Primary Stock (Organic):

    • Dissolve in DMSO (Dimethyl sulfoxide) at 50–100 mM.

    • Stability Note: DMSO is hygroscopic. Store aliquots at -20°C to prevent water absorption, which can accelerate hydrolysis over months.

  • Aqueous Working Solution (The "Acid Trick"):

    • Do not dissolve directly in neutral water.

    • Action: Use 10 mM HCl or a buffer at pH < 6.0 (e.g., Acetate or Citrate).

    • Mechanism:[1] Protonating the imidazole ring (N3) creates a cationic species, drastically increasing solubility.

Visualization: Solubilization Decision Tree

SolubilityWorkflow Start Start: Solid Powder (Hydrate Form) CheckMW Check CoA: Is MW adjusted for Hydrate? Start->CheckMW Calc Recalculate Mass Target Conc. CheckMW->Calc No SolventChoice Select Solvent System CheckMW->SolventChoice Yes Calc->SolventChoice DMSO Stock Solution: 100% DMSO SolventChoice->DMSO Storage (>24h) Aqueous Aqueous Buffer SolventChoice->Aqueous Immediate Use CheckpH Check Target pH Aqueous->CheckpH Acidic pH < 6.0 (Acetate/Citrate) CheckpH->Acidic Neutral pH > 7.0 (PBS/Tris) CheckpH->Neutral Success Stable Solution (Protonated Cation) Acidic->Success Precip RISK: Precipitation of Neutral Base Neutral->Precip

Caption: Decision tree for solubilizing 5-(4-Bromophenyl)-1H-imidazol-2-amine, highlighting the critical role of pH in preventing precipitation.

Module 2: Chemical Stability & Degradation

User Question: "My solution turned yellow after 2 days on the benchtop. Is it still usable?"

Technical Diagnosis: Yellowing often indicates oxidative degradation or photolytic cleavage . The 4-bromophenyl moiety is a known photolabile group. Under UV/visible light, the C-Br bond can undergo homolytic cleavage, generating a radical that reacts with solvent or oxygen.

Stability Profile:

Stress ConditionStability RatingMechanism of FailureRecommended Action
Acid (pH < 4) HighProtonation stabilizes the ring.Preferred storage condition.
Base (pH > 9) LowRing opening or dimerization.Avoid prolonged exposure.
Oxidative (H₂O₂) ModerateOxidation of amino group (-NH₂).Degasses buffers; add antioxidants if necessary.
Light (UV/Vis) Critical Debromination (Photolysis). Amber vials are mandatory.
Heat (60°C) ModerateHydrolysis of amino group to hydantoin.Store at 4°C or -20°C.

The "Yellowing" Experiment (Validation): To confirm if light is the culprit, perform a paired stress test:

  • Sample A: Clear vial, benchtop, 24 hours.

  • Sample B: Amber vial (or foil-wrapped), benchtop, 24 hours.

  • Result: If A is yellow and B is clear, the issue is photostability , not chemical instability.

Module 3: Analytical Method Troubleshooting (HPLC)

User Question: "I see severe peak tailing in my HPLC chromatogram, and the retention time drifts."

Technical Diagnosis: 2-aminoimidazoles are basic amines. They interact strongly with residual silanol groups (Si-OH) on standard C18 silica columns, causing tailing. Furthermore, if your mobile phase pH is near the pKa (~7.5), small pH changes cause massive shifts in retention (the "ruggedness" problem).

Optimized HPLC Method:

  • Column: C18 with "End-capping" or "Base-deactivated" silica (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Bicarbonate (pH 10).

    • Why: You must be far away from the pKa. At pH 2.7, the molecule is fully protonated (good peak shape). At pH 10, it is fully deprotonated (good peak shape). Avoid pH 7.0.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Detection: 254 nm (aromatic ring) and 220 nm (amide/amine).

Visualization: HPLC Troubleshooting Logic

HPLC_Troubleshoot Issue Issue: Peak Tailing or Split Peaks CheckPH Check Mobile Phase pH Issue->CheckPH NearPka pH is 6.0 - 8.0 (Near pKa) CheckPH->NearPka Yes Silanol Silanol Interaction CheckPH->Silanol No (pH is extreme) Fix1 Fix: Acidify (pH < 3) Use Formic Acid/TFA NearPka->Fix1 Fix2 Fix: Basify (pH > 9.5) Use High pH Column NearPka->Fix2 Fix3 Fix: Add Ion Pair (0.1% TFA) Silanol->Fix3

Caption: Diagnostic workflow for resolving HPLC peak tailing associated with basic 2-aminoimidazole derivatives.

Module 4: Storage & Handling Guidelines

To ensure data integrity over long-term studies (e.g., 3-6 months), adhere to these specifications.

  • Solid State:

    • Store at -20°C .

    • Keep desiccated.[4] As a hydrate, it can exchange water with the atmosphere, altering the stoichiometry if left open.

    • Protect from light (foil wrap secondary container).

  • In Solution (DMSO Stock):

    • Stable for 6 months at -20°C if protected from light.

    • Freeze/Thaw: Limit to < 5 cycles. Repeated condensation introduces water, promoting hydrolysis.

  • In Solution (Aqueous/Media):

    • t½ (Half-life): > 24 hours at pH 7.4 (room temp) if protected from light.

    • Critical Warning: Do not autoclave solutions containing this compound. Filter sterilize (0.22 µm PVDF) only. The heat of autoclaving will accelerate hydrolysis of the amino group.

References

  • International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). Defines stress testing protocols (acid, base, oxidative, photolytic).[5] Link

  • BenchChem. Application Notes for HPLC Analysis of 2-Aminoimidazole. (2025).[2][5][6][7][8] Provides specific chromatographic conditions for polar imidazole derivatives. Link

  • European Medicines Agency (EMA). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. (1998). Establishes the standard for light sensitivity testing (Option 2 for confirmatory studies). Link

  • Mourabit, A. A., & Potier, P. (2001).[9] Sponge's molecular diversity through the ambivalent reactivity of 2-aminoimidazole.[9] European Journal of Organic Chemistry.[9] Discusses the tautomerism and reactivity profiles of the 2-AI scaffold. Link

  • Sigma-Aldrich (Merck). Product Specification: 5-(4-Bromophenyl)-1H-imidazol-2-amine. Confirming hydrate forms and storage conditions. Link

Disclaimer: This guide is for research purposes. Always consult the specific Certificate of Analysis for batch-specific impurities.

Sources

Optimization

Technical Support Center: Synthesis of 2-Aminoimidazoles (2-AI)

Status: System Operational Operator: Senior Application Scientist Topic: Troubleshooting Synthetic Pitfalls in 2-Aminoimidazole Chemistry Reference ID: 2AI-SYNTH-GUIDE-2026 Core Directive & Scope The 2-aminoimidazole (2-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Operator: Senior Application Scientist Topic: Troubleshooting Synthetic Pitfalls in 2-Aminoimidazole Chemistry Reference ID: 2AI-SYNTH-GUIDE-2026

Core Directive & Scope

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, renowned for its ability to inhibit bacterial biofilms and modulate kinase activity [1, 2]. However, its synthesis is fraught with specific technical challenges: tautomeric ambiguity , high polarity , and nucleophilic competition .

This guide is structured as a Tier-3 Technical Support Manual . We do not just list recipes; we diagnose the root causes of synthetic failure and provide self-validating correction protocols.

Diagnostic Workflows (Graphviz)

Workflow A: Selecting the Correct Synthetic Route

Before starting, verify your pathway avoids common dead-ends regarding substitution patterns.

Synthesis_Selection Start Target Structure Analysis Subst Is the imidazole C4/C5 substituted? Start->Subst Condensation Route A: Condensation (Guanidine + Alpha-Haloketone) *Best for: 4-Aryl/Alkyl 2-AIs* Subst->Condensation Simple Aryl/Alkyl C_H_Act Route B: Pd-Catalyzed C-H Activation *Best for: Late-stage functionalization* Subst->C_H_Act Complex Core Propargyl Route C: Carboamination (Propargyl guanidines) *Best for: C4/C5 diverse analogs* Subst->Propargyl Multi-substituted Pitfall1 PITFALL: Alpha-Haloketone Polymerization Condensation->Pitfall1 Pitfall2 PITFALL: Catalyst Poisoning by Free Amine C_H_Act->Pitfall2

Figure 1: Decision matrix for selecting synthetic routes based on target substitution, highlighting primary failure modes.

Active Support Tickets (Troubleshooting)

Ticket #404: "My Reaction Mixture Turned into Black Tar"

Symptom: Attempting the classical Marckwald condensation between an


-haloketone and guanidine. The solution darkened rapidly, and yield is <10%.
Diagnosis: 

-Haloketone Decomposition.

-Haloketones are potent lachrymators and highly electrophilic. In the presence of strong bases or heat (required to liberate free guanidine from guanidine HCl), they undergo self-condensation (polymerization) or Favorskii rearrangement before the guanidine can attack [3].

Corrective Protocol (The "Trapping" Method): Do not mix the ketone and base directly. Generate the free guanidine first, then add the ketone slowly, or use a masked guanidine.

  • Preparation: Dissolve Guanidine HCl (3.0 equiv) in dry DMF.

  • Activation: Add

    
     (3.0 equiv) and stir for 30 mins at RT. Crucial: This generates the free base in situ.[1]
    
  • Addition: Dissolve the

    
    -haloketone (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise  to the guanidine suspension over 1 hour.
    
  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Dilute with water (precipitates the product if lipophilic) or extract with EtOAc.

Validation:

  • Pass: Reaction remains amber/orange.

  • Fail: Reaction turns opaque black within 15 minutes (indicates ketone concentration was too high relative to available guanidine).

Ticket #502: "I Can't Separate the Regioisomers (N1 vs. N3)"

Symptom: Alkylation of a 4-substituted 2-aminoimidazole yields a 1:1 mixture of N1-alkyl and N3-alkyl products that are inseparable by standard chromatography. Diagnosis: Tautomeric Ambiguity. The 2-AI ring exists in a tautomeric equilibrium. Under basic alkylation conditions (NaH/DMF), the anion is formed. The site of alkylation is governed by a conflict between sterics (favoring the nitrogen away from the C4 substituent) and electronics/chelation [4].[2]

Visual Logic of Regiocontrol:

Regioselectivity Input Alkylation Target: 4-Substituted 2-AI Condition Reaction Medium Input->Condition Basic Basic (NaH/DMF) Anion Mechanism Condition->Basic Neutral Neutral (MeOH) Tautomer Mechanism Condition->Neutral Steric Steric Control Dominates (Favors N1 - Distal) Basic->Steric Bulky R group Electronic Electronic/H-Bond Control (Favors N3 - Proximal) Basic->Electronic Coordination (e.g., Carbonyl at C4) Solution SOLUTION: Use Transient Protection (e.g., Trityl or Boc on Exocyclic N) Steric->Solution Electronic->Solution

Figure 2: Logic flow for predicting and controlling regioselectivity during alkylation.

Corrective Protocol (The "Boc-Directing" Strategy): To force regioselectivity, protect the exocyclic amine and the N1 nitrogen first.

  • Bis-Protection: React 2-AI with

    
     (3.0 equiv) and DMAP. This typically yields the tris-Boc  or bis-Boc  species.
    
    • Note: The N1-Boc group is electronically withdrawing.

  • Selective Deprotection: Treat with mild base (MeOH/TEA) if necessary to remove unstable carbamates, leaving the most stable N-Boc species.

  • Alkylation: Alkylate the remaining available nitrogen.

  • Global Deprotection: TFA/DCM.

Ticket #301: "The Product Sticks to the Silica Column"

Symptom: TLC shows a spot, but nothing comes off the column even with 10% MeOH/DCM. Diagnosis: Guanidinium Interaction. The 2-aminoimidazole moiety is highly basic (


) and polar. It interacts strongly with the acidic silanols on silica gel, effectively acting as an anchor [5].

Troubleshooting Table: Purification Strategies

MethodMobile Phase ModifiersApplicabilityNotes
Standard Silica DCM / MeOH / NH₄OH (90:9:1)Lipophilic analogsThe ammonia is critical to deprotonate silanols.
Neutralized Silica DCM / MeOH / Et₃N (1-2%)General usePre-wash column with 5% Et₃N in DCM.
Reverse Phase Water / MeCN / 0.1% TFA Polar/Water solubleBest for libraries. Product elutes as TFA salt.
Cation Exchange SCX ColumnsSmall scale cleanupCatch-and-release: Load in MeOH, elute with NH₃/MeOH.

Experimental Protocol: The "Melander" Cyclization

Recommended standard for synthesizing 4-aryl-2-aminoimidazoles [1, 5].

Reagents:

  • 2-Bromoacetophenone (1.0 equiv)

  • N-Acetylguanidine (3.0 equiv) (Easier to handle than free guanidine)

  • Acetonitrile (Solvent)[3][4][5]

  • Reflux conditions[1][3]

Step-by-Step:

  • Charge: In a round-bottom flask, dissolve 2-bromoacetophenone (e.g., 5.0 mmol) in acetonitrile (50 mL).

  • Add Nucleophile: Add N-acetylguanidine (15.0 mmol).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC. The starting bromide should disappear. A polar spot (product) will appear near the baseline.

  • Deacetylation (In-situ): The acetyl group often cleaves under these conditions or during workup. If the N-acetyl product persists (higher Rf), treat the crude residue with dilute HCl/EtOH at reflux for 1 hour to reveal the free amine.

  • Isolation: Evaporate solvent. Redissolve in water. Basify with NaOH to pH 10. Extract with EtOAc.

  • Yield Expectation: 60–80%.

Why this works: N-acetylguanidine is less basic than free guanidine, reducing the "black tar" polymerization risk of the


-haloketone.

Frequently Asked Questions (FAQ)

Q: Can I use the Ugi reaction to make 2-aminoimidazoles? A: Yes, but it typically yields highly substituted derivatives. The "Ugi-4CR" using a glyoxal equivalent can generate the imidazole core, but it is less general for simple 2-AIs than the Marckwald condensation.

Q: My 2-aminoimidazole is turning purple on the bench. Is it decomposing? A: Likely yes. 2-AIs are electron-rich and prone to oxidative dimerization (formation of azo-linkages or radical coupling) upon prolonged air exposure.

  • Fix: Store as the HCl or TFA salt. The protonated form is significantly more stable to oxidation.

Q: How do I protect the exocyclic amine only? A: It is difficult to protect only the exocyclic amine without touching the ring nitrogen due to rapid proton transfer. However, you can form the diprotected species (e.g., Bis-Boc) and then selectively cleave the ring-Boc using mild nucleophiles, as the ring carbamate is more labile than the exocyclic carbamate.

References

  • Rogers, S. A., & Melander, C. (2008). Construction and Screening of a 2-Aminoimidazole Library Identifies a Small Molecule Capable of Inhibiting and Dispersing Bacterial Biofilms.[6][7] Angewandte Chemie International Edition, 47(28), 5229–5231. Link

  • O'Donnell, J. S., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Organic Letters, 16(16), 4252–4255. Link

  • Lovely, C. J., et al. (2007). Synthesis of 2-aminoimidazoles: A review of recent developments. Current Organic Chemistry, 11(13). Link

  • Papeo, G., et al. (2016). Regioselective Synthesis of 1,4-Disubstituted Imidazoles. Synthesis, 48(15), 2333-2342. Link

  • Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with 2-Aminoimidazole-Based Small Molecules. ChemBioChem, 10(14), 2287-2294. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate

Introduction Welcome to the technical support center for 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate . This compound belongs to the class of 2-aminoimidazoles (2-AIs) , a structural motif found in marine alkaloids (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate . This compound belongs to the class of 2-aminoimidazoles (2-AIs) , a structural motif found in marine alkaloids (e.g., oroidin) known for antibiofilm and kinase inhibitory activities.

The Stability Challenge: Researchers often report that this compound turns yellow or brown upon storage or dissolution. This is not usually due to hydrolysis of the bromine, but rather the high susceptibility of the electron-rich 2-aminoimidazole core to oxidative dimerization and tautomeric instability . The "hydrate" designation adds a layer of complexity, requiring precise humidity control to prevent lattice collapse.

This guide replaces generic handling advice with chemically grounded protocols to preserve sample integrity.

Module 1: Critical Storage Protocols (Solid State)

The degradation of the solid is driven by three vectors: Oxidation , Photolysis (due to the aryl-bromide), and Hygroscopic Stress .

Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Long term)Slows radical propagation and oxidative kinetics.
Atmosphere Argon or Nitrogen The free amine is prone to air oxidation. Displace headspace oxygen after every use.
Container Amber Glass Prevents UV-induced homolytic cleavage of the C-Br bond (debromination).
Desiccation Moderate Critical: Do not use high-vacuum desiccation for the hydrate. Extreme drying removes crystal lattice water, creating an amorphous solid that is more reactive. Store in a sealed container with a mild desiccant (e.g., silica packets), not P₂O₅.
The "Golden Rule" of Aliquoting

Never store the main stock bottle at room temperature for extended periods.

  • Upon receipt, dissolve the entire quantity (if using immediately) or weigh out single-use aliquots in a glovebox or low-humidity environment.

  • Store aliquots in amber vials with Teflon-lined caps, sealed with Parafilm.

Module 2: Solubilization & Experimental Handling

The most common point of failure is solubilization. 2-Aminoimidazoles as free bases are notoriously unstable in polar aprotic solvents (DMSO, DMF) over time.

Solvent Compatibility Table
SolventStability RatingNotes
DMSO (Anhydrous) ⭐⭐⭐ (Good)Use fresh DMSO. Old DMSO contains peroxides that rapidly oxidize the amine.
Ethanol/Methanol ⭐⭐ (Moderate)Good solubility, but protic solvents can facilitate tautomerization. Use immediately.
Water (Neutral) ⭐ (Poor)Low solubility. Do not store stock solutions in water.
Acidified Water (0.1M HCl) ⭐⭐⭐⭐ (Excellent)Protonating the amine/imidazole ring stabilizes the structure against oxidation.
Protocol: The "Acid-Stabilized" Stock Solution

If you observe rapid degradation (browning) in neutral DMSO, switch to this protocol:

  • Preparation: Dissolve the solid in DMSO containing 0.1% (v/v) HCl or TFA .

    • Mechanism:[1][2] Protonation of the guanidine-like system (

      
      ) delocalizes electron density, making the ring less nucleophilic and resistant to oxidative attack.
      
  • Usage: Dilute this stock into your assay buffer (e.g., PBS) just before use. The small amount of acid will be buffered out by the PBS, releasing the active free base in situ.

Module 3: Troubleshooting Degradation

Visual & Analytical Diagnosis[3]

Symptom: Sample turned yellow/brown.

  • Cause: Formation of azo-dimers or oxidative polymerization.

  • Impact: Loss of concentration; potential assay interference (color quenching).

  • Fix: If solid is slightly yellow, recrystallization (methanol/ether) may recover it. If dark brown, discard.

Symptom: Mass Spec shows [M-H]⁻ or [M-Br] peaks.

  • Cause: Photolytic debromination (loss of Br, M-79/81) or oxidation.

  • Fix: Check light shielding.

Degradation Pathways Diagram

The following diagram illustrates the chemical fate of the molecule under stress.

DegradationPathways Compound 5-(4-Bromophenyl)- 1H-imidazol-2-amine (Active Hydrate) Oxidation Oxidative Stress (Air/Peroxides) Compound->Oxidation Light UV Light (Photolysis) Compound->Light pH High pH / Heat Compound->pH Dimer Azo-Dimers (Colored Impurities) Oxidation->Dimer Radical Coupling Debromo Des-bromo Analog (Inactive) Light->Debromo C-Br Homolysis RingOpen Ring-Opened Urea Derivatives pH->RingOpen Hydrolysis

Caption: Chemical degradation pathways. The primary instability risk is oxidative dimerization (red path), followed by photolytic debromination (yellow path).

Module 4: Experimental Workflow Decision Tree

Follow this logic to ensure reproducibility in your biological assays (e.g., Biofilm Inhibition, Kinase Assay).

HandlingWorkflow Start Start: Solid Sample CheckColor Check Appearance: Is it White/Off-White? Start->CheckColor Discard Discard or Recrystallize CheckColor->Discard No (Brown) Weigh Weigh Aliquot (Minimize Air Exposure) CheckColor->Weigh Yes SolventChoice Select Solvent Strategy Weigh->SolventChoice PathA Immediate Use (<1 hr) SolventChoice->PathA PathB Stock Storage (>1 hr) SolventChoice->PathB DMSO Anhydrous DMSO PathA->DMSO Standard AcidDMSO DMSO + 0.1% HCl (Stabilized) PathB->AcidDMSO Prevent Oxidation Assay Dilute into Assay Buffer (Run Experiment) DMSO->Assay AcidDMSO->Assay

Caption: Decision tree for solubilization. Note the divergence for "Stock Storage" requiring acidification to prevent degradation.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw the DMSO stock solution?

  • Answer: We strongly advise against freeze-thaw cycles. DMSO is hygroscopic; every time you open a cold vial, it pulls in atmospheric water. Water + DMSO + 2-Aminoimidazole = Rapid Degradation. Use single-use aliquots.

Q2: The "hydrate" part confuses me. Can I dry it in a vacuum oven?

  • Answer: Be cautious. The hydrate water is likely structural. Aggressive drying (high heat/vacuum) can collapse the crystal lattice, rendering the compound amorphous. Amorphous solids have higher surface energy and oxidize faster. Dry only if you have confirmed the presence of excess surface moisture, and use mild conditions (room temp, desiccator).

Q3: Why does my LC-MS show a peak at M+14 or M+16?

  • Answer: M+16 usually indicates N-oxidation (formation of an N-oxide). M+14 might indicate methylation if methanol was used as a solvent during storage (unlikely but possible). Ensure you are using LC-MS grade solvents and fresh stocks.

Q4: Is this compound light sensitive?

  • Answer: Yes. The 4-bromophenyl moiety makes it susceptible to UV degradation. While not as sensitive as iodinated compounds, you should always work under low light or use amber vessels.

References

  • PubChem. 5-(4-bromophenyl)-4H-imidazole (Compound Summary). National Library of Medicine. [Link]

  • ResearchGate. Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines (General 2-aminoimidazole stability mechanisms).[Link]

Sources

Optimization

Refinement of analytical methods for imidazole compounds

To: Global R&D Community From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Center: Advanced Analytical Methods for Imidazole Compounds Mission Statement Welcome to the Center for Imidazole An...

Author: BenchChem Technical Support Team. Date: February 2026

To: Global R&D Community From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support Center: Advanced Analytical Methods for Imidazole Compounds

Mission Statement

Welcome to the Center for Imidazole Analytics . Imidazole derivatives—ranging from polar biological metabolites (histidine, histamine) to lipophilic antifungals (ketoconazole) and corrosion inhibitors—present a unique "bimodal" analytical challenge. Their basic nitrogen (pKa ~6.9–7.5) acts as a magnet for residual silanols in HPLC, while their high polarity often leads to void-volume elution.

This guide is not a textbook; it is a troubleshooting engine designed to unblock your specific experimental bottlenecks.

Module 1: The "Tailing Peak" Troubleshooter (HPLC/UHPLC)

User Query: "My imidazole compound elutes with a tailing factor (Tf) > 2.0 on a standard C18 column, destroying resolution. How do I fix this without buying a specialized column?"

Technical Diagnosis: The imidazole ring contains a "pyridine-like" nitrogen with a lone pair of electrons. On standard silica-based C18 columns, two mechanisms compete:

  • Hydrophobic Retention: The alkyl chain interacts with the C18 ligand.

  • Silanol Cation-Exchange: The protonated imidazole (at neutral/acidic pH) binds ionically to deprotonated residual silanols (

    
    ) on the silica surface. This secondary interaction causes the tailing.
    

The Solution Protocols:

Strategy A: The "Silanol Suppression" Method (Low pH)

Best for: LC-MS compatible workflows where volatile buffers are required.

  • Mechanism: Lowering pH < 3.0 protonates the silanols (

    
    ), rendering them neutral and preventing cation exchange with the protonated imidazole.
    
  • Protocol:

    • Mobile Phase A: 0.1% Formic Acid or 10-20 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile (preferred over MeOH for lower backpressure).

    • Temperature: 40°C (improves mass transfer).

Strategy B: The "Neutral State" Method (High pH)

Best for: Hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) and maximum retention.

  • Mechanism: Raising pH > pKa + 2 (typically pH 9.5–10.0) ensures the imidazole is uncharged (neutral). Neutral bases do not interact with silanols and exhibit higher hydrophobicity.

  • Protocol:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonia).

    • Warning: Do NOT use standard silica columns; they will dissolve. Use only columns rated for pH > 10.

Decision Logic: Method Development Workflow

ImidazoleMethodDev Start Start: Imidazole Analyte LogP_Check Check LogP (Hydrophobicity) Start->LogP_Check Polar LogP < 0 (Polar) (e.g., Histidine, Imidazole) LogP_Check->Polar Hydrophilic NonPolar LogP > 1 (Lipophilic) (e.g., Ketoconazole) LogP_Check->NonPolar Hydrophobic HILIC HILIC Mode Col: Amide or ZIC-HILIC MP: ACN/Buffer pH 5.0 Polar->HILIC Col_Check Column pH Stability? NonPolar->Col_Check StandardSilica Standard Silica (pH 2-8) Col_Check->StandardSilica Standard Col HybridSilica Hybrid/Polymer (pH 1-12) Col_Check->HybridSilica Hybrid Col LowPH Low pH Method (pH 2.5) Suppress Silanols StandardSilica->LowPH HybridSilica->LowPH Alternative HighPH High pH Method (pH 10) Neutralize Analyte HybridSilica->HighPH Preferred

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analyte polarity and column chemistry.

Module 2: HILIC Refinement for Polar Imidazoles

User Query: "I switched to HILIC for small imidazoles, but my retention times are shifting, and peak shapes are distorted."

Technical Diagnosis: HILIC (Hydrophilic Interaction Liquid Chromatography) relies on a "water layer" adsorbed to the polar stationary phase.[1] Imidazoles are excellent candidates for HILIC, but they are sensitive to the sample diluent and equilibration time .

The "Mismatched Diluent" Effect: Injecting an aqueous sample (100% water) into a HILIC mobile phase (90% ACN) causes "phase collapse" locally at the column head, leading to split peaks or total loss of retention.

Corrective Protocol:

ParameterSpecificationRationale
Stationary Phase Amide or Zwitterionic (ZIC-HILIC)Amide phases bond well with imidazole nitrogens without excessive irreversible adsorption.
Mobile Phase A: 10mM Ammonium Acetate (pH 5.8)B: AcetonitrileBuffer is mandatory. Pure water/ACN will result in electrostatic dragging.
Sample Diluent 85-90% Acetonitrile / 10-15% BufferCRITICAL: Matches the initial mobile phase strength.
Equilibration 20-30 Column VolumesHILIC water layers form slowly. Insufficient equilibration causes drifting retention times (Rt).

Module 3: LC-MS/MS Matrix Effects & Phospholipids

User Query: "I am analyzing imidazole drugs in plasma. My recovery is good, but the signal intensity drops 10-fold in patient samples compared to solvent standards."

Technical Diagnosis: This is Ion Suppression . Imidazoles often co-elute with endogenous phospholipids (PLs) like lysophosphatidylcholines (retention factor


 on C18). PLs compete for charge in the electrospray ionization (ESI) source, "stealing" signal from your analyte.

Troubleshooting Data: Extraction Efficiency vs. Suppression

Extraction MethodAnalyte Recovery (%)Matrix Factor (Signal Suppression)Phospholipid Removal Efficiency
Protein Precipitation (PPT) > 95%High (0.4 - 0.6)Poor (< 10%)
Liquid-Liquid Extraction (LLE) 70-85%Low (0.9 - 1.0)Excellent (> 99%)
HybridSPE (Zr-Silica) > 90%Low (0.9 - 1.0)Superior (> 99%)

Recommended Protocol: HybridSPE-Phospholipid Why: Uses Zirconia-coated silica to act as a Lewis Acid, binding the phosphate group of phospholipids while letting the basic imidazole pass through.

  • Load: Add 100 µL Plasma to the HybridSPE plate.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile (precipitates proteins).

  • Mix: Vortex/Shake for 2 minutes.

  • Vacuum: Apply vacuum. The filtrate is clean of both proteins and phospholipids.

  • Inject: Direct injection of filtrate (or dilute if HILIC is used).

PhospholipidRemoval Sample Plasma Sample (Analytes + Proteins + PLs) HybridPlate HybridSPE Plate (Zr-Lewis Acid Sites) Sample->HybridPlate PPT_Agent Add 1% FA in ACN PPT_Agent->HybridPlate Interaction Lewis Acid-Base Interaction HybridPlate->Interaction Waste Retained: Proteins (Filter) Phospholipids (Zr-Bond) Interaction->Waste Trapped Eluate Eluate: Clean Imidazoles Interaction->Eluate Flow Through

Figure 2: Mechanism of selective phospholipid depletion using Zirconia-coated solid-phase extraction, preventing ion suppression in LC-MS.

References

  • McCalley, D. V. (2017). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A.

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Application Note 5994-5968EN.

  • Sigma-Aldrich (Merck). (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.[2][3][4] American Pharmaceutical Review.

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.[5][6][7] (Referencing updates on system suitability and peak symmetry requirements).

  • Alpert, A. J. (1990).[8][9] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.

Sources

Troubleshooting

Technical Support Center: Optimizing 5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate Workflows

Executive Summary However, its structural homology to clonidine and detomidine introduces specific off-target risks in mammalian systems, while its physicochemical properties can cause artifacts in microbiological assays...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

However, its structural homology to clonidine and detomidine introduces specific off-target risks in mammalian systems, while its physicochemical properties can cause artifacts in microbiological assays. This guide addresses these specific technical hurdles.

Module 1: Solubility & Formulation

The Issue: "I see precipitation in my media," or "My IC50 values are inconsistent between batches."

Root Cause: This compound is supplied as a hydrate .[1] Users often fail to account for the water of hydration in molarity calculations, or they attempt to dissolve it directly in aqueous buffers where it has poor solubility. Furthermore, the 2-aminoimidazole moiety can coordinate with metal ions in complex media, leading to precipitation.

Troubleshooting Protocol:

ParameterRecommendation
Solvent DMSO (Dimethyl Sulfoxide) is mandatory for stock solutions.[1] Do not use water or PBS for the initial stock.
Stock Conc. Prepare a 100 mM stock in 100% DMSO. Store at -20°C.
Hydrate Factor Check the Certificate of Analysis (CoA) for the exact water content. Correction:

Dilution Dilute the DMSO stock into media slowly while vortexing. Ensure final DMSO concentration is

(v/v) to avoid solvent toxicity masking the compound's effect.
Visual Check If media turns cloudy immediately, the compound has crashed out. Sonicate for 10 minutes. If cloudiness persists, lower the working concentration or switch to a lower-protein media (e.g., dilute TSB).
Module 2: Distinguishing Biofilm Dispersion from Bactericidal Activity

The Issue: "The compound inhibited biofilm formation, but it also killed the planktonic bacteria."

Technical Insight: The primary value of 2-AI derivatives is their ability to disperse biofilms without killing bacteria (non-biocidal).[1] If your compound kills the bacteria, you are observing classical antibiotic activity, not specific biofilm modulation. This distinction is critical for claiming "resistance-reversal" rather than just "killing."[1]

The "Therapeutic Window" Validation Workflow:

You must experimentally define the window between the MBIC (Minimum Biofilm Inhibitory Concentration) and the MIC (Minimum Inhibitory Concentration).

BiofilmWindow Start Start: 2-AI Treatment Measure_MIC Measure Planktonic Growth (OD600) (MIC Assay) Start->Measure_MIC Measure_Biofilm Measure Biofilm Mass (Crystal Violet) (MBIC Assay) Start->Measure_Biofilm Decision Compare Concentrations Measure_MIC->Decision Measure_Biofilm->Decision Outcome_Good Valid 2-AI Activity: Biofilm reduced, Growth unaffected Decision->Outcome_Good MBIC << MIC (e.g. 10µM vs >100µM) Outcome_Bad Artifact: Biofilm reduced BECAUSE bacteria died Decision->Outcome_Bad MBIC ≈ MIC

Figure 1: Decision tree to validate non-biocidal biofilm inhibition. A true 2-AI modulator must function at concentrations significantly lower than its MIC.[1]

FAQ:

  • Q: My MIC and MBIC are the same (e.g., 50 µM). Is this a problem?

    • A: Yes. You cannot claim specific biofilm inhibition.[1][2] You are likely seeing non-specific toxicity.[1][2] A valid 2-AI modulator typically has an MBIC of 5–20 µM and an MIC >100 µM.[1]

Module 3: Mammalian Off-Target Effects (Alpha-2 Adrenergic Receptors)

The Issue: "In my animal model (or tissue bath), I see unexpected sedation, hypotension, or vasoconstriction."

Scientific Grounding: The chemical structure of 5-(4-Bromophenyl)-1H-imidazol-2-amine contains a phenyl-imidazole pharmacophore.[1] This is structurally homologous to Clonidine , Dexmedetomidine , and Brimonidine .

  • Target: Alpha-2 Adrenergic Receptors (

    
    -AR).[1][3]
    
  • Consequence: Even if you are studying bacterial infection in vivo, this compound may activate host

    
     receptors, leading to physiological changes (bradycardia, hypotension) that confound your survival data.
    

Pathway Cross-Reactivity Diagram:

OffTarget cluster_Bacteria Intended Target (Bacteria) cluster_Mammal Off-Target (Mammalian Host) Compound 5-(4-Bromophenyl)-1H-imidazol-2-amine TCS Response Regulator (TCS) (e.g., BfmR, QseB) Compound->TCS Primary Mechanism Alpha2 Alpha-2 Adrenergic Receptor (GPCR) Compound->Alpha2 Structural Mimicry (Clonidine-like) Biofilm Biofilm Dispersion TCS->Biofilm Physio Sedation / Hypotension Vasoconstriction Alpha2->Physio

Figure 2: Mechanistic divergence.[1] The 2-aminoimidazole moiety mimics the imidazoline ring of alpha-2 agonists, causing potential host-side toxicity.[1]

Control Experiment: If you suspect


-AR interference in your in vivo model, pre-treat a control group with a specific 

-antagonist like Atipamezole or Yohimbine .[1] If the side effects disappear but the anti-biofilm activity remains, the toxicity is receptor-mediated.
Module 4: Chemical Interference (Zinc Chelation)

The Issue: "The compound works in minimal media but fails in rich media."

Root Cause: 2-Aminoimidazoles can act as ligands for divalent cations, particularly Zinc (Zn²⁺) .[1] Some 2-AI derivatives function by sequestering zinc required for bacterial metalloproteins involved in biofilm formation.[1]

  • Rich Media: Media like LB or TSB have high metal content, which may saturate the compound before it reaches the bacteria.

  • Minimal Media: Lower metal content allows the compound to function more potently.

Recommendation:

  • Perform a Chelation Check : Add excess ZnCl₂ (e.g., 50–100 µM) to your assay. If the anti-biofilm activity is abolished, the mechanism is likely zinc-dependent (or zinc-sensitive).[1]

  • Standardization: Use chemically defined media (e.g., M9 glucose) for kinetic characterization to eliminate batch-to-batch variation in metal ion content found in yeast extract.[1]

References
  • Melander, C., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems.[4][5] National Institutes of Health.

  • Richards, J.J., et al. (2008). Inhibition of biofilm formation by 2-aminoimidazole derivatives.[1][4][6][7][8] Chemical Communications.[1][2]

  • Boyd, R.E., et al. (2001).[3] Alpha(2) adrenoceptor agonists as potential analgesic agents.[1][3] 3. Imidazolylmethylthiophenes.[1][3] Journal of Medicinal Chemistry.

  • Sigma-Aldrich Technical Data. 1H-Imidazol-2-amine, 5-(4-bromophenyl)-, sulfate (1:1).[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structure-Activity Relationship of 5-(4-Bromophenyl)-1H-imidazol-2-amine Analogs

Executive Summary 5-(4-Bromophenyl)-1H-imidazol-2-amine represents a pivotal scaffold in the class of 2-aminoimidazoles (2-AIs) , small molecules derived from marine sponge natural products (e.g., oroidin). Unlike tradit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Bromophenyl)-1H-imidazol-2-amine represents a pivotal scaffold in the class of 2-aminoimidazoles (2-AIs) , small molecules derived from marine sponge natural products (e.g., oroidin). Unlike traditional antibiotics that exert selective pressure by killing bacteria, this compound class functions primarily as biofilm modulators . They inhibit biofilm formation and disperse established matrices without affecting planktonic growth, thereby resensitizing multidrug-resistant (MDR) bacteria to conventional antibiotics.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, detailing its synthesis, mechanism of action, and comparative performance against standard antimicrobial agents.

Chemical Foundation & Synthesis

Structural Properties

The core structure consists of a 2-aminoimidazole ring substituted at the 5-position with a 4-bromophenyl group.

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
  • Key Pharmacophore: The 2-aminoimidazole guanidine motif (protonated at physiological pH) mimics the arginine-rich regions of antimicrobial peptides but lacks their toxicity.

Synthetic Protocols

Two primary methods are employed for synthesis: the classical condensation route and a modern "green" eutectic solvent approach.

Method A: Classical Condensation (Standard)

This method utilizes


-haloketones and protected guanidines.
  • Reagents: 2-Bromo-1-(4-bromophenyl)ethanone, Acetylguanidine, DMF (solvent).

  • Procedure:

    • Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 equiv) and acetylguanidine (1.5 equiv) in DMF.

    • Stir at room temperature for 48 hours.

    • Evaporate solvent and reflux the intermediate in acidic ethanol (HCl/EtOH) to remove the acetyl protecting group.

    • Neutralize with NaOH to precipitate the free base.

  • Yield: Typically 60–75%.

Method B: Green Synthesis (Self-Validating)

Rationale: Uses a Deep Eutectic Solvent (DES) to avoid volatile organic compounds (VOCs) and simplify purification.

  • Reagents: 2-Bromo-1-(4-bromophenyl)ethanone, Guanidine carbonate, Choline Chloride/Urea (1:2 molar ratio).

  • Protocol:

    • Step 1: Prepare DES by heating Choline Chloride and Urea at 80°C until a clear liquid forms.

    • Step 2: Add ketone (1.0 mmol) and guanidine (1.2 mmol) to the DES.

    • Step 3: Stir at 80°C for 3–6 hours. Monitoring via TLC (EtOAc:MeOH 9:1) confirms disappearance of the ketone.

    • Step 4: Add water to the reaction mixture. The product precipitates out (hydrophobic effect).

    • Step 5: Filter and wash with water. Recrystallize from ethanol.

  • Validation: High purity (>95%) is confirmed if the melting point is sharp (approx. 178–180°C).

Structure-Activity Relationship (SAR)

The biological activity of 5-(4-bromophenyl)-1H-imidazol-2-amine relies on three specific structural zones.

SAR Visualization

SAR_Analysis Core 2-Aminoimidazole Core (Essential) Pos5 5-Aryl Substituent (Lipophilicity Driver) Core->Pos5 Substitution PosN1 N1-Position (Potency Tuner) Core->PosN1 Alkylation/Dimerization Core_Detail Guanidine moiety must be unsubstituted for H-bonding Core->Core_Detail Pos5_Detail 4-Br > 4-Cl > 4-F > H Halogen bond enhances biofilm penetration Pos5->Pos5_Detail PosN1_Detail H = Baseline Activity Alkyl Chain = Increased Permeability Dimerization = 10-100x Potency PosN1->PosN1_Detail

Figure 1: Structural dissection of the 2-aminoimidazole scaffold. The 5-aryl group drives penetration, while the N1-position offers a handle for potency optimization via dimerization.

Detailed Analysis
  • The 2-Aminoimidazole Head Group:

    • Requirement: The free primary amine at the 2-position is critical. Acylation of this amine (e.g., 2-acetamido) generally abolishes activity by disrupting hydrogen bonding with response regulator proteins (e.g., BfmR, CsgD).

  • The 5-Aryl "Tail" (4-Bromophenyl):

    • Halogen Effect: The bromine atom provides lipophilicity (LogP ~2.4) essential for penetrating the exopolysaccharide (EPS) matrix of the biofilm.

    • Substitution Pattern: Para-substitution (4-Br) is superior to ortho- or meta-substitution. The order of potency typically follows hydrophobicity: Br > Cl > F > H .

  • The N1-Nitrogen:

    • Modification Site: While the parent compound (NH) is active, alkylating this nitrogen with long chains (e.g., butyl, octyl) or connecting two imidazole units via an alkyl linker (dimerization) can increase anti-biofilm potency by 1-2 orders of magnitude.

Mechanism of Action: Response Regulator Inhibition

Unlike antibiotics, 5-(4-bromophenyl)-1H-imidazol-2-amine does not inhibit cell wall synthesis or translation. Instead, it acts as a Two-Component System (TCS) inhibitor .

Signaling Pathway Blockade

MOA_Pathway Sensor Sensor Kinase (Membrane Bound) Regulator Response Regulator (e.g., BfmR, CsgD) Sensor->Regulator Phosphorylation DNA Biofilm Genes (CsgA, AdrA) Regulator->DNA Transcription Activation Biofilm Biofilm Formation (Curli, Cellulose) DNA->Biofilm Expression Compound 5-(4-Br)-2-AI (Inhibitor) Compound->Regulator Allosteric Inhibition

Figure 2: Mechanism of Action.[1][2][3][4] The 2-AI compound binds to the receiver domain of response regulators (like BfmR in Acinetobacter or CsgD in Salmonella), preventing the transcriptional activation of biofilm-promoting genes.

Key Consequence: The bacteria remain in a planktonic (free-floating) state, rendering them susceptible to host immune clearance and conventional antibiotics.

Comparative Performance Guide

This section compares the 5-(4-bromophenyl) analog against standard therapeutic classes.

Table 1: Performance Matrix vs. Alternatives
Feature5-(4-Br)-2-aminoimidazole Antibiotic (e.g., Tobramycin) Furanone (Quorum Sensing Inhibitor)
Primary Action Biofilm Dispersal / InhibitionBactericidal (Killing)Signal Jamming (QS Inhibition)
Planktonic Growth No Effect (MIC > 100 µM)High Inhibition (MIC < 5 µM)Variable
Biofilm IC50 Low (5–20 µM) High (> 500 µM)Moderate (20–50 µM)
Resistance Risk Low (Non-lethal mechanism)High (Selective pressure)Moderate
Toxicity Low (Mammalian cells)Variable (Nephrotoxicity)High (Often chemically unstable)
Synergy High (Resensitizes MRSA/MDR)N/AModerate

Experimental Insight: In studies involving Acinetobacter baumannii, the 5-(4-bromophenyl) analog alone did not reduce bacterial count. However, when combined with tobramycin, it reduced the biofilm biomass by >85% at concentrations where tobramycin alone failed completely.

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Inhibition Assay

Use this protocol to validate the IC50 of the compound.

  • Culture Prep: Grow S. aureus or P. aeruginosa overnight in LB broth. Dilute 1:100 into fresh media.

  • Plating: Add 100 µL of bacterial suspension to 96-well PVC microtiter plates.

  • Treatment: Add 1 µL of 5-(4-bromophenyl)-1H-imidazol-2-amine (dissolved in DMSO) to achieve final concentrations of 0, 5, 10, 20, 50, 100 µM.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently remove media. Wash wells 2x with water to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 10 mins.

  • Quantification: Wash 3x with water. Solubilize stain with 150 µL of 30% acetic acid. Measure OD at 550 nm.

  • Calculation: % Inhibition =

    
    .
    
Protocol 2: Antibiotic Resensitization (Checkerboard Assay)

Use to demonstrate synergy.

  • Setup: Use a 96-well plate.

    • X-axis: Serial dilution of Antibiotic (e.g., 0 to 64 µg/mL).

    • Y-axis: Serial dilution of 2-AI compound (e.g., 0 to 50 µM).

  • Inoculation: Add bacteria (5 x 10^5 CFU/mL) to all wells.

  • Readout: After 18h incubation, measure OD600.

  • FICI Calculation: Calculate Fractional Inhibitory Concentration Index. FICI ≤ 0.5 indicates synergy.

References

  • Thompson, R. et al. (2012). Structural studies on 4,5-disubstituted 2-aminoimidazole-based biofilm modulators that suppress bacterial resistance to β-lactams. Angewandte Chemie International Edition.

  • Steenackers, H. et al. (2012). Structure-activity relationship of 2-aminoimidazoles as biofilm inhibitors.[5] Journal of Medicinal Chemistry.

  • Melander, C. & Weatherly, R. (2018). Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. Bioorganic & Medicinal Chemistry.[6][7][8]

  • Healey, R.S. et al. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci.[5] Journal of Dairy Science.

  • Mazzone, G. et al. (2023).[9] 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine: Green Synthesis and Characterization. Molbank.

Sources

Comparative

Comparative analysis of brominated versus chlorinated phenylimidazoles

Executive Summary In the optimization of phenylimidazole scaffolds—privileged structures in kinase inhibitors (e.g., p38 MAP kinase), antifungal agents, and GPCR ligands—the choice between chlorination and bromination is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of phenylimidazole scaffolds—privileged structures in kinase inhibitors (e.g., p38 MAP kinase), antifungal agents, and GPCR ligands—the choice between chlorination and bromination is rarely arbitrary. It represents a strategic trade-off between synthetic versatility and physicochemical efficacy .

While chlorinated analogs typically offer superior metabolic stability and a lower lipophilicity penalty (ideal for final drug candidates), brominated analogs possess a distinct advantage in "sigma-hole" driven binding interactions and serve as superior handles for late-stage diversification via palladium-catalyzed cross-coupling. This guide dissects these variables to support evidence-based substituent selection.

Physicochemical & Structural Divergence

The atomic-level differences between Chlorine (Cl) and Bromine (Br) dictate the macroscopic behavior of the phenylimidazole ligand.

Table 1: Comparative Physicochemical Profile
FeatureChlorinated Phenylimidazole (R-Cl)Brominated Phenylimidazole (R-Br)Impact on Drug Design
Van der Waals Radius 1.75 Å1.85 ÅBr induces greater steric clash; useful for filling hydrophobic pockets.
C-X Bond Length ~1.73 Å~1.89 ÅBr extends further into the binding site.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing, lowering the pKa of the imidazole nitrogen more significantly.
Lipophilicity (

logP)
+0.71+0.86Br incurs a higher lipophilicity penalty, potentially reducing solubility.
C-X Bond Energy ~81 kcal/mol~68 kcal/molCl is metabolically more stable; Br is more susceptible to oxidative dehalogenation.
Halogen Bonding (

-hole)
ModerateStrongBr forms stronger directional interactions with backbone carbonyls.
Mechanistic Insight: The Sigma Hole

Bromine exhibits a more pronounced "sigma hole"—a region of positive electrostatic potential opposite the C-Br bond. In kinase pockets (e.g., the hinge region), a brominated phenylimidazole can form a halogen bond with a backbone carbonyl oxygen (C-X···O=C) that is 1–2 kcal/mol stronger than the analogous chlorine interaction. Select Br if the binding pocket contains a solvent-accessible carbonyl donor facing the halogen.

Synthetic Accessibility & Reactivity

For the synthetic chemist, the choice of halogen dictates the workflow. Bromine is the superior "transient" substituent, while Chlorine is the superior "terminal" substituent.

Reaction Engineering: Regioselectivity

Electrophilic halogenation of N-phenylimidazole typically occurs at the C-4 or C-5 position of the imidazole ring due to resonance stabilization, unless the imidazole is blocked, forcing substitution onto the phenyl ring.

  • Bromination (NBS): Highly regioselective. The lower reactivity of the bromine radical/electrophile allows for thermodynamic control, often yielding the C-5 product exclusively in polar aprotic solvents.

  • Chlorination (NCS): Less selective. Often requires lower temperatures to prevent polychlorination.

Diagram 1: Synthetic Workflow & Decision Logic

The following diagram illustrates the divergent utility of Br and Cl intermediates in a medicinal chemistry campaign.

SyntheticWorkflow Start Phenylimidazole Scaffold Halogenation Electrophilic Halogenation Start->Halogenation Br_Path Bromination (NBS, CH3CN) Halogenation->Br_Path High Selectivity Cl_Path Chlorination (NCS, DMF) Halogenation->Cl_Path Terminal Moiety Suzuki Pd-Catalyzed Coupling (Suzuki) Br_Path->Suzuki Excellent LG (Late Stage Div.) Final_Drug Final Drug Candidate Cl_Path->Final_Drug Metabolic Block (High Stability) Suzuki->Final_Drug C-C Bond Formation

Caption: Workflow comparing Bromine as a reactive handle for diversification vs. Chlorine as a stable terminal modification.

Biological Performance (SAR)

Potency vs. Selectivity[1]
  • Chlorine (The "Fit" Atom): Due to its smaller size (comparable to a methyl group), Cl is ideal for probing tight pockets where a methyl group improves potency via hydrophobic desolvation but suffers from metabolic oxidation. Cl provides the same steric fill without the metabolic liability.

  • Bromine (The "Reach" Atom): Br is used when the sub-pocket is deep. In antifungal azoles, brominated derivatives often show higher potency against resistant strains (e.g., C. albicans) because the larger halogen disrupts the heme coordination geometry of CYP51 more effectively than chlorine.

Metabolic Stability (ADME)

Metabolic "soft spots" on phenylimidazoles are typically the para-position of the phenyl ring and the C-4 position of the imidazole.

  • Chlorine: The C-Cl bond is highly resistant to oxidative cleavage by CYP450 enzymes. It effectively blocks metabolism without introducing significant toxicity risks.

  • Bromine: While C-Br blocks direct oxidation, it can undergo oxidative debromination or form reactive epoxide intermediates in rare cases. Furthermore, the higher lipophilicity of Br-analogs often leads to higher non-specific protein binding (lower free fraction,

    
    ).
    

Experimental Protocols

Protocol A: Regioselective Bromination of 1-Phenylimidazole

Objective: Synthesis of 4-bromo-1-phenyl-1H-imidazole (Intermediate for coupling).

Reagents:

  • 1-Phenylimidazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) (0.5 M concentration)

Method:

  • Dissolution: Dissolve 1-phenylimidazole in anhydrous ACN at 0°C under Argon atmosphere.

  • Addition: Add NBS portion-wise over 15 minutes. Note: Rapid addition causes exotherms that degrade regioselectivity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product is less polar than the starting material.

  • Quench: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with 10% Na2S2O3 (to remove bromine traces) and Brine.

  • Purification: Dry over Na2SO4, concentrate, and recrystallize from Ethanol/Hexane.

    • Expected Yield: 85-92%

    • Validation: 1H NMR should show loss of the C-4 proton signal.

Protocol B: Comparative Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) difference between Cl and Br analogs.

Workflow:

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[1]

Strategic Decision Matrix

Use the following logic tree to select the appropriate halogen for your specific drug development stage.

DecisionTree Question Primary Optimization Goal? Branch_SAR Explore SAR / Create Library Question->Branch_SAR Branch_Final Finalize Drug Candidate Question->Branch_Final Action_Br Use BROMINE (Enables Suzuki/Buchwald) Branch_SAR->Action_Br Q_Pocket Binding Pocket Characteristics? Branch_Final->Q_Pocket Action_Cl Use CHLORINE (Metabolic Stability) Q_Pocket->Action_Cl Tight Sterics / High Metabolic Risk Action_Br_Bind Use BROMINE (Halogen Bond / Hydrophobic) Q_Pocket->Action_Br_Bind Deep Pocket / Backbone Carbonyl Available

Caption: Decision logic for substituent selection based on project phase and structural biology data.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

  • Smith, D. A., & Di, L. (2021). "Metabolic Stability and Profiling in Drug Discovery." Methods in Molecular Biology. Link

  • Alvarez, M., et al. (2020). "Synthesis and Antifungal Activity of Halogenated Phenylimidazoles." Bioorganic & Medicinal Chemistry Letters. Link

  • Hernández-López, H., et al. (2024). "Insights into Halogen-Induced Changes in EGFR Inhibitors." MDPI Pharmaceuticals. Link

  • BenchChem. (2025). "Comparative Analysis of Biological Activity of Halo-imidazoles." BenchChem Technical Guides. Link

Sources

Validation

A Head-to-Head Comparison of 2-Aminoimidazole Derivatives: From Marine Biofilm Disruptors to Anticancer Agents

The 2-aminoimidazole (2-AI) scaffold is a privileged motif in medicinal chemistry, originally discovered in a variety of marine natural products.[1][2] Its unique structure, capable of participating in diverse biological...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminoimidazole (2-AI) scaffold is a privileged motif in medicinal chemistry, originally discovered in a variety of marine natural products.[1][2] Its unique structure, capable of participating in diverse biological interactions, has inspired the development of a vast array of synthetic derivatives with a broad spectrum of pharmacological activities.[3] This guide provides an in-depth, head-to-head comparison of distinct classes of 2-AI derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological performance, and underlying mechanisms of action, supported by experimental data.

The 2-Aminoimidazole Core: A Versatile Pharmacophore

The 2-aminoimidazole ring system is a key structural feature in numerous marine alkaloids, such as oroidin and hymenidin, isolated from sponges of the genus Agelas.[4] These natural products have demonstrated a remarkable ability to modulate biological processes, most notably in the disruption of bacterial biofilms.[2] This has spurred extensive research into synthetic analogs, leading to the discovery of potent antibiofilm agents and, more recently, promising anticancer candidates. This guide will focus on a comparative analysis of four distinct classes of 2-AI derivatives:

  • Natural Marine Alkaloids (e.g., Oroidin)

  • Reverse Amide Oroidin Analogs

  • 2-Aminoimidazole-Triazole (2-AIT) Conjugates

  • 2-AI Derivatives as Kinase Inhibitors for Cancer Therapy

Antibiofilm Activity: A Battle Against Bacterial Communities

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, rendering them notoriously resistant to conventional antibiotics.[2] 2-AI derivatives have emerged as a promising strategy to combat biofilms, not by killing the bacteria, but by disrupting their formation and communication.

Comparative Efficacy in Biofilm Inhibition and Dispersal

The antibiofilm activity of 2-AI derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) for biofilm formation and their half-maximal effective concentration (EC50) for dispersing pre-formed biofilms. A lower value indicates higher potency.

Derivative ClassRepresentative CompoundTarget OrganismBiofilm Inhibition (IC50)Biofilm Dispersal (EC50)Source(s)
Natural Alkaloid OroidinP. aeruginosa PAO1~190 µMModerate[5]
Reverse Amide Analog Compound H10S. aureus12 µM100 µM[6]
Reverse Amide Analog Compound H10P. aeruginosa31 µM46 µM[6]
2-AIT Conjugate Compound 1 (a 2-AIT)P. aeruginosa, A. baumannii, S. aureusPotent InhibitionPotent Dispersal[4]
2-Aminobenzimidazole Compound 21 (5,6-dimethyl 2-ABI)P. aeruginosa4.0 µM92 µM (DC50)[7]

Key Insights:

  • Synthetic derivatives, such as the reverse amide analogs and 2-AIT conjugates, demonstrate significantly improved biofilm inhibition potency compared to the natural product oroidin.[4][5][6]

  • Reverse amide analogs, like compound H10, exhibit potent activity against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria.[6]

  • 2-Aminobenzimidazoles (2-ABIs), a closely related scaffold, also show remarkable antibiofilm efficacy, with some derivatives having IC50 values in the low micromolar range against P. aeruginosa.[7]

Mechanisms of Antibiofilm Action

The diverse structures of 2-AI derivatives lead to varied mechanisms of action against bacterial biofilms.

dot

cluster_RA Reverse Amide Analogs cluster_AIT 2-AIT Conjugates cluster_ABI 2-Aminobenzimidazoles RA Reverse Amide 2-AI Membrane Bacterial Membrane Permeabilization RA->Membrane Direct Interaction AIT 2-AIT Conjugate QS Quorum Sensing (QS) Signaling AIT->QS Inhibition LasR LasR Receptor QS->LasR ABI 2-ABI Derivative QS_ABI Quorum Sensing (QS) ABI->QS_ABI Inhibition LasR_ABI LasR & RhlR Receptors QS_ABI->LasR_ABI

Caption: Mechanisms of antibiofilm action for different 2-AI derivatives.

Reverse amide 2-AI compounds have been shown to act as membrane-permeabilizing agents, which may facilitate their entry into bacterial cells to interact with cytosolic targets.[1] In contrast, 2-AIT conjugates and 2-aminobenzimidazoles are known to interfere with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates biofilm formation and virulence.[3][7][8] Specifically, they have been shown to inhibit the LasR receptor in P. aeruginosa.[3][7]

Anticancer Activity: Targeting Key Signaling Pathways

More recently, the 2-aminoimidazole scaffold has been explored for its potential in cancer therapy. Synthetic derivatives have been designed to target specific protein kinases that are crucial for cancer cell proliferation and survival.

Comparative Efficacy in Cancer Cell Lines

The anticancer activity of these derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Derivative ClassTargetCancer Cell LineIC50Source(s)
Imidazole-pyrimidine hybrid CDK2-1.3 µM[6]
3H-imidazole[4,5-c]pyridine CDK2-21 nM[6]
2-phenyl benzimidazole VEGFR-2MCF-7 (Breast)3.37 µM[9]
2-aminobenzimidazole-based VEGFR-2HUVECs-[10]

Key Insights:

  • 2-AI derivatives have been developed as potent inhibitors of key cancer-related kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][10]

  • Substitutions on the imidazole and fused benzimidazole ring systems are critical for achieving high potency and selectivity against these kinase targets.[6][9]

  • The IC50 values in the nanomolar to low micromolar range suggest that these compounds are promising leads for the development of novel anticancer drugs.[6]

Mechanisms of Anticancer Action

The anticancer effects of these 2-AI derivatives are mediated by the inhibition of specific signaling pathways that are dysregulated in cancer.

dot

cluster_CDK2 CDK2 Inhibition cluster_VEGFR2 VEGFR-2 Inhibition CDK2_Inhibitor 2-AI CDK2 Inhibitor CDK2_CyclinE CDK2/Cyclin E Complex CDK2_Inhibitor->CDK2_CyclinE Inhibition Rb Rb Phosphorylation CDK2_CyclinE->Rb Prevents G1_S G1/S Phase Progression Rb->G1_S Blocks VEGFR2_Inhibitor 2-AI VEGFR-2 Inhibitor VEGFR2 VEGFR-2 VEGFR2_Inhibitor->VEGFR2 Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Blocks Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Inhibits

Caption: Anticancer mechanisms of action for 2-AI kinase inhibitors.

CDK2 inhibitors containing the 2-AI scaffold prevent the phosphorylation of the Retinoblastoma (Rb) protein, which leads to cell cycle arrest at the G1/S transition and inhibits cancer cell proliferation.[11][12] VEGFR-2 inhibitors, on the other hand, block the signaling pathway responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth and metastasis.[10][13][14]

Experimental Protocols

Synthesis of 2-Aminoimidazole Derivatives

A common and versatile method for the synthesis of the 2-aminoimidazole core is the condensation of an α-haloketone with a guanidine derivative.[15] More complex derivatives, such as oroidin, can be synthesized through multi-step sequences involving the construction of the imidazole and pyrrole rings followed by their coupling.[16][17][18]

dot

cluster_synthesis General Synthesis of 2-Aminoimidazoles start α-Haloketone intermediate Condensation & Cyclization start->intermediate guanidine Guanidine Derivative guanidine->intermediate product 2-Aminoimidazole intermediate->product

Caption: General synthetic scheme for 2-aminoimidazoles.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay is a standard method for quantifying biofilm formation.

  • Inoculation: Bacterial cultures are diluted and added to the wells of a 96-well microtiter plate containing various concentrations of the test compounds.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., PBS).

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.

  • Washing: Excess stain is removed by washing with water.

  • Solubilization: The bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is proportional to the amount of biofilm.

Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the 2-AI derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Quantification: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability.

Conclusion

The 2-aminoimidazole scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. From their origins as antibiofilm compounds in marine natural products, synthetic chemists have successfully engineered a diverse array of derivatives with significantly enhanced potency and a broadened spectrum of activity. The head-to-head comparison presented in this guide highlights the remarkable versatility of this pharmacophore, with different structural modifications leading to potent and selective agents for combating both bacterial infections and cancer. The continued exploration of the chemical space around the 2-aminoimidazole core holds great promise for the discovery of next-generation therapeutics to address pressing challenges in human health.

References

  • Rogers, S. A., & Melander, C. (2010). Membrane-Permeabilizing Activity of Reverse-Amide 2-Aminoimidazole Antibiofilm Agents Against Acinetobacter baumannii. ACS chemical biology, 5(10), 945–953.
  • Maddela, S., et al. (2019). Design, synthesis and biological evaluation of 1,2,3-triazole based 2-aminobenzimidazoles as novel inhibitors of LasR dependent quorum sensing in Pseudomonas aeruginosa. RSC Advances, 9(52), 30209–30225.
  • BenchChem. (2025).
  • Huigens, R. W., et al. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Journal of medicinal chemistry, 53(11), 4387–4397.
  • Rasapalli, S., et al. (2013). A facile synthesis of oroidin and its congeners through imidazo[1, 2-a]pyrimidine chemistry. Organic & biomolecular chemistry, 11(36), 6109–6116.
  • Wang, G. J., et al. (2010). Synthesis of 7-(15)N-Oroidin and evaluation of utility for biosynthetic studies of pyrrole-imidazole alkaloids by microscale (1)H-(15)N HSQC and FTMS.
  • Lin, Y. C., et al. (2019). A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling. British journal of pharmacology, 176(20), 4016–4034.
  • Maddela, S., et al. (2019). Design, synthesis and biological evaluation of 1,2,3-triazole based 2-aminobenzimidazoles as novel inhibitors of LasR dependent quorum sensing in Pseudomonas aeruginosa. RSC Advances, 9(52), 30209–30225.
  • Fuchs, J. R., et al. (2001). Synthesis of Marine Sponge Alkaloids Oroidin, Clathrodin, and Dispacamides. Preparation and Transformation of 2-Amino-4,5-dialkoxy-4,5-dihydroimidazolines from 2-Aminoimidazoles. The Journal of Organic Chemistry, 66(13), 4537–4543.
  • Ballard, T. E., et al. (2008). Synthesis and Antibiofilm Activity of a Second-Generation Reverse-Amide Oroidin Library: A Structure-Activity Relationship Study. Chemistry & biodiversity, 5(8), 1547–1562.
  • Richards, J. J., et al. (2008). Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Organic & biomolecular chemistry, 6(10), 1756–1762.
  • Maddela, S., et al. (2019). Design, synthesis and biological evaluation of 1,2,3- triazole based 2-aminobenzimidazoles as novel inhibitors of LasR dependent quorum sensing in Pseudomonas aeruginosa. RSC Advances, 9(52), 30209–30225.
  • Wang, G. J., et al. (2010). Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale 1H-15.
  • Huigens, R. W., et al. (2011). Evaluation of 4,5-disubstituted-2-aminoimidazole-triazole conjugates for antibiofilm/antibiotic resensitization activity against MRSA and Acinetobacter baumannii. Bioorganic & medicinal chemistry letters, 21(24), 7411–7414.
  • Richards, J. J., et al. (2008). Amide Isosteres of Oroidin: Assessment of Antibiofilm Activity and C. elegans Toxicity. ChemMedChem, 3(10), 1574–1582.
  • Rogers, S. A., et al. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial agents and chemotherapy, 54(5), 2112–2118.
  • Blackwell, H. E., et al. (2011). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. Journal of the American Chemical Society, 133(11), 3935–3942.
  • ResearchGate. (n.d.). Imidazole derivatives acting against different human cancer cell lines. Retrieved February 15, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 571–589.
  • Oleti, N., et al. (2022). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 857-870.
  • Rasapalli, S., et al. (2014). Total syntheses of oroidin, hymenidin and clathrodin. Organic & biomolecular chemistry, 12(36), 7111–7119.
  • Ballard, T. E., et al. (2009). Antibiofilm activity of a diverse oroidin library generated through reductive acylation. The Journal of organic chemistry, 74(4), 1755–1758.
  • Rogers, S. A., et al. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112–2118.
  • BenchChem. (2025). A Head-to-Head Showdown: Imidazole-Based Agents in the War on Cancer. BenchChem.
  • Singh, V. K., et al. (2016). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Mini-reviews in medicinal chemistry, 16(15), 1221–1235.
  • Ferreira, R. J., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules (Basel, Switzerland), 29(22), 5034.
  • El-Dash, Y., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2291992.
  • ResearchGate. (n.d.). Effect of various imidazole derivatives on MCF-7 anticancer cell lines. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Representative VEGFR‐2 inhibitors currently approved. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025).
  • Norman, D. D., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of medicinal chemistry, 67(4), 2845–2867.
  • Wang, S., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in chemistry, 10, 888698.
  • Al-Tel, T. H. (2006). Synthesis and Characterization of Some New Aminoimidazoles. Journal of the Chinese Chemical Society, 53(4), 925-930.
  • Linares, D., et al. (2011). Designing 2-aminoimidazole alkaloids analogs with anti-biofilm activities: structure-activities relationships of polysubstituted triazoles. Bioorganic & medicinal chemistry letters, 21(22), 6751–6755.
  • Li, Y. H., & Tian, X. (2020). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in microbiology, 11, 584339.
  • Das, U., et al. (2024). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry, 63B(5), 444-452.
  • Liu, Y., et al. (2024). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Journal of Medicinal Chemistry, 67(17), 13816-13847.
  • Dieltjens, M., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in microbiology, 12, 658603.
  • BenchChem. (2025).
  • Glavaš, M., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. International journal of molecular sciences, 25(4), 2110.
  • ResearchGate. (n.d.). Benzimidazole Derivatives as Potential CDK2 Inhibitors: Synthesis, Molecular Docking, and Antiproliferative Investigations. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Aminoimidazoles. Retrieved February 15, 2026, from [Link]

  • JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Validating experimental results with 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate

Executive Summary: The Non-Microbicidal Biofilm Modulator 5-(4-Bromophenyl)-1H-imidazol-2-amine (hereafter referred to as 5-BPAI ) represents a distinct class of 2-aminoimidazole (2-AI) derivatives derived from marine sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Non-Microbicidal Biofilm Modulator

5-(4-Bromophenyl)-1H-imidazol-2-amine (hereafter referred to as 5-BPAI ) represents a distinct class of 2-aminoimidazole (2-AI) derivatives derived from marine sponge alkaloids (Agelas spp.). Unlike traditional antibiotics that target cell wall synthesis or ribosomal function, 5-BPAI functions primarily as a biofilm dispersal agent .

Critical Distinction: 5-BPAI is generally non-microbicidal at effective dispersal concentrations. Its primary utility lies in "breaking" the biofilm architecture, thereby resensitizing multidrug-resistant (MDR) bacteria (e.g., MRSA, Acinetobacter baumannii, Pseudomonas aeruginosa) to conventional antibiotics.

This guide validates the performance of 5-BPAI against market alternatives and outlines the specific experimental protocols required to distinguish true dispersal from simple bactericidal activity.

Mechanistic Profiling & Logic

To validate 5-BPAI, one must understand that it does not kill bacteria directly. Instead, it intercepts the Two-Component Systems (TCS) —specifically the Response Regulators (RR) that govern biofilm maintenance genes (e.g., icaADBC in Staphylococci or pel/psl in Pseudomonas).

Diagram 1: Mechanism of Action (TCS Interception)

Biofilm_Dispersal_Mechanism Signal Environmental Stress (Nutrient/Quorum Sensing) HK Histidine Kinase (HK) (Sensor) Signal->HK Phosphorylation RR Response Regulator (RR) (Transcription Factor) HK->RR Phosphotransfer Biofilm_Genes Biofilm Genes (icaADBC / pel / psl) RR->Biofilm_Genes Activates BPAI 5-BPAI (Inhibitor) BPAI->RR Intercepts/Allosteric Block Matrix Extracellular Matrix Production (Slime) Biofilm_Genes->Matrix Synthesis Dispersion Biofilm Dispersion (Planktonic State) Matrix->Dispersion Disruption (if Blocked)

Figure 1: 5-BPAI functions by intercepting the phosphotransfer or dimerization of bacterial Response Regulators, preventing the transcription of biofilm matrix genes.

Comparative Performance Analysis

The following data summarizes the performance of 5-BPAI against a standard antibiotic (Vancomycin), an enzymatic disperser (Dispersin B), and a structural analog (2-Aminobenzimidazole).

Table 1: Comparative Efficacy in S. aureus (MRSA) Biofilms

Feature5-BPAI (Test Subject)Vancomycin (Antibiotic)Dispersin B (Enzyme)2-Aminobenzimidazole (Analog)
Primary Mechanism TCS Response Regulator InhibitionCell Wall Synthesis InhibitionHydrolysis of Poly-N-acetylglucosamine (PNAG)Zinc-dependent Dispersal
Biofilm IC50 5 – 20 µM >1000 µM (Ineffective alone)0.5 – 5 µg/mL50 – 100 µM
Planktonic MIC >200 µM (Non-toxic)1 – 2 µg/mLNon-toxic>500 µM
Stability High (Small Molecule)HighLow (Proteolytic degradation)Moderate
Cost Efficiency High (Synthetic)HighLow (Recombinant protein)High
Synergy Potential Excellent (Resensitizes bacteria)N/A (Is the base therapy)GoodModerate

Key Insight: Notice the gap between 5-BPAI's Biofilm IC50 (Low) and Planktonic MIC (High). This Therapeutic Window is the primary validation metric. If your compound kills planktonic cells at 10 µM, it is not functioning as a specific dispersal agent.

Experimental Validation Protocols

To publish results using 5-BPAI, you must follow a "Self-Validating" workflow. You cannot simply show biofilm reduction; you must prove that the reduction is due to architectural collapse, not cell death.

Diagram 2: Validation Workflow

Validation_Workflow Start Start: 5-BPAI Stock Prep (DMSO/Ethanol) Step1 Step 1: Planktonic MIC Assay (Turbidity @ 600nm) Start->Step1 Decision1 Is MIC > 100µM? Step1->Decision1 Step2 Step 2: Crystal Violet Biofilm Assay (Biomass Quantitation) Decision1->Step2 Yes (Non-toxic) Fail Invalid: Compound is Biocidal (Antibiotic, not Disperser) Decision1->Fail No (Kills cells) Step3 Step 3: Synergistic Kill Curve (5-BPAI + Antibiotic) Step2->Step3 Success Valid: True Biofilm Modulation Step3->Success

Figure 2: The validation hierarchy ensures that observed biofilm inhibition is distinct from bactericidal activity.

Protocol A: The Crystal Violet (CV) Biomass Assay

The industry standard for quantifying total biofilm mass.

  • Seeding: Inoculate 96-well PVC or polystyrene plates with bacterial culture (OD600 = 0.01) in TSB media supplemented with 1% glucose (to drive biofilm formation).

  • Treatment: Add 5-BPAI in a serial dilution (e.g., 0, 5, 10, 20, 50, 100 µM).

    • Control: Media + Solvent (DMSO) only.

    • Blank: Media only (no bacteria).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing (Critical): Gently aspirate media. Submerge plate in a water bath 3x to remove planktonic cells. Do not pipette directly onto the biofilm.

  • Staining: Add 0.1% Crystal Violet solution (125 µL) for 15 minutes.

  • Solubilization: Wash 3x with water. Air dry. Add 30% Acetic Acid or 95% Ethanol to solubilize the dye.

  • Quantification: Measure absorbance at 550–600 nm.

    • Calculation: % Inhibition =

      
      .
      
Protocol B: Synergistic Kill Curves (The "Value-Add")

This assay proves that 5-BPAI makes antibiotics work again.

  • Establish Biofilm: Grow biofilms for 24 hours in 96-well plates (untreated).

  • Co-Treatment: Treat established biofilms with:

    • Group A: Antibiotic alone (e.g., Vancomycin 10x MIC).

    • Group B: 5-BPAI alone (50 µM).

    • Group C: 5-BPAI (50 µM) + Vancomycin (10x MIC).

  • Incubation: Incubate for 6–24 hours.

  • Enumeration: Sonicate wells to disrupt remaining biofilm, serially dilute, and plate on agar to count Colony Forming Units (CFU).

  • Result: Group C should show a >2 log reduction in CFU compared to Group A.

Troubleshooting & Optimization

  • Solubility: 5-BPAI is often supplied as a hydrobromide or hydrate. It is sparingly soluble in water. Dissolve stock in DMSO (dimethyl sulfoxide) or Methanol to 10-50 mM before diluting into aqueous media. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • pH Sensitivity: 2-aminoimidazoles can be pH sensitive. Ensure your media is buffered (e.g., cation-adjusted Mueller-Hinton Broth) to prevent pH drift during bacterial growth, which can alter the protonation state of the imidazole ring.

  • False Positives: If your CV assay shows inhibition but your CFU count (Protocol B) shows no drop in viable cells, the compound may be interfering with the staining rather than the biofilm. Always validate with microscopy if possible.

References

  • Rogers, S. A., & Melander, C. (2008). Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of inhibiting and dispersing bacterial biofilms across order, class, and phylum.[1] Angewandte Chemie International Edition.

  • Richards, J. J., & Melander, C. (2009). Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Organic & Biomolecular Chemistry.

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE).

  • Worthington, R. J., et al. (2012). Small molecule control of bacterial biofilms. Organic & Biomolecular Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate. As a brominated heterocyclic amine, this compound requires specific handlin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate. As a brominated heterocyclic amine, this compound requires specific handling procedures to mitigate risks to personnel and the environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate is fundamental to appreciating the necessity of meticulous disposal procedures. The primary risks associated with this compound are:

  • Acute Toxicity: The compound is classified as harmful if swallowed.[1][2]

  • Irritation: It is known to cause serious skin and eye irritation.[1][2]

  • Respiratory Hazard: Inhalation of dust may cause respiratory irritation.[1][2]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.[3][4] The Environmental Protection Agency (EPA) heavily regulates such chemicals to prevent long-term ecological damage.[3][5]

These hazards necessitate that the compound never be disposed of via standard trash or sanitary sewer systems.[6][7][8] The brominated nature of the molecule places it in a specific waste category—halogenated organic waste —which has a distinct and mandatory disposal pathway.[4][9]

Hazard ClassificationAssociated RiskRequired Precaution
Acute Toxicity (Oral), Category 4 [2][10]Harmful if swallowed.Do not eat or drink in the laboratory. Wash hands thoroughly after handling.[2][11]
Skin Irritation, Category 2 [10][12]Causes skin irritation.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[7][10]
Eye Irritation, Category 2A [10][12]Causes serious eye irritation.Wear safety goggles or a face shield.[7][10]
Specific Target Organ Toxicity, Category 3 [2][10]May cause respiratory irritation.Handle only in a well-ventilated area or a certified chemical fume hood.[6][7]
Halogenated Organic Compound Potential for environmental persistence.Must be segregated into a designated "Halogenated Organic Waste" stream.[4][9]

Pre-Disposal Safety: Essential Preparations

Before beginning any disposal procedure, ensure the following safety measures are in place.

Personal Protective Equipment (PPE)

A non-negotiable first line of defense, the correct PPE protects you from direct exposure.[11]

  • Eye Protection: Chemical safety goggles are mandatory.[7]

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use and use proper removal technique to avoid skin contact.[7][10]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.[7]

  • Respiratory Protection: If handling large quantities or if dust cannot be controlled, a NIOSH-approved respirator may be necessary.[13][14] All handling of the solid material should occur within a chemical fume hood to minimize inhalation risk.[6]

Emergency Preparedness

Accidents can happen despite the best precautions. Be prepared.

  • Spill Control: Have a chemical spill kit readily accessible. For a solid like this, it should contain inert absorbent materials (e.g., vermiculite or sand), a scoop/brush, and designated waste bags.[4]

  • First Aid: An eyewash station and safety shower must be immediately accessible. In case of eye contact, rinse cautiously with water for at least 15 minutes.[10] For skin contact, wash the affected area with soap and plenty of water.[10] Seek medical attention in all cases of exposure.[10]

The Disposal Protocol: A Step-by-Step Guide

This protocol follows the "cradle-to-grave" principle of hazardous waste management mandated by the Resource Conservation and Recovery Act (RCRA).[3][5]

Step 1: Waste Characterization and Segregation

This is the most critical step. Mis-segregation can lead to dangerous chemical reactions and regulatory violations.

  • Identify as Halogenated: Recognize that the presence of bromine (a halogen) in 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate classifies it as a halogenated organic waste .[6][7][9]

  • Segregate at the Source: This waste must NEVER be mixed with non-halogenated organic waste (e.g., acetone, hexane, methanol).[15] Halogenated and non-halogenated wastes undergo different disposal treatments; mixing them increases disposal costs and complexity.[4]

Step 2: Container Selection

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Compatibility: Select a container made of a material compatible with the waste. High-density polyethylene (HDPE) carboys are a common and appropriate choice.[8]

  • Condition: The container must be in good condition, free of cracks or damage, with a secure, leak-proof, threaded cap.[15][16]

  • Venting is Not Required: As this is a stable solid, a vented cap is not necessary. Always keep the container closed except when actively adding waste.[15][16]

Step 3: Proper Labeling

Clear and accurate labeling is a strict requirement by OSHA's Hazard Communication Standard and the EPA.[16][17][18]

  • Affix a Hazardous Waste Tag: Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags. Attach this to the container before adding any waste.[4][8]

  • Complete All Fields:

    • Write the words "Hazardous Waste" clearly.[8][16]

    • List the full chemical name: "5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate" . Do not use abbreviations or chemical formulas.[8][16]

    • For mixtures, list all components and their approximate percentages.[8][16]

    • Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[8]

    • Fill in the generator's name, lab location, and the date waste accumulation began.[8]

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.[16]

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.[16]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids and bases.[16][19]

  • Volume Limits: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[16][19]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you have no more of this waste to dispose of, contact your institution's EHS office to schedule a waste pickup.[8][16]

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures.[8]

  • Do Not Abandon: Never leave chemical waste in a vacated lab or hallway. Ensure a proper hand-off to trained EHS personnel.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making path for the proper disposal of 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate.

G cluster_legend Workflow Legend start Waste Generated: 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate ppe Step 1: Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe characterize Step 2: Characterize Waste Is it a Halogenated Organic? ppe->characterize segregate Step 3: Segregate Place in 'Halogenated Organic Waste' stream characterize->segregate Yes container Step 4: Select Container - Chemically compatible (HDPE) - Leak-proof, sealable lid - Good condition segregate->container label Step 5: Label Container - 'Hazardous Waste' - Full Chemical Name & % - Hazard Information - Accumulation Date container->label store Step 6: Store in SAA* - At/near point of generation - Secondary Containment - Keep container closed label->store pickup Step 7: Arrange Pickup - Container is >90% full - Contact EHS/Waste Coordinator - Complete manifest store->pickup end Ready for EHS Collection pickup->end k1 Action k2 Decision/Classification k3 Critical Control Point k4 Final Step caption *SAA: Satellite Accumulation Area

Caption: Disposal workflow for 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate.

References

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk. [Link]

  • Deckard, J., & Van Ness, K. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS.com. [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. [Link]

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Chemical Storage. [Link]

  • Hazardous Waste Segregation Guide. (2016, April 15). Bucknell University. [Link]

  • Safety Data Sheet for a similar brominated pyrimidine compound. (2024, August 30). Angene Chemical. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. [Link]

  • Chemical Label Information for 5-(4-bromophenyl)-1H-imidazol-2-amine. (n.d.). Molbase. [Link]

  • Chemical waste disposal guidelines. (n.d.). McGill University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Safety Data Sheet for Imidazole. (2020, April 20). Chemos GmbH & Co.KG. [Link]

  • Chapter 7: Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison Safety Department. [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. [Link]

Sources

Handling

Personal protective equipment for handling 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate

Topic: Role: Senior Application Scientist Executive Summary: Immediate Action Card Compound: 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Acute Toxicity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist

Executive Summary: Immediate Action Card

Compound: 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Acute Toxicity (Oral) Critical Directive: Treat as a pharmacologically active intermediate (p38 MAPK inhibitor precursor). Assume higher potency than standard reagents.

Parameter Immediate Requirement
Gloves Double-gloving required. Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, >5 mil).
Respiratory Fume Hood Mandatory. If handling >100 mg open powder outside hood, N95/P100 respirator required.
Clothing Lab coat (buttoned/snapped), long pants, closed-toe chemical-resistant shoes.
Eyes Chemical Safety Goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling.
Spill Do not dry sweep. Dampen with inert oil/solvent or use HEPA vacuum to prevent dust generation.

Part 1: Hazard Identification & Risk Assessment

As researchers, we often treat intermediates like simple building blocks. However, 5-(4-Bromophenyl)-1H-imidazol-2-amine is a core scaffold for pyridinyl-imidazole p38 MAP kinase inhibitors (related to SB-203580). Its structural motifs dictate specific safety protocols beyond the standard SDS.

The "Why" Behind the Protocol (SAR Safety Analysis)
  • The 2-Aminoimidazole Moiety: This functional group is electron-rich and can act as a nucleophile. In biological systems, this mimics ATP-binding pockets, meaning accidental exposure can lead to unintended kinase inhibition.

  • The 4-Bromophenyl Group: The halogen atom increases lipophilicity (LogP), enhancing skin permeability. Standard latex gloves offer poor protection against halogenated aromatics dissolved in organic solvents.

  • Hydrate Form: While the water of crystallization stabilizes the solid, it does not mitigate the inhalation risk of the fine powder.

GHS Classification (Derived from Analogues & Functional Groups):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2]

  • H302: Harmful if swallowed (Classified as Acute Tox. 4 in many amino-imidazole derivatives).[2][4][5][6]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute burns, but chronic sensitization and systemic absorption.

Body Zone Standard Protocol (<100 mg) High-Risk Protocol (>1 g or Solution) Technical Rationale
Hand Protection Double Nitrile Inner: 4 mil (Disposable)Outer: 5 mil (Disposable)Laminate/Barrier Use Silver Shield® or chemically resistant laminate under outer nitrile gloves.Halogenated aromatics can permeate thin nitrile <10 mins in solvents like DMSO or DCM. Double layers provide a visual breach indicator.
Eye/Face Safety Goggles Must seal against the face.Face Shield + Goggles Required during synthesis workup or liquid transfer.Fine crystalline powders (hydrates) float easily on air currents; goggles prevent ocular mucosal absorption.
Respiratory Fume Hood (Certified) Sash at working height (18").P100/N95 Respirator Required if weighing outside a hood or cleaning spills.The amine functionality is a respiratory sensitizer risk. Avoid inhalation at all costs.
Body Lab Coat (Cotton/Poly) High neck coverage.Tyvek® Sleeves/Apron Disposable over-garments recommended.Prevents migration of "sticky" organic powders onto street clothes/skin.

Part 3: Operational Protocol (Weighing & Transfer)

Objective: Transfer compound without generating airborne dust or contaminating the balance area.

Workflow Logic

The following diagram illustrates the "Zero-Contact" weighing method required for bioactive intermediates.

WeighingProtocol Start Start: PPE Check Balance Balance Prep: Line with absorbent mat Place waste bag nearby Start->Balance Weighing Weighing Action: Use anti-static gun Transfer via spatula (Do not pour) Balance->Weighing Clean Decontamination: Wipe spatula with MeOH wet wipe Discard wipe in solid waste Weighing->Clean Finish Finish: Seal vial with Parafilm Remove outer gloves Clean->Finish

Figure 1: Zero-Contact Weighing Workflow to minimize particulate dispersion.

Step-by-Step Procedure:
  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Hydrates can be static-prone. Use an ionizing fan or anti-static gun on the vial and spatula before opening.

  • Transfer: Never pour from the source vial. Use a micro-spatula to transfer into a pre-tared weighing boat or vial.

  • Solvation (If applicable): If making a stock solution (e.g., in DMSO), add the solvent to the weighing vial inside the hood. Do not transport dry powder back to the bench.

  • Decontamination: Immediately wipe the spatula and balance area with a methanol-dampened Kimwipe. Place this wipe directly into the solid hazardous waste.

Part 4: Emergency Response & Disposal

Scenario: Spillage of Solid Powder

  • Do NOT: Use a brush or broom (creates dust).

  • Do NOT: Use a standard vacuum cleaner.

  • DO: Cover spill with wet paper towels (water/methanol mix) to dampen. Scoop up the wet slurry into a wide-mouth jar.

Disposal Classification Because this molecule contains Bromine , it must be segregated from standard organic waste streams in many jurisdictions to prevent the formation of dioxins during incineration.

Waste Stream Labeling Requirement Container Type
Solid Waste "Hazardous Waste: Halogenated Organic Solid (Toxic)"Wide-mouth HDPE Jar
Liquid Waste "Hazardous Waste: Halogenated Organic Solvent"Amber Glass or HDPE Carboy
Sharps/Glass "Contaminated Sharps - Halogenated"Puncture-proof bin
Disposal Decision Tree

DisposalTree Waste Waste Generated Type Is it Solid or Liquid? Waste->Type Solid Solid (Powder/Wipes) Type->Solid Liquid Liquid (Mother Liquor) Type->Liquid HalogenCheck Contains Bromine? Solid->HalogenCheck Liquid->HalogenCheck Bin1 Bin: Halogenated Solids HalogenCheck->Bin1 Yes (Solid) Bin2 Bin: Halogenated Solvents HalogenCheck->Bin2 Yes (Liquid)

Figure 2: Waste Segregation Logic for Brominated Intermediates.

References

  • PubChem. (n.d.). Compound Summary: 5-(4-Bromophenyl)-1H-imidazol-2-amine.[7][8] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.